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M-TriDAP

Cat. No.: B15137929
M. Wt: 665.6 g/mol
InChI Key: VMWCJJZYTQZDJQ-IWAOCOHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-TriDAP (N-Acetylmuramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid) is a synthetic peptidoglycan (PGN) degradation product that functions as a potent dual agonist of the intracellular pattern recognition receptors NOD1 and NOD2. It is found predominantly in Gram-negative bacteria and is recognized primarily by NOD1, with a lesser ability to activate NOD2 . Upon recognition, this compound initiates a key signaling cascade by interacting with the adapter protein RIP2 (RICK), which leads to the activation of the IKK complex and subsequent NF-κB signaling pathway. This crucial pathway drives the production of pro-inflammatory cytokines, including TNF-α and IL-6 . Research demonstrates that this signaling converges with the TLR4 pathway at the level of the protein kinase TAK1, leading to the activation of MAPKs (p38, JNK, ERK1/2) and the production of cytokines such as IL-1β and TNF-α . This compound is a valuable research tool for studying the NOD1/NOD2-RIP2 signaling axis, its role in host defense against intracellular bacteria, and the mechanisms of inflammatory and autoimmune diseases . It effectively induces early glycolytic reprogramming in human macrophages, a metabolic shift critical for pro-inflammatory responses . Furthermore, it is instrumental in investigating innate immune tolerance, where prior exposure can lead to diminished responsiveness to subsequent homologous stimulation . The compound is also used to explore the impact of NOD2 mutations (e.g., in Crohn's disease) on immune responses, as it can exhibit dual NOD1/NOD2 activity in primary cells . This product is chemically synthesized and functionally tested for consistent performance. Each lot is validated in cell-based assays using HEK-Blue™ NOD1 and HEK-Blue™ NOD2 cells to ensure specific bioactivity . This compound is provided as a lyophilized powder and is soluble in water. The typical working concentration range is 100 ng/ml to 10 µg/ml . For Research Use Only. Not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43N5O15 B15137929 M-TriDAP

Properties

Molecular Formula

C26H43N5O15

Molecular Weight

665.6 g/mol

IUPAC Name

2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminoheptanedioic acid

InChI

InChI=1S/C26H43N5O15/c1-11(28-23(39)12(2)46-21(20(37)18(35)10-33)17(9-32)29-13(3)34)22(38)31-16(26(44)45)7-8-19(36)30-15(25(42)43)6-4-5-14(27)24(40)41/h9,11-12,14-18,20-21,33,35,37H,4-8,10,27H2,1-3H3,(H,28,39)(H,29,34)(H,30,36)(H,31,38)(H,40,41)(H,42,43)(H,44,45)/t11-,12+,14?,15?,16+,17-,18+,20+,21+/m0/s1

InChI Key

VMWCJJZYTQZDJQ-IWAOCOHZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Origin of Product

United States

Foundational & Exploratory

M-TriDAP: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a muramyl tripeptide containing diaminopimelic acid (DAP). It is a component of peptidoglycan, a major cell wall constituent of most bacteria, and is particularly abundant in Gram-negative bacteria. As an immunomodulatory molecule, this compound is recognized by the innate immune system, triggering a cascade of signaling events that lead to the production of inflammatory cytokines and the activation of host defense mechanisms. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the signaling pathways involved, experimental protocols for its study, and quantitative data on its activity.

Core Mechanism of Action: NOD1/NOD2 Recognition and Downstream Signaling

This compound is primarily recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] To a lesser extent, it can also be sensed by NOD2.[1][2] This recognition initiates a signaling cascade that results in the activation of pro-inflammatory transcription factors.

The core signaling pathway is as follows:

  • Ligand Recognition: this compound, once inside the cell, is bound by the leucine-rich repeat (LRR) domain of NOD1 (and to a lesser extent, NOD2).

  • Conformational Change and Oligomerization: Ligand binding induces a conformational change in the NOD receptor, leading to its oligomerization.

  • Recruitment of RIP2: The activated NOD receptor recruits the serine/threonine kinase RIP2 (also known as RICK or CARDIAK) via a homophilic interaction between their respective caspase activation and recruitment domains (CARD).

  • Signal Amplification: The recruitment of RIP2 leads to its autophosphorylation and subsequent polyubiquitination.

  • Activation of Downstream Pathways: Polyubiquitinated RIP2 acts as a scaffold to recruit and activate downstream signaling complexes, primarily the IKK complex (leading to NF-κB activation) and the TAK1 complex (leading to MAPK activation).

  • Gene Expression: The activation of NF-κB and MAPK pathways results in the translocation of these transcription factors to the nucleus and the subsequent expression of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and antimicrobial peptides.[1][2]

Signaling Pathway Visualization

M_TriDAP_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M_TriDAP_ext This compound M_TriDAP_int This compound M_TriDAP_ext->M_TriDAP_int Intracellular Uptake NOD1 NOD1 M_TriDAP_int->NOD1 NOD2 NOD2 (lesser extent) M_TriDAP_int->NOD2 RIP2 RIP2 (RICK) NOD1->RIP2 CARD-CARD Interaction NOD2->RIP2 CARD-CARD Interaction TAK1_complex TAK1 Complex RIP2->TAK1_complex Ubiquitination IKK_complex IKK Complex RIP2->IKK_complex Ubiquitination MAPK MAPK TAK1_complex->MAPK NFkB NF-κB IKK_complex->NFkB Gene_expression Inflammatory Gene Expression (TNF-α, IL-6, IL-8) MAPK->Gene_expression NFkB->Gene_expression

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular responses as reported in the literature.

Cell LineReadoutThis compound ConcentrationResultReference
A549 (Lung Epithelial)IL-8+ cells (Flow Cytometry)50 µM3.35-fold increase compared to untreated control[3]
A549 (Lung Epithelial)ISG15 mRNA expression (qPCR)Not Specified148-fold increase compared to untreated control at 8 hours[4]
HEK293NF-κB activation (β-galactosidase reporter)0.5 µg/mlSignificant increase in NF-κB dependent gene expression[5]
Cell LineReadoutThis compound TreatmentResultReference
A549-DualNF-κB pathway activation (QUANTI-Luc assay)24 hoursActivation of the NF-κB pathway[4]
A549-DualISRE pathway activation (QUANTI-Luc assay)24 hoursActivation of the ISRE pathway[4]

Experimental Protocols

NF-κB Activation in HEK-Blue™ hNOD1/hNOD2 Cells

This protocol describes the use of HEK-Blue™ hNOD1 or hNOD2 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hNOD1 or HEK-Blue™ hNOD2 cells (InvivoGen)

  • DMEM, 4.5 g/l glucose, 2 mM L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), 100 µg/ml Normocin™, Pen-Strep (50 U/ml-50 µg/ml)

  • HEK-Blue™ Selection (InvivoGen)

  • This compound (InvivoGen, working concentration 100 ng/ml - 10 µg/ml)

  • QUANTI-Blue™ Solution (InvivoGen)

  • 96-well plates

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Culture: Culture HEK-Blue™ hNOD1 or hNOD2 cells in growth medium supplemented with HEK-Blue™ Selection. Passage cells every 3-4 days.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells per well in 180 µl of growth medium.

  • Stimulation: Add 20 µl of this compound at various concentrations to the wells. Include a negative control (medium only) and a positive control (e.g., a known NOD1/2 agonist).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • SEAP Detection:

    • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

    • Add 180 µl of QUANTI-Blue™ Solution to a new 96-well flat-bottom plate.

    • Transfer 20 µl of the cell culture supernatant from the stimulated plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

    • Incubate at 37°C for 1-3 hours.

  • Data Analysis: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.

HEK_Blue_Workflow Start Start Seed_Cells Seed HEK-Blue™ hNOD1/2 cells in 96-well plate Start->Seed_Cells Add_M_TriDAP Add this compound (various concentrations) Seed_Cells->Add_M_TriDAP Incubate_24h Incubate at 37°C for 16-24 hours Add_M_TriDAP->Incubate_24h Transfer_Supernatant Transfer 20 µl of supernatant to a new plate Incubate_24h->Transfer_Supernatant Add_QUANTI_Blue Add 180 µl of QUANTI-Blue™ Solution Transfer_Supernatant->Add_QUANTI_Blue Incubate_3h Incubate at 37°C for 1-3 hours Add_QUANTI_Blue->Incubate_3h Measure_OD Measure OD at 620-655 nm Incubate_3h->Measure_OD End End Measure_OD->End

Caption: HEK-Blue™ NF-κB Reporter Assay Workflow.

Cytokine Quantification by ELISA

This protocol outlines the general steps for measuring this compound-induced cytokine production from immune or epithelial cells.

Materials:

  • Target cells (e.g., A549, THP-1, or primary macrophages)

  • Appropriate cell culture medium

  • This compound

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., human IL-8, TNF-α)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Stimulation: Replace the medium with fresh medium containing various concentrations of this compound. Include a negative control (medium only).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate and stopping the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a potent activator of the innate immune system, primarily through the NOD1 signaling pathway. Its ability to induce NF-κB and MAPK activation leads to the production of a range of inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's immunostimulatory activity. A thorough understanding of its mechanism of action is crucial for researchers and drug development professionals exploring its potential as a vaccine adjuvant, immunotherapeutic agent, or its role in infectious and inflammatory diseases.

References

An In-depth Technical Guide to the M-TriDAP NOD1/NOD2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling pathway activated by MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP), a key peptidoglycan fragment primarily from Gram-negative bacteria. This compound is a potent dual agonist for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2. Activation of these receptors by this compound initiates a signaling cascade crucial for the innate immune response to bacterial pathogens. This document details the core components of the pathway, the mechanism of activation, downstream signaling events including NF-κB and MAPK pathway activation, and the subsequent inflammatory and cellular responses. Furthermore, this guide provides detailed experimental protocols for studying this pathway and summarizes available quantitative data to facilitate research and development in immunology and drug discovery.

Introduction to this compound and the NOD1/NOD2 Signaling Pathway

This compound, a muramyl tripeptide containing meso-diaminopimelic acid (mDAP), is a crucial Pathogen-Associated Molecular Pattern (PAMP) recognized by the host's innate immune system.[1] It is a component of the cell wall of most Gram-negative and certain Gram-positive bacteria. Its detection by the cytosolic receptors NOD1 and NOD2 is a critical event in initiating an inflammatory response to bacterial infection.[1]

The NOD1/NOD2 signaling pathway is a cornerstone of intracellular bacterial sensing. Upon binding of this compound, NOD1 and NOD2 undergo a conformational change, leading to the recruitment and activation of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This initiates a complex series of downstream signaling events, culminating in the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the components of the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these pathways leads to the production of a variety of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), as well as the induction of autophagy.[1][2][3]

Core Signaling Pathway

The this compound-induced signaling cascade can be broken down into the following key steps:

  • Ligand Recognition: this compound enters the host cell cytoplasm and is recognized by the leucine-rich repeat (LRR) domains of NOD1 and, to a lesser degree, NOD2.[1]

  • Oligomerization and RIPK2 Recruitment: Ligand binding induces a conformational change in NOD1/NOD2, leading to their oligomerization through their nucleotide-binding domain (NBD). This oligomerization facilitates the recruitment of the downstream adaptor kinase RIPK2 via homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interactions.[4][5][6][7]

  • RIPK2 Ubiquitination: Following its recruitment, RIPK2 is extensively post-translationally modified, most notably through ubiquitination. A key E3 ligase involved in this process is XIAP (X-linked inhibitor of apoptosis protein), which catalyzes the formation of K63-linked polyubiquitin chains on RIPK2. Other E3 ligases such as cIAP1, cIAP2, and LUBAC (Linear Ubiquitin Chain Assembly Complex) also contribute to this process, generating a scaffold for the recruitment of downstream signaling complexes.[6][7]

  • Activation of Downstream Kinases: The polyubiquitinated RIPK2 acts as a scaffold to recruit and activate the TAK1 (Transforming growth factor-β-activated kinase 1) complex and the IKK (IκB kinase) complex.

  • NF-κB and MAPK Pathway Activation:

    • NF-κB Pathway: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6]

    • MAPK Pathway: The TAK1 complex, in turn, phosphorylates and activates the upstream kinases of the MAPK pathways, leading to the phosphorylation and activation of p38, ERK (Extracellular signal-regulated kinase), and JNK (c-Jun N-terminal kinase). These activated MAPKs then phosphorylate various transcription factors, further contributing to the inflammatory response.[2]

  • Cellular Responses: The culmination of this signaling cascade is the production of pro-inflammatory cytokines (TNF-α, IL-6), chemokines (IL-8), and antimicrobial peptides, as well as the induction of autophagy, all of which contribute to the host's defense against bacterial infection.

Quantitative Data

The following table summarizes available quantitative data related to the this compound NOD1/NOD2 signaling pathway.

ParameterAgonistReceptorValueCell Type/SystemReference
Working Concentration This compoundNOD1/NOD2100 ng/mL - 10 µg/mLHEK-Blue™ NOD1/NOD2 Cells[1]
Working Concentration Tri-DAPNOD1100 ng - 10 µg/mlHEK-Blue™ NOD1 Cells[8]
IL-8 Production This compoundNOD1/NOD2Dose-dependent increaseHuman Lung Epithelial A549 Cells[9]
IL-6 Production Tri-DAPNOD1Dose-dependent increaseHuman Periodontal Ligament Cells[2]
IL-8 Production Tri-DAPNOD1Dose-dependent increaseHuman Periodontal Ligament Cells[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound NOD1/NOD2 signaling pathway.

NF-κB Reporter Assay (SEAP or Luciferase)

This assay is used to quantify the activation of the NF-κB pathway upon this compound stimulation.

  • Cell Lines:

    • HEK-Blue™ hNOD1 or hNOD2 cells (InvivoGen): These cells stably express human NOD1 or NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

    • HEK293T or A549 cells co-transfected with a NOD1/NOD2 expression vector and a luciferase reporter plasmid containing NF-κB binding sites.

  • Protocol (HEK-Blue™ Cells):

    • Plate HEK-Blue™ hNOD1 or hNOD2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium.

    • Remove the old medium from the cells and add 180 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

    • Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.

    • To measure SEAP activity, add 20 µL of the cell supernatant to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution (InvivoGen) to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Protocol (Luciferase Assay):

    • Co-transfect HEK293T or A549 cells with a NOD1/NOD2 expression plasmid, an NF-κB luciferase reporter plasmid, and a Renilla luciferase control plasmid for normalization.

    • 24 hours post-transfection, seed the cells into a 96-well plate.

    • Stimulate the cells with this compound as described above.

    • After 6-8 hours of stimulation, lyse the cells and measure luciferase and Renilla activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

Co-immunoprecipitation (Co-IP) for NOD1/RIPK2 Interaction

This protocol is designed to demonstrate the physical interaction between NOD1 and RIPK2 following this compound stimulation.

  • Materials:

    • Cell line expressing tagged versions of NOD1 (e.g., FLAG-NOD1) and RIPK2 (e.g., HA-RIPK2).

    • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

    • Anti-FLAG antibody for immunoprecipitation.

    • Protein A/G magnetic beads.

    • Elution buffer (e.g., 2x Laemmli buffer).

  • Protocol:

    • Plate cells and stimulate with this compound (e.g., 1 µg/mL) for 30-60 minutes. Include an unstimulated control.

    • Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

    • Elute the protein complexes by boiling the beads in 2x Laemmli buffer for 5 minutes.

    • Analyze the eluates by Western blotting using anti-HA (for RIPK2) and anti-FLAG (for NOD1) antibodies.

Western Blotting for Phosphorylated MAPK and IκBα

This protocol allows for the detection of activated MAPK pathway components (p-p38, p-ERK, p-JNK) and the degradation of IκBα, a marker of NF-κB activation.

  • Protocol:

    • Stimulate cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]

    • Incubate the membrane with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, or IκBα overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal loading, strip the membrane and re-probe with antibodies against total p38, total ERK, total JNK, or a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

M_TriDAP_Signaling cluster_nucleus M_TriDAP This compound NOD1_NOD2 NOD1/NOD2 M_TriDAP->NOD1_NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 CARD-CARD interaction Autophagy Autophagy NOD1_NOD2->Autophagy Ub K63-linked Ubiquitination RIPK2->Ub XIAP XIAP (E3 Ligase) XIAP->Ub TAK1 TAK1 Complex Ub->TAK1 IKK IKK Complex Ub->IKK MAPKK MAPKKs TAK1->MAPKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK NFκB NF-κB (p50/p65) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus p38->Nucleus ERK->Nucleus JNK->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines

Caption: this compound NOD1/NOD2 Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: This compound activates NOD1/NOD2 signaling NFkB_Assay NF-κB Reporter Assay (SEAP/Luciferase) Start->NFkB_Assay Initial Screening Cytokine_Assay Cytokine Measurement (ELISA/CBA) Start->Cytokine_Assay Functional Outcome Western_Blot Western Blotting (p-MAPK, IκBα degradation) NFkB_Assay->Western_Blot Confirm pathway activation Data_Analysis Data Analysis and Interpretation Cytokine_Assay->Data_Analysis Co_IP Co-immunoprecipitation (e.g., NOD1-RIPK2) Ubiquitination_Assay Ubiquitination Assay (RIPK2) Co_IP->Ubiquitination_Assay Investigate post-translational modifications Western_Blot->Co_IP Investigate protein interactions Ubiquitination_Assay->Data_Analysis Conclusion Conclusion: Characterization of this compound-induced signaling pathway Data_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound signaling.

Conclusion

The this compound NOD1/NOD2 signaling pathway is a critical component of the innate immune response to a broad range of bacteria. A thorough understanding of this pathway is essential for the development of novel therapeutics for infectious and inflammatory diseases. This technical guide provides a detailed overview of the core signaling cascade, quantitative data, and robust experimental protocols to aid researchers in their investigation of this important immunological pathway. The provided diagrams offer a clear visual representation of the signaling events and a logical workflow for experimental design. Further research into the nuances of this pathway, including the precise roles of different E3 ligases and the interplay with other signaling networks, will undoubtedly reveal new avenues for therapeutic intervention.

References

M-TriDAP and innate immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to M-TriDAP and Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved microbial structures and initiate a protective response. Among the cytosolic PRRs, the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2 are critical for sensing bacterial peptidoglycan (PGN) fragments. MurNAc-L-Ala-γ-D-Glu-mDAP (this compound) is a PGN-derived motif, predominantly found in Gram-negative bacteria, that serves as a potent activator of this surveillance system. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the signaling pathways it triggers, quantitative data on its activity, and key experimental protocols for its study. This document is intended to serve as a core resource for professionals engaged in immunology research and the development of novel immunomodulatory therapeutics.

Introduction to this compound and Innate Immunity

The innate immune system provides the first line of defense against pathogens. Unlike the adaptive immune system, it relies on germline-encoded PRRs to recognize pathogen-associated molecular patterns (PAMPs). This recognition is fundamental to triggering inflammatory responses, clearing infections, and shaping the subsequent adaptive immune response.[1][2]

The Role of NOD-Like Receptors in Cytosolic Surveillance

NOD1 (also known as CARD4) and NOD2 (CARD15) are key intracellular PRRs that belong to the NLR family.[3] They survey the cytoplasm for the presence of specific PGN substructures derived from bacterial cell walls. While NOD1 is ubiquitously expressed, NOD2 expression is more restricted to immune cells like monocytes, macrophages, and dendritic cells.[4]

  • NOD1 primarily recognizes the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is characteristic of PGN from Gram-negative bacteria and certain Gram-positive bacteria.[5][6][7]

  • NOD2 recognizes the muramyl dipeptide (MDP) motif, which is a common component of PGN in both Gram-positive and Gram-negative bacteria.[3][5]

Activation of these receptors is crucial for mounting an effective immune response against intracellular or invasive bacteria.

This compound: A Key Bacterial Peptidoglycan Motif

This compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a muramyl tripeptide containing the essential DAP moiety.[8] It is a breakdown product of PGN, primarily from Gram-negative bacteria. Structurally, it is composed of an N-acetylmuramic acid (MurNAc) sugar linked to a three-amino-acid peptide stem (L-Alanine, D-Glutamic acid, and meso-diaminopimelic acid). Due to this structure, this compound is recognized as a potent dual agonist for both NOD1 and, to a lesser extent, NOD2.[8]

This compound Chemical Properties
Full Name N-acetyl-muramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid
Synonym DAP-containing muramyl tripeptide
Molecular Formula C₂₆H₄₃N₅O₁₅
Molecular Weight 665.64 g/mol
Source Typically synthetic for research purposes.[8]
Solubility Water

Molecular Recognition and Signaling Pathways

Recognition of this compound by NOD1 and NOD2

Upon entering the cell cytoplasm, this compound is directly recognized by the leucine-rich repeat (LRR) domain of NOD1 and NOD2.[9] This ligand binding induces a conformational change in the NOD protein, leading to its oligomerization via the central NACHT domain.[4] While this compound can activate both receptors, it is considered a primary NOD1 agonist. The binding affinity of the closely related molecule, L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP), to NOD1 has been measured in the low micromolar range (~35 µM), suggesting a direct and specific interaction.[5]

The Canonical NF-κB and MAPK Activation Pathways

The activation of NOD1/2 by this compound initiates a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines. This process is primarily mediated by the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[7][8]

  • RIP2 Recruitment: The activated and oligomerized NOD receptor recruits RIP2 through a homotypic CARD-CARD interaction.[4][5]

  • Signal Complex Formation: RIP2 associates with other signaling molecules, including the TAK1 complex.[9]

  • Pathway Activation: This complex activates two principal downstream pathways:

    • NF-κB Pathway: The signalosome activates the IKK complex (IKKα, IKKβ, NEMO), which phosphorylates the inhibitor of κB (IκBα).[8][9] This targets IκBα for degradation, allowing the NF-κB transcription factor (p50/p65) to translocate to the nucleus and drive the expression of inflammatory genes.[9][10]

    • MAPK Pathway: The complex also activates mitogen-activated protein kinases (MAPKs), including p38 and ERK.[10] This leads to the activation of other transcription factors like AP-1, which cooperate with NF-κB to regulate the inflammatory response.[9]

The ultimate outcome is the transcription and secretion of key inflammatory mediators, such as TNF-α, IL-6, and IL-8.[8][10]

M_TriDAP_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M-TriDAP_ext This compound M-TriDAP_int This compound M-TriDAP_ext->M-TriDAP_int Cellular Entry NOD1_NOD2 NOD1 / NOD2 M-TriDAP_int->NOD1_NOD2 Binds RIP2 RIP2 (RICK) NOD1_NOD2->RIP2 Recruits TAK1_complex TAK1 Complex RIP2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Activates MAPK MAPK (p38, ERK) TAK1_complex->MAPK Activates IκBα IκBα IKK_complex->IκBα Phosphorylates (Inhibits) NFkB NF-κB (p50/p65) IκBα->NFkB Releases Transcription Gene Transcription NFkB->Transcription Translocates MAPK->Transcription Activates AP-1 Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-8) Transcription->Cytokines

This compound recognition by NOD1/2 leads to NF-κB and MAPK activation.

Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified across various experimental systems, providing valuable data for researchers. A typical working concentration for in vitro cell-based assays ranges from 100 ng/mL to 10 µg/mL.[8]

Receptor Activation and Downstream Signaling

This compound's potency is often compared to other well-characterized NOD agonists. Studies show it induces NF-κB activation at levels similar to Tri-DAP, a potent and specific NOD1 agonist.[8]

Parameter Agonist Observation Cell System Reference
NF-κB Activation This compound vs. Tri-DAPInduces NF-κB at similar levels.HEK-Blue™ NOD1/2 Cells[8]
IκBα Phosphorylation This compoundInduces phosphorylation, peaking at 30 min.PDL Cells[10]
p38/ERK Phosphorylation This compoundInduces phosphorylation.PDL Cells[10]
Cytokine and Chemokine Production

The functional consequence of this compound-induced signaling is the robust production of immune mediators.

Parameter Agonist / Concentration Fold Increase / Effect Cell System Reference
IL-8+ Cells This compound (50 µM)3.35-fold increase vs. untreated control.A549 Lung Epithelial Cells[11]
IL-8 mRNA This compound1.71-fold increase vs. untreated control.A549-Dual Cells[12]
ISG15 mRNA This compound148-fold increase vs. untreated control.A549-Dual Cells[12]
IL-6 & IL-8 Production This compoundDose-dependent increase.PDL Cells[10]
Comparative Agonist Potency

Comparing the effects of different NOD agonists is crucial for dissecting the specific roles of NOD1 and NOD2.

Parameter Agonist Comparison Finding Cell System / Model Reference
Anti-SARS-CoV-2 Activity TriDAP (NOD1) vs. This compound (NOD1/2)TriDAP showed a 4-fold higher antiviral potency (EC50).A549-Dual Cells[12]
Anti-SARS-CoV-2 Inhibition This compoundReached up to 57% inhibition of infection.A549-Dual Cells[12]
Anti-SARS-CoV-2 Activity This compound vs. MDP (NOD2)This compound was significantly more potent.A549-Dual Cells[12]
IL-6 & IL-8 Production Tri-DAP vs. MDPTri-DAP induced a greater response than MDP.PDL Cells[10]

Key Experimental Protocols for Studying this compound

Investigating the effects of this compound requires robust and reproducible experimental methods. Below are protocols for key assays used to characterize its activity.

Protocol: Measuring NOD1/NOD2 Activation using HEK-Blue™ Reporter Cells

This commercially available assay system provides a simple and sensitive method to quantify the activation of NOD1 or NOD2 pathways by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene placed under the control of an NF-κB-inducible promoter.

Methodology:

  • Cell Culture: Maintain HEK-Blue™ NOD1 or HEK-Blue™ NOD2 cells according to the manufacturer's specifications.

  • Seeding: Plate cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.

  • Stimulation: Add this compound at desired concentrations (e.g., 100 ng/mL to 10 µg/mL) to the wells. Include a negative control (medium only) and a positive control (e.g., Tri-DAP for NOD1, MDP for NOD2).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in 5% CO₂.

  • Detection:

    • Transfer a small volume (e.g., 20 µL) of supernatant from each well to a new 96-well plate.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Incubate at 37°C for 1-3 hours.

  • Quantification: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.

HEK_Blue_Workflow A 1. Seed HEK-Blue™ NOD1/2 Cells B 2. Incubate Overnight A->B C 3. Add this compound (Stimulation) B->C D 4. Incubate 16-24 Hours C->D E 5. Transfer Supernatant + Add Detection Reagent D->E F 6. Incubate 1-3 Hours E->F G 7. Read OD at 650 nm F->G

References

M-TriDAP: A Technical Guide to Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a potent immunostimulatory molecule derived from the peptidoglycan of Gram-negative bacteria. As a synthetic analog of a natural pathogen-associated molecular pattern (PAMP), this compound is a critical tool for research into innate immunity. This document provides a comprehensive technical overview of the structure, function, and signaling pathways associated with this compound, intended for professionals in immunology, drug development, and related scientific fields.

Chemical Structure and Properties

This compound, or N-acetylmuramyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid, is a muramyl tripeptide. It is a synthetic, sterile, and lyophilized powder that is soluble in water.[1][2]

PropertyValue
Chemical Formula C26H43N5O15[1]
Molecular Weight 665.64 g/mol [1]
Synonyms DAP-containing muramyl tripeptide, MurNAc-L-Ala-γ-D-Glu-mDAP[1]
Source Synthetic[1]
Working Concentration 100 ng/mL - 10 µg/mL[1]

Core Function: A Dual Agonist of NOD1 and NOD2

This compound functions as an agonist for two key intracellular pattern recognition receptors (PRRs) of the Nod-like receptor (NLR) family: NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) and, to a lesser extent, NOD2.[1] These receptors are crucial components of the innate immune system, responsible for detecting bacterial peptidoglycan fragments within the cytoplasm of host cells.

The this compound Signaling Cascade

Upon recognition by NOD1 or NOD2, this compound triggers a downstream signaling cascade that culminates in the activation of pro-inflammatory transcription factors, primarily NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the activation of MAPKs (mitogen-activated protein kinases).[4]

The central adapter protein in this pathway is the serine/threonine kinase RIPK2 (Receptor-interacting serine/threonine-protein kinase 2), also known as RICK.[1][4] Ligand-bound NOD1/NOD2 oligomerizes and recruits RIPK2 via homotypic CARD-CARD interactions.[4] This recruitment leads to the polyubiquitination of RIPK2, a critical step for the recruitment and activation of downstream kinases, including the TAK1 complex and the IKK complex.[5] The IKK complex then phosphorylates IκBα, an inhibitor of NF-κB, targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory cytokines, chemokines, and antimicrobial peptides.[4]

M_TriDAP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD1 NOD1 This compound->NOD1 (High Affinity) NOD2 NOD2 This compound->NOD2 (Low Affinity) RIPK2 RIPK2 NOD1->RIPK2 CARD-CARD Interaction NOD2->RIPK2 CARD-CARD Interaction Ubiquitination Ubiquitination RIPK2->Ubiquitination TAK1_Complex TAK1 Complex Ubiquitination->TAK1_Complex IKK_Complex IKK Complex Ubiquitination->IKK_Complex MAPK_Activation MAPK Activation TAK1_Complex->MAPK_Activation IkBa IκBα IKK_Complex->IkBa Phosphorylation & Degradation NF-kB NF-κB IkBa->NF-kB releases NF-kB_translocation NF-κB Translocation NF-kB->NF-kB_translocation Gene_Transcription Inflammatory Gene Transcription NF-kB_translocation->Gene_Transcription Cytokines Cytokines (TNF-α, IL-6, IL-8) Gene_Transcription->Cytokines Chemokines Chemokines Gene_Transcription->Chemokines

This compound Signaling Pathway

Quantitative Effects on Gene Expression

This compound stimulation leads to a significant upregulation of various immune-related genes. The extent of this upregulation can be quantified using techniques such as quantitative PCR (qPCR) and ELISA.

Gene/ProteinCell TypeFold Increase/EffectReference
ISG15 Lung Epithelial Cells148-fold increase compared to non-detected[6]
IL-8 Lung Epithelial CellsDose-dependent increase in IL-8 positive cells[6]
NF-κB Activation HEK-Blue™ CellsSimilar levels to Tri-DAP[1]

Experimental Protocols

The activity of this compound is commonly assessed using engineered cell lines that report on the activation of the NF-κB pathway. A widely used system is the HEK-Blue™ NOD1/NOD2 cell lines.

HEK-Blue™ NOD1/NOD2 Reporter Gene Assay

This assay utilizes HEK293 cells that are stably transfected with human NOD1 or NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of NOD1 or NOD2 by this compound leads to the secretion of SEAP into the cell culture supernatant, which can be quantified colorimetrically.

Materials:

  • HEK-Blue™ hNOD1 or hNOD2 cells

  • Appropriate cell culture medium and supplements

  • This compound solution

  • HEK-Blue™ Detection medium or QUANTI-Blue™ Solution

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Cell Seeding: Plate HEK-Blue™ hNOD1 or hNOD2 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.

  • Stimulation: Add this compound at various concentrations to the appropriate wells. Include positive and negative controls.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection:

    • For HEK-Blue™ Detection: Add the detection medium to the wells and incubate for 1-4 hours at 37°C.

    • For QUANTI-Blue™ Solution: Transfer a sample of the cell culture supernatant to a new 96-well plate, add QUANTI-Blue™ Solution, and incubate at 37°C for 1-3 hours.

  • Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

HEK_Blue_Assay_Workflow Start Start Seed_Cells Seed HEK-Blue™ NOD1/NOD2 Cells Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_this compound Add this compound & Controls Incubate_Overnight->Add_this compound Incubate_Stimulation Incubate 16-24 hours Add_this compound->Incubate_Stimulation Add_Detection_Reagent Add SEAP Detection Reagent Incubate_Stimulation->Add_Detection_Reagent Incubate_Detection Incubate 1-4 hours Add_Detection_Reagent->Incubate_Detection Measure_OD Measure OD (620-655 nm) Incubate_Detection->Measure_OD End End Measure_OD->End

HEK-Blue™ Assay Workflow

Applications in Research and Drug Development

This compound is an invaluable tool for a variety of research applications:

  • Dissecting Innate Immune Pathways: As a specific agonist for NOD1 and NOD2, this compound allows for the detailed study of the signaling cascades downstream of these receptors.

  • Adjuvant Development: The immunostimulatory properties of this compound make it a candidate for use as a vaccine adjuvant to enhance adaptive immune responses.

  • Screening for Inhibitors: this compound can be used in high-throughput screening assays to identify small molecule inhibitors of the NOD1/NOD2 signaling pathway, which may have therapeutic potential in inflammatory diseases.[7]

  • Modeling Inflammatory Diseases: this compound can be used to induce inflammatory responses in vitro and in vivo to study the pathogenesis of diseases with an inflammatory component.

Conclusion

This compound is a well-characterized and potent modulator of the innate immune system. Its ability to specifically activate the NOD1 and NOD2 pathways provides researchers with a powerful tool to investigate fundamental aspects of host-pathogen interactions and to explore new therapeutic strategies for infectious and inflammatory diseases. The detailed understanding of its structure, function, and signaling pathways, as outlined in this guide, is essential for its effective application in scientific research and drug development.

References

M-TriDAP: A Technical Guide to a Dual NOD1/NOD2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP), a muramyl tripeptide containing meso-diaminopimelic acid (mDAP), is a key component of peptidoglycan (PGN) found predominantly in the cell walls of Gram-negative bacteria.[1] As an intracellular pathogen-associated molecular pattern (PAMP), this compound is recognized by the cytosolic pattern recognition receptors (PRRs) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.[1][2] This dual agonism positions this compound as a significant immunomodulator, capable of initiating potent innate immune responses. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and methodologies for its study, tailored for professionals in immunology and drug development.

Core Concepts: NOD1 and NOD2 Recognition

NOD1 and NOD2 are members of the NOD-like receptor (NLR) family, playing a crucial role in the intracellular surveillance of bacterial components.[3] Their activation by specific PGN fragments triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines, thereby orchestrating an effective immune response.[4]

  • NOD1 primarily recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a dipeptide characteristic of Gram-negative bacteria.[5]

  • NOD2 recognizes muramyl dipeptide (MDP), a motif present in the PGN of nearly all bacteria.[6]

This compound, containing the core iE-DAP structure within a larger muramyl tripeptide, is a potent activator of NOD1 and also demonstrates activity on NOD2.[1][7]

Physicochemical Properties of this compound

PropertyValue
Synonyms N-acetyl-muramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid, DAP-containing muramyl tripeptide
Chemical Formula C₂₆H₄₃N₅O₁₅
Molecular Weight 665.64 g/mol
Source Synthetic
Appearance Lyophilized powder
Solubility Water

Signaling Pathways Activated by this compound

Upon recognition by NOD1 and/or NOD2 in the cytoplasm, this compound induces a conformational change in the receptor, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK or CARDIAK).[1][4] This interaction, mediated by CARD-CARD homotypic interactions, is a central event in NOD signaling.[8] Activation of RIPK2 initiates downstream signaling cascades, primarily culminating in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[4][9]

Activated NF-κB translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines such as TNF-α, IL-6, and IL-8.[1][4]

This compound Induced NOD1/NOD2 Signaling

M_TriDAP_Signaling This compound Induced NOD1/NOD2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M_TriDAP This compound NOD1 NOD1 M_TriDAP->NOD1 activates NOD2 NOD2 M_TriDAP->NOD2 activates RIPK2 RIPK2 NOD1->RIPK2 recruits NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB (p50/p65) NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Gene_Expression Pro-inflammatory Gene Expression MAPKs->Gene_Expression activates transcription factors NFκB_nuc->Gene_Expression induces

Caption: this compound signaling through NOD1 and NOD2.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the immunostimulatory activity of this compound.

Table 1: NF-κB Activation in Response to NOD Agonists

Cell LineAgonistConcentrationNF-κB Activation (Fold Increase vs. Control)Reference
A549-Dual™This compound50 µMSignificant Increase (p < 0.05)[10]
A549-Dual™TriDAP50 µMSignificant Increase (p < 0.05)[10]
A549-Dual™MDP50 µMWeaker Activation vs. Control (p < 0.05)[10]

Table 2: Cytokine and Interferon-Stimulated Gene (ISG) Induction

Cell LineAgonistConcentrationMeasured EndpointFold Increase vs. ControlReference
A549This compound50 µMIL-8+ cells3.35[10]
A549TriDAP50 µMIL-8+ cells3.29[10]
A549This compoundNot SpecifiedISG15 mRNA (8h)148[1]
A549This compoundNot SpecifiedIL-8 mRNA (8h)1.71[10]
A549TriDAPNot SpecifiedIL-8 mRNA (8h)1.68[10]

Experimental Protocols

Assessment of NOD1/NOD2 Activation using HEK-Blue™ Reporter Cells

This protocol describes a method to quantify the activation of NOD1 and NOD2 by this compound using HEK-Blue™ hNOD1 and HEK-Blue™ hNOD2 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hNOD1 and HEK-Blue™ hNOD2 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound (InvivoGen, Cat. No. tlrl-mtd)

  • Control agonists (e.g., Tri-DAP for NOD1, MDP for NOD2)

  • Endotoxin-free water

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Preparation:

    • Culture HEK-Blue™ hNOD1 and hNOD2 cells according to the supplier's instructions.

    • On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a density of 2.8 x 10⁵ cells/mL.

  • Agonist Preparation:

    • Reconstitute lyophilized this compound and control agonists in endotoxin-free water to a stock concentration of 1 mg/mL.

    • Prepare serial dilutions of the agonists in cell culture medium. A typical working concentration range for this compound is 100 ng/mL to 10 µg/mL.[2]

  • Assay Protocol:

    • Add 20 µL of each agonist dilution to the wells of a 96-well plate. Include a negative control (medium only).

    • Add 180 µL of the cell suspension to each well (final volume 200 µL).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • Measurement of SEAP Activity:

    • Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

    • The SEAP activity, which correlates with NF-κB activation, is proportional to the OD reading.

Experimental Workflow for NOD Activation Assay

Experimental_Workflow Workflow for this compound Activity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HEK-Blue™ NOD1/NOD2 cells Plate_Cells Plate cells and add agonists Cell_Culture->Plate_Cells Agonist_Prep Prepare this compound serial dilutions Agonist_Prep->Plate_Cells Incubate Incubate 16-24h at 37°C Plate_Cells->Incubate Read_Plate Measure OD at 620-655 nm Incubate->Read_Plate Data_Analysis Analyze data and determine activation Read_Plate->Data_Analysis

Caption: A typical experimental workflow.

Quantification of Cytokine Production by ELISA

This protocol provides a general framework for measuring cytokine (e.g., IL-8, TNF-α, IL-6) secretion from immune cells (e.g., human PBMCs, THP-1 monocytes) in response to this compound stimulation.

Materials:

  • Immune cells of interest (e.g., THP-1 monocytes, primary PBMCs)

  • Complete cell culture medium

  • This compound

  • LPS (as a positive control for TLR activation)

  • 24-well or 96-well cell culture plates

  • Commercial ELISA kit for the cytokine of interest (e.g., Human IL-8 ELISA Kit)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density (e.g., 5 x 10⁵ to 1 x 10⁶ cells/mL) in culture plates.

    • Allow cells to adhere or stabilize for a few hours or overnight.

  • Cell Stimulation:

    • Prepare dilutions of this compound in culture medium.

    • Remove the existing medium from the cells and replace it with medium containing the different concentrations of this compound or controls.

    • Incubate for a predetermined time, which may vary depending on the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6 and IL-8).[11]

  • Sample Collection:

    • Centrifuge the plates to pellet the cells.

    • Carefully collect the culture supernatants, avoiding disturbance of the cell pellet.

    • Supernatants can be used immediately or stored at -80°C for later analysis.

  • ELISA Protocol:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding standards and samples (supernatants).

      • Adding a biotinylated detection antibody.

      • Adding a streptavidin-enzyme conjugate (e.g., HRP).

      • Adding a substrate and stopping the reaction.

      • Reading the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the known standards.

    • Calculate the concentration of the cytokine in the unknown samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound is a valuable tool for studying the innate immune responses mediated by NOD1 and NOD2. Its ability to potently activate NF-κB and induce the production of key pro-inflammatory cytokines makes it a relevant molecule for research in infectious diseases, vaccine adjuvant development, and inflammatory disorders. The experimental protocols provided in this guide offer a starting point for the characterization of this compound's activity and the elucidation of its role in various biological contexts. Further research, particularly focusing on the precise quantification of its binding affinities and activation potentials for both NOD1 and NOD2, will continue to refine our understanding of this important immunomodulator.

References

An In-Depth Technical Guide to the M-TriDAP-Mediated Activation of the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP) is a crucial component of peptidoglycan from Gram-negative and certain Gram-positive bacteria. As a pathogen-associated molecular pattern (PAMP), it is a potent activator of the host's innate immune system. This compound is primarily recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), and to a lesser extent, NOD2.[1] This recognition event initiates a well-defined signaling cascade that culminates in the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor. NF-κB is a master regulator of inflammation, immunity, and cell survival, controlling the expression of numerous genes encoding cytokines, chemokines, and other inflammatory mediators. Understanding the precise molecular mechanisms of the this compound signaling pathway is critical for developing novel therapeutics for infectious and inflammatory diseases. This guide provides a detailed overview of the core signaling pathway, quantitative data on agonist and inhibitor activities, and comprehensive experimental protocols for studying this essential innate immune response.

The Core Signaling Pathway: From Recognition to Gene Transcription

The activation of NF-κB by this compound is a multi-step process involving receptor oligomerization, protein-protein interactions, and a series of post-translational modifications, primarily ubiquitination and phosphorylation.

Step 1: Ligand Recognition and Receptor Activation Cytosolic this compound binds to the leucine-rich repeat (LRR) domain of NOD1 (and to a lesser extent NOD2). This interaction induces a conformational change in NOD1, leading to its self-oligomerization.

Step 2: Recruitment of RIPK2 The activated, oligomerized NOD1 recruits the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RICK), through a homotypic interaction between their respective Caspase Activation and Recruitment Domains (CARD).[1]

Step 3: RIPK2 Ubiquitination - The Central Signaling Hub Recruitment to the NOD1 complex leads to the polyubiquitination of RIPK2. This is a critical regulatory step mediated by several E3 ubiquitin ligases, including X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitors of apoptosis proteins 1 and 2 (cIAP1/2). These ligases primarily attach lysine 63 (K63)-linked and linear (M1)-linked polyubiquitin chains to RIPK2. This ubiquitination does not target RIPK2 for proteasomal degradation but instead creates a scaffold for the assembly of downstream signaling complexes.

Step 4: Assembly of the TAK1 and IKK Complexes The polyubiquitin chains on RIPK2 serve as a docking platform for the TGF-β-activated kinase 1 (TAK1) complex, which consists of TAK1 and the TAK1-binding proteins TAB2 and TAB3. Concurrently, the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB Essential Modulator or IKKγ), is also recruited to this signaling hub, a process facilitated by NEMO's affinity for polyubiquitin chains.

Step 5: IKK Activation and IκBα Phosphorylation Once in proximity, TAK1 phosphorylates and activates the IKKβ subunit within the IKK complex. The activated IKK complex then phosphorylates the inhibitory protein, IκBα, on specific serine residues.

Step 6: IκBα Degradation and NF-κB Release Phosphorylated IκBα is recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, which catalyzes its K48-linked polyubiquitination. This modification marks IκBα for rapid degradation by the 26S proteasome.

Step 7: NF-κB Nuclear Translocation and Gene Activation The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically composed of p50 and p65/RelA subunits), which was previously held inactive in the cytoplasm. The freed NF-κB complex translocates into the nucleus, where it binds to specific κB sites in the promoter and enhancer regions of target genes, initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and other immune response genes.

Reporter_Assay_Workflow start Day 1: Plate HEK-Blue™ NOD1/NOD2 Cells stimulate Day 2: Stimulate Cells (e.g., this compound, controls) start->stimulate incubate Incubate 18-24 hours stimulate->incubate collect Collect Supernatant incubate->collect assay Add HEK-Blue™ Detection Reagent to Supernatant collect->assay read Incubate & Read OD at 620-650 nm assay->read

References

The Role of M-TriDAP in Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a muramyl tripeptide component of peptidoglycan from Gram-negative bacteria that plays a significant role in initiating the innate immune response. As a potent agonist for both Nucleotide-binding Oligomerization Domain 1 (NOD1) and, to a lesser extent, NOD2, this compound triggers intracellular signaling cascades that culminate in the production of a variety of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanisms of this compound-induced cytokine production, detailed experimental protocols for its study, and quantitative data on its effects.

Introduction

The innate immune system relies on a class of pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). This compound is a PAMP recognized by the intracellular PRRs NOD1 and NOD2.[1][2] This recognition is a critical event in the host's defense against bacterial pathogens, leading to the activation of downstream signaling pathways and the subsequent expression of genes involved in inflammation and immunity. The primary outcome of this compound stimulation is the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β). Understanding the intricate role of this compound in this process is crucial for the development of novel therapeutics targeting inflammatory and infectious diseases.

This compound Signaling Pathway

Upon entering the cytoplasm, this compound is recognized by the leucine-rich repeat (LRR) domains of NOD1 and NOD2.[3] This binding event induces a conformational change in the NOD proteins, leading to their oligomerization via their central nucleotide-binding (NACHT) domains.[4] The activated NOD proteins then recruit the serine/threonine kinase RIPK2 (also known as RICK or CARDIAK) through homotypic CARD-CARD interactions.[1][2][5]

The recruitment and subsequent polyubiquitination of RIPK2 are pivotal for the downstream signaling cascade.[5] Activated RIPK2 serves as a scaffold to assemble a larger signaling complex that includes the TAK1 kinase complex and the IKK (IκB kinase) complex.[6] This leads to the activation of two major signaling pathways:

  • NF-κB Pathway: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory cytokine genes.[1][2][5]

  • MAPK Pathway: The TAK1 complex also activates the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation and activation of kinases such as p38, JNK, and ERK.[4] These activated MAPKs, in turn, phosphorylate and activate other transcription factors, including AP-1, which also contribute to the expression of inflammatory genes.[4]

M_TriDAP_Signaling_Pathway This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M_TriDAP This compound NOD1_NOD2 NOD1/NOD2 M_TriDAP->NOD1_NOD2 Binds to LRR domain RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruits via CARD-CARD TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Activates MAPK MAPK (p38, JNK, ERK) TAK1_complex->MAPK Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Cytokine_genes Pro-inflammatory Cytokine Genes NFkappaB_nuc->Cytokine_genes Induces transcription AP1_nuc->Cytokine_genes Induces transcription Cytokine_mRNA Cytokine_mRNA Cytokine_genes->Cytokine_mRNA Transcription Cytokines TNF-α, IL-6, IL-8, IL-1β Cytokine_mRNA->Cytokines Translation experimental_workflow General Experimental Workflow start Start cell_culture Cell Culture (e.g., A549, THP-1, PBMCs) start->cell_culture stimulation This compound Stimulation (Varying concentrations and time points) cell_culture->stimulation harvest Harvest Supernatants and/or Cells stimulation->harvest analysis Downstream Analysis harvest->analysis elisa ELISA (Cytokine quantification in supernatant) analysis->elisa qpcr qPCR (Cytokine mRNA expression in cells) analysis->qpcr western_blot Western Blot (Signaling protein phosphorylation in cells) analysis->western_blot flow_cytometry Flow Cytometry (Intracellular cytokine staining) analysis->flow_cytometry end End elisa->end qpcr->end western_blot->end flow_cytometry->end

References

M-TriDAP and RIP2 Kinase Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the signaling pathway initiated by the bacterial peptidoglycan component, MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP), through the activation of RIP2 kinase. This document is intended for researchers, scientists, and drug development professionals interested in the fields of immunology, inflammation, and therapeutic development targeting innate immune pathways.

Introduction

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved microbial structures and initiate a rapid inflammatory response. Among these, the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are crucial cytosolic sensors of bacterial components. This compound, a fragment of peptidoglycan primarily from Gram-negative bacteria, is a potent activator of this pathway. It is recognized by the intracellular sensors NOD1 and, to a lesser extent, NOD2.[1] This recognition event triggers a signaling cascade that is critically dependent on the serine/threonine/tyrosine kinase, Receptor-Interacting Protein 2 (RIP2), also known as RICK or CARDIAK.

The NOD1/2-RIP2 signaling axis is a key player in host defense against bacterial pathogens. However, its dysregulation has been implicated in the pathophysiology of various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. This guide will detail the core components of the this compound induced RIP2 signaling pathway, present quantitative data on molecular interactions and cellular responses, provide detailed experimental protocols for studying this pathway, and visualize the key processes through signaling and workflow diagrams.

The Core Signaling Pathway

The activation of RIP2 kinase by this compound is a multi-step process involving protein-protein interactions, post-translational modifications, and the assembly of a large signaling complex.

2.1. Ligand Recognition and Receptor Oligomerization: this compound enters the host cell cytoplasm and is recognized by the leucine-rich repeat (LRR) domain of NOD1 and NOD2.[2] This binding event is thought to induce a conformational change in the NOD receptor, leading to its oligomerization.

2.2. Recruitment and Activation of RIP2: The oligomerized NOD receptor recruits RIP2 through a homotypic interaction between their respective caspase activation and recruitment domains (CARDs).[3] This interaction is a critical step for signal transduction. Upon recruitment, RIP2 undergoes autophosphorylation and ubiquitination, processes that are essential for its function as a signaling scaffold.

2.3. Downstream Signal Propagation: Ubiquitinated RIP2 serves as a platform for the recruitment of downstream signaling molecules, including the TAK1 kinase complex and the IκB kinase (IKK) complex. This leads to the activation of two major signaling pathways:

  • NF-κB Pathway: The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB transcription factors to the nucleus. Nuclear NF-κB then drives the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • MAPK Pathway: The TAK1 complex also activates the mitogen-activated protein kinase (MAPK) cascades, including JNK, p38, and ERK. These pathways contribute to the inflammatory response by regulating the expression of various genes and post-translationally modifying key inflammatory proteins.

2.4. Cytokine Production: The ultimate outcome of this compound-induced RIP2 signaling is the production and secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which play central roles in orchestrating the inflammatory response.[1]

M_TriDAP_RIP2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M-TriDAP_ext This compound M-TriDAP_int This compound M-TriDAP_ext->M-TriDAP_int Uptake NOD1/2 NOD1/NOD2 M-TriDAP_int->NOD1/2 Binds RIP2 RIP2 NOD1/2->RIP2 Recruits (CARD-CARD) Ub Ubiquitination RIP2->Ub Autophosphorylation & TAK1_complex TAK1 Complex Ub->TAK1_complex Recruits IKK_complex IKK Complex Ub->IKK_complex Recruits TAK1_complex->IKK_complex Activates MAPK MAPK (JNK, p38, ERK) TAK1_complex->MAPK Activates IκB IκB IKK_complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Genes Pro-inflammatory Gene Expression MAPK->Genes Regulates NF-κB_nuc->Genes Induces Cytokines Cytokines Genes->Cytokines Leads to

This compound induced RIP2 signaling pathway.

Quantitative Data

This section summarizes key quantitative data related to the this compound-RIP2 signaling pathway. While precise binding affinities for this compound are not extensively reported, related compounds and protein-protein interactions provide valuable insights.

Table 1: Binding Affinities (Kd)

Interacting MoleculesAffinity (Kd)Method
NOD1 (LRR domain) - Tri-DAP~35 µMNot specified
NOD2 - Muramyl Dipeptide (MDP)51 ± 18 nMSurface Plasmon Resonance
NOD2 CARDs (intramolecular)~1 µMIsothermal Titration Calorimetry
NOD2 CARDs - RIP2 CARD12.37 ± 0.58 µMNot specified

Note: Data for this compound binding to NOD1/2 is limited. The affinity of the related NOD1 agonist Tri-DAP is provided for context.[2] The affinity for the NOD2-RIP2 CARD interaction was determined for the tandem CARDs of NOD2.[4][5]

Table 2: IC50 Values of Selected RIP2 Kinase Inhibitors

InhibitorIC50 (nM)Assay Type
GSK5838.0MDP-stimulated TNF-α production (human monocytes)
WEHI-345130ATP binding pocket of RIP2
Ponatinib2.5ADP-Glo assay
RegorafenibNot specifiedThermal Shift Assay

This table provides examples of RIP2 inhibitors and their potencies. The development of specific and potent RIP2 inhibitors is an active area of research.

Table 3: this compound Dose-Dependent Cytokine Release

Cell TypeCytokineThis compound ConcentrationFold Increase (vs. control)
A549 Lung Epithelial CellsIL-850 µM~3.35
A549 Lung Epithelial CellsISG1550 µM~148
Peripheral Blood Mononuclear CellsIL-1β10 µg/mLSignificant increase
Peripheral Blood Mononuclear CellsTNF-α10 µg/mLSignificant increase
Peripheral Blood Mononuclear CellsIL-610 µg/mLSignificant increase

Data compiled from studies on human cell lines. The magnitude of the response can vary depending on the cell type and experimental conditions.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-RIP2 signaling pathway.

4.1. NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB pathway in response to this compound stimulation.

  • Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be measured by a luminometer.

  • Materials:

    • HEK293 cells stably expressing NOD1 or NOD2

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • This compound

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed HEK293-NOD1/2 cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter and control plasmids using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control.

    • Incubate the cells for 6-24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Calculate the fold induction of NF-κB activity relative to the vehicle control.

NFkB_Reporter_Assay A Seed HEK293-NOD1/2 cells B Transfect with NF-κB reporter plasmids A->B C Stimulate with this compound B->C D Incubate (6-24h) C->D E Lyse cells & add luciferase substrate D->E F Measure luminescence E->F G Analyze data F->G

Workflow for an NF-κB reporter assay.

4.2. Co-Immunoprecipitation (Co-IP) of NOD1/2 and RIP2

This technique is used to demonstrate the physical interaction between NOD1 or NOD2 and RIP2.

  • Principle: An antibody specific to a "bait" protein (e.g., NOD1) is used to pull down the protein from a cell lysate. If another protein ("prey," e.g., RIP2) is interacting with the bait, it will also be pulled down and can be detected by Western blotting.

  • Materials:

    • Cells expressing tagged versions of NOD1/2 and RIP2 (e.g., FLAG-NOD1 and HA-RIP2)

    • Lysis buffer

    • Antibody against the tag of the bait protein (e.g., anti-FLAG antibody)

    • Protein A/G magnetic beads

    • Wash buffer

    • Elution buffer

    • Antibody against the tag of the prey protein (e.g., anti-HA antibody) for Western blotting

  • Protocol:

    • Lyse the cells in a non-denaturing lysis buffer.

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-FLAG antibody overnight at 4°C.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using an elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect RIP2. An input control (a small fraction of the initial lysate) should be run in parallel.

4.3. In Vitro RIP2 Kinase Assay

This assay measures the kinase activity of RIP2.

  • Principle: Recombinant RIP2 is incubated with a substrate (e.g., myelin basic protein, MBP) and ATP. The amount of phosphorylated substrate is then quantified, often using a phosphospecific antibody or by measuring the amount of ADP produced.

  • Materials:

    • Recombinant active RIP2 kinase

    • MBP substrate

    • Kinase reaction buffer

    • ATP

    • ADP-Glo™ Kinase Assay kit (or similar)

    • Luminometer

  • Protocol:

    • Set up the kinase reaction in a 96-well plate by adding the kinase reaction buffer, recombinant RIP2, and MBP.

    • To test inhibitors, pre-incubate the kinase with the compound for a defined period.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay according to the manufacturer's protocol. This involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert ADP to ATP, which is then used in a luciferase reaction.

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity.

RIP2_Kinase_Assay A Prepare kinase reaction mix (RIP2, substrate, buffer) B Add ATP to start reaction A->B C Incubate (30°C) B->C D Stop reaction & add ADP-Glo reagent 1 (deplete ATP) C->D E Add ADP-Glo reagent 2 (convert ADP to ATP) D->E F Measure luminescence E->F G Analyze data F->G

Workflow for an in vitro RIP2 kinase assay.

Conclusion

The this compound-induced RIP2 kinase signaling pathway is a fundamental component of the innate immune response to bacterial infection. A thorough understanding of this pathway, from the initial ligand recognition to the downstream cellular responses, is crucial for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides a foundational resource for researchers in this field, offering a summary of the core signaling events, relevant quantitative data, and detailed experimental protocols to facilitate further investigation. The continued exploration of this pathway holds significant promise for uncovering new therapeutic strategies to modulate the immune system for the treatment of human disease.

References

M-TriDAP: A Technical Guide to a Key Modulator of Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP), a meso-diaminopimelic acid (mDAP)-containing muramyl tripeptide, is a crucial component of peptidoglycan found predominantly in the cell walls of Gram-negative bacteria.[1] As a peptidoglycan degradation product, this compound plays a significant role in host-pathogen interactions by acting as a potent activator of the innate immune system. This technical guide provides a comprehensive overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Core Concepts: Structure, Recognition, and Signaling

This compound is recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.[1] This recognition event triggers a signaling cascade that is central to the innate immune response against bacterial pathogens.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Full Name N-acetyl-muramyl-L-Alanyl-γ-D-Glutamyl-meso-diaminopimelic acid[1]
Chemical Formula C₂₆H₄₃N₅O₁₅[1]
Molecular Weight 665.64 g/mol [1]
Source Primarily a degradation product of Gram-negative bacteria peptidoglycan. Also available as a synthetic compound.[1]
Solubility Water[1]
Appearance Lyophilized powder[1]

Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[1][2] This interaction, mediated by their respective caspase activation and recruitment domains (CARD), is a critical step in the downstream signaling that leads to the activation of two major pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] Activation of these pathways culminates in the production of pro-inflammatory cytokines and chemokines, orchestrating an effective immune response.[1][3]

M_TriDAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gram-negative Bacteria Gram-negative Bacteria M_TriDAP This compound Gram-negative Bacteria->M_TriDAP releases NOD1 NOD1 M_TriDAP->NOD1 binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 CARD-CARD interaction IKK_complex IKK Complex (IKKα/β/γ) RIPK2->IKK_complex activates MAPK_cascade MAPK Cascade (p38, JNK, ERK) RIPK2->MAPK_cascade activates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus translocates MAPK_nucleus Activated MAPKs MAPK_cascade->MAPK_nucleus translocates Gene_expression Pro-inflammatory Gene Expression NF_kappa_B_nucleus->Gene_expression MAPK_nucleus->Gene_expression Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-8) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Gene_expression->Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-8)

Caption: this compound induced NOD1 signaling pathway.

Quantitative Bioactivity Data

The biological activity of this compound is dose-dependent. The following tables summarize key quantitative data from various studies, highlighting the concentrations required to elicit specific cellular responses.

Table 2: this compound Dose-Response for NF-κB Activation

Cell LineThis compound ConcentrationOutcomeReference
HEK293 expressing NOD10.5 µg/mlReliable increase in NF-kB-dependent β-galactosidase gene expression[5]
HEK293 expressing NOD11-10 µg/mlSignificant increase in NF-kB-dependent β-galactosidase gene expression[5]
A549-Dual (lung epithelial)Not specified, but dose-dependentSignificant induction of NF-κB pathway[6]

Table 3: this compound Induced Cytokine and Chemokine Production

Cell TypeThis compound ConcentrationCytokine/Chemokine MeasuredOutcomeReference
Human Cord Blood-Derived Mast Cells (CBMCs)Not specified, but dose-dependentIL-8, MIP-1α, MIP-1β, TNFDose-dependent release[7]
Human Cord Blood-Derived Mast Cells (CBMCs)1,500 nM (with 0.1 µg/ml LPS)IL-8Augmented secretion[7]
Lung Epithelial CellsNot specified, but dose-dependentIL-8+ cellsDose-dependent increase in percentage[6]
Human Peripheral Blood Mononuclear Cells (PBMCs)Not specifiedIL-1β, IL-10, TNFαProduction of these cytokines (NOD2-dependent in these cells)[3]

Note: The working concentration for this compound in various cellular assays typically ranges from 100 ng/ml to 10 µg/ml.[1]

Detailed Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in vitro.

Cell Culture and Stimulation
  • Cell Lines:

    • HEK-Blue™ NOD1/NOD2 Cells (InvivoGen): These cells are engineered to express human NOD1 or NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. They are a common tool for screening NOD1/2 agonists.[1]

    • Human Lung Epithelial Cells (e.g., A549): Useful for studying the effects of this compound in the context of respiratory immunity.[6]

    • Human Monocytic Cells (e.g., THP-1): Can be differentiated into macrophage-like cells and are a valuable model for studying innate immune responses.

    • Primary Cells: Human peripheral blood mononuclear cells (PBMCs) or cord blood-derived mast cells (CBMCs) provide a more physiologically relevant system but may exhibit greater donor-to-donor variability.[3][7]

  • General Protocol:

    • Culture cells in the appropriate medium and conditions until they reach the desired confluency.

    • Prepare a stock solution of this compound in sterile, endotoxin-free water.[1]

    • Dilute the this compound stock solution to the desired final concentrations in the cell culture medium. A typical dose-response experiment might use concentrations ranging from 100 ng/ml to 10 µg/ml.[1]

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells for a specified period. This can range from a few hours for signaling pathway analysis (e.g., 1-4 hours for NF-κB translocation) to 24 hours for cytokine production analysis.[8]

Measurement of NF-κB Activation
  • Reporter Gene Assays (e.g., with HEK-Blue™ Cells):

    • After stimulating the cells with this compound for the desired time (e.g., 24 hours), collect the supernatant.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

    • Incubate at 37°C for 1-3 hours.

    • Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of NF-κB activation.

  • Western Blotting for IκB Degradation or p65 Phosphorylation:

    • Lyse the cells at various time points after this compound stimulation.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for total IκB, phosphorylated IκB, total p65, and phosphorylated p65.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands. A decrease in IκB levels or an increase in phosphorylated p65 indicates NF-κB activation.

Quantification of Cytokine Production
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the cell culture supernatant after stimulation with this compound.

    • Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human IL-8, TNF-α, or IL-6).

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and stopping the reaction.

    • Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

  • Cytometric Bead Array (CBA) / LUMINEX:

    • These multiplex assays allow for the simultaneous quantification of multiple cytokines from a small volume of supernatant.[7]

    • The procedure involves incubating the supernatant with a mixture of beads, each coated with a capture antibody specific for a different cytokine.

    • A fluorescently labeled detection antibody is then added, creating a "sandwich" on the bead.

    • The samples are analyzed using a flow cytometer, which identifies the individual bead populations and quantifies the amount of each cytokine based on the fluorescence intensity.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, THP-1, Primary Cells) M_TriDAP_Prep 2. This compound Preparation (Stock solution and dilutions) Cell_Stimulation 3. Cell Stimulation (Dose-response & time-course) NFkB_Analysis 4a. NF-κB Activation Analysis Cell_Stimulation->NFkB_Analysis Cytokine_Analysis 4b. Cytokine Production Analysis Cell_Stimulation->Cytokine_Analysis Reporter_Assay Reporter Assay (e.g., SEAP) NFkB_Analysis->Reporter_Assay Western_Blot Western Blot (p-p65, IκB) NFkB_Analysis->Western_Blot Data_Interpretation 5. Data Interpretation & Conclusion NFkB_Analysis->Data_Interpretation ELISA ELISA Cytokine_Analysis->ELISA CBA_Luminex CBA / LUMINEX Cytokine_Analysis->CBA_Luminex Cytokine_Analysis->Data_Interpretation

Caption: General experimental workflow for this compound studies.

Applications in Drug Development

The crucial role of the NOD1 signaling pathway in innate immunity makes this compound and its derivatives important molecules in drug discovery and development.

  • Adjuvants: As a potent immune stimulator, this compound and other NOD1 agonists have been investigated as vaccine adjuvants to enhance the adaptive immune response to antigens.

  • Immunomodulators: Understanding the pro-inflammatory effects of this compound is vital for developing therapies for inflammatory diseases where bacterial components may play a role, such as certain inflammatory bowel diseases.

  • Anti-infectives: The ability of this compound to induce an antiviral state in lung epithelial cells suggests that targeting the NOD1 pathway could be a strategy for developing host-directed therapies against respiratory viruses.[6][9]

References

Methodological & Application

M-TriDAP: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and stability of M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP), a synthetic peptidoglycan fragment that acts as a dual agonist for NOD1 and, to a lesser extent, NOD2 receptors. Understanding these characteristics is crucial for its effective use in research and development.

Introduction to this compound

This compound, also known as N-acetyl-muramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid, is a component of the peptidoglycan found in the cell walls of most Gram-negative bacteria.[1] It is a potent activator of the intracellular pattern recognition receptor NOD1 and also activates NOD2.[1] This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, playing a key role in the innate immune response to bacterial pathogens.[1][2]

This compound Solubility

This compound is commercially available as a lyophilized powder and is known to be soluble in water.[1] For reproducible experimental results, it is essential to ensure complete dissolution.

Table 1: this compound Solubility Data

SolventReported SolubilitySource
WaterSoluble[1]
DMSONot Reported
EthanolNot Reported

Note: While water is the recommended solvent, further characterization in other relevant buffer systems is advised for specific experimental needs.

Protocol for Determining this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound (lyophilized powder)

  • Selected solvents (e.g., Water, PBS, DMSO, Ethanol)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of this compound in the chosen solvent (e.g., 10 mg/mL in water).

    • Vortex thoroughly to ensure maximum dissolution.

  • Serial Dilutions:

    • Create a series of dilutions from the stock solution.

  • Equilibration:

    • Allow the solutions to equilibrate at the desired temperature (e.g., room temperature, 37°C) for a specified period (e.g., 24 hours).

  • Observation and Measurement:

    • Visually inspect for any precipitation.

    • Centrifuge the samples to pellet any undissolved material.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • Determination of Solubility Limit:

    • The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the prepared concentration is considered the solubility limit.

This compound Stability

The stability of this compound is critical for ensuring its biological activity in experiments. It is supplied as a lyophilized powder, which is generally stable. Once dissolved, storage conditions become important to prevent degradation.

Table 2: this compound Stability and Storage Recommendations

FormStorage TemperatureRecommended DurationSource
Lyophilized Powder-20°C1 year[1]
In Solution (Water)-80°C6 months[3]
In Solution (Water)-20°C1 month[3]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: It is strongly recommended to aliquot the this compound solution after reconstitution to avoid degradation from repeated temperature changes.[1][3]

  • pH and Buffer Effects: The stability of this compound may be influenced by the pH and composition of the buffer. It is advisable to test stability in the specific buffers used for your experiments.

Protocol for Assessing this compound Stability

This protocol provides a framework for evaluating the stability of this compound under various conditions.

Materials:

  • This compound solution of known concentration

  • Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 37°C)

  • Buffers at different pH values

  • HPLC system with a suitable column

Procedure:

  • Sample Preparation:

    • Prepare aliquots of the this compound solution in the desired buffers and storage conditions.

  • Time-Course Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), retrieve an aliquot from each condition.

  • Analytical Measurement:

    • Analyze the samples by HPLC to determine the concentration of intact this compound. The appearance of new peaks may indicate degradation products.

  • Data Analysis:

    • Plot the concentration of this compound against time for each condition to determine the rate of degradation.

This compound Signaling Pathway and Experimental Workflow

This compound recognition by NOD1/NOD2 initiates a signaling cascade crucial for the innate immune response. The following diagrams illustrate this pathway and a general experimental workflow for studying this compound's effects.

NOD1_Signaling_Pathway This compound Induced NOD1/NOD2 Signaling Pathway M_TriDAP This compound NOD1_NOD2 NOD1 / NOD2 M_TriDAP->NOD1_NOD2 activates RIPK2 RIPK2 (RICK) NOD1_NOD2->RIPK2 recruits IKK_complex IKK Complex RIPK2->IKK_complex activates NF_kB NF-κB IKK_complex->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription

Caption: this compound induced NOD1/NOD2 signaling pathway.

Experimental_Workflow General Experimental Workflow for this compound Studies Preparation This compound Preparation (Solubilization & Dilution) Stimulation Cell Stimulation with this compound Preparation->Stimulation Cell_Culture Cell Culture (e.g., HEK-Blue™ NOD1/NOD2 cells) Cell_Culture->Stimulation Incubation Incubation (Time & Temperature) Stimulation->Incubation Downstream_Assay Downstream Assay (e.g., NF-κB reporter assay, Cytokine ELISA) Incubation->Downstream_Assay Data_Analysis Data Analysis Downstream_Assay->Data_Analysis

Caption: General experimental workflow for this compound studies.

By following these guidelines and protocols, researchers can ensure the consistent and effective use of this compound in their studies of the innate immune system.

References

Application Notes and Protocols for M-TriDAP Dissolution and Use in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of M-TriDAP (N-Acetylmuramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid), a potent agonist of NOD1 and, to a lesser extent, NOD2 receptors. Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays and other experimental models.

This compound: Chemical and Physical Properties

This compound is a component of peptidoglycan from Gram-negative bacteria and certain Gram-positive bacteria. Its recognition by the intracellular sensors NOD1 and NOD2 triggers a signaling cascade that leads to the activation of pro-inflammatory responses.

PropertyValueSource(s)
Molecular Formula C₂₆H₄₃N₅O₁₅[1]
Molecular Weight 665.64 g/mol [1]
Appearance Lyophilized white powder[1]
Solubility Water, DMSO (Dimethyl sulfoxide)[1]
Typical Working Concentration 100 ng/mL - 10 µg/mL in cell culture[1]

Preparation of this compound Stock Solutions

It is crucial to handle this compound under sterile conditions to prevent microbial contamination, especially when preparing solutions for cell culture experiments. Lyophilized this compound should be brought to room temperature before reconstitution.

Protocol for Reconstitution in Water

This protocol is recommended for preparing this compound for use in aqueous-based assays, such as cell culture experiments. Many suppliers provide endotoxin-free sterile water with the product.[1]

Materials:

  • Lyophilized this compound

  • Sterile, endotoxin-free water

  • Sterile, conical microcentrifuge tubes

  • Calibrated micropipettes with sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-30 minutes before opening. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom.

  • Reconstitution: Carefully open the vial and add the required volume of sterile, endotoxin-free water to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the powder completely. Avoid vigorous vortexing to prevent potential degradation of the peptide. If necessary, the solution can be gently agitated at room temperature for 15-30 minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the this compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Protocol for Reconstitution in DMSO

DMSO can be used as a solvent for this compound, particularly if a higher stock concentration is required. However, it is important to note that DMSO can be toxic to cells at higher concentrations.

Materials:

  • Lyophilized this compound

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical microcentrifuge tubes

  • Calibrated micropipettes with sterile tips

Procedure:

  • Equilibration and Centrifugation: Follow steps 1 and 2 from the water reconstitution protocol.

  • Reconstitution: Add the required volume of anhydrous, sterile-filtered DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Gently vortex the vial at a low speed. If the this compound does not dissolve completely, sonicate the vial in a water bath for a few minutes until the solution is clear.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Note on DMSO Usage in Cell Culture: When using a DMSO stock solution for cell culture experiments, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Experimental Protocol: Stimulation of HEK293 Cells with this compound

This protocol describes a general procedure for stimulating a human embryonic kidney (HEK) 293 cell line expressing NOD1 to measure the activation of the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably expressing human NOD1 (e.g., HEK-Blue™ hNOD1 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)

  • This compound stock solution (reconstituted in sterile water)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well cell culture plates

  • NF-κB reporter assay system (e.g., SEAP reporter assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEK293-hNOD1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL, 1 ng/mL).

  • Cell Stimulation: Remove the old medium from the wells and replace it with 100 µL of the this compound working solutions.

    • Negative Control: Include wells with cells treated with culture medium only.

    • Positive Control (Optional): Include a known NOD1 agonist like Tri-DAP.[2][3]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Assay Measurement: Measure the activation of the NF-κB pathway using the chosen reporter assay system according to the manufacturer's instructions. For a SEAP reporter, this typically involves collecting the supernatant and measuring the alkaline phosphatase activity.

  • Data Analysis: Quantify the results and plot the dose-response curve for this compound-induced NF-κB activation.

Visualization of this compound Signaling Pathway and Experimental Workflow

This compound-Induced NOD1/NOD2 Signaling Pathway

This compound in the cytosol is recognized by the leucine-rich repeat (LRR) domains of NOD1 and to a lesser extent NOD2. This binding event induces a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) via CARD-CARD interactions.[4][5] RIPK2 then undergoes polyubiquitination, which serves as a scaffold to recruit the TAK1 complex and the IKK complex.[6] This ultimately leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the transcription of pro-inflammatory genes.[4][7]

MTriDAP_Signaling_Pathway M_TriDAP This compound NOD1_NOD2 NOD1/NOD2 M_TriDAP->NOD1_NOD2 Binds RIPK2 RIPK2 (RICK) NOD1_NOD2->RIPK2 Recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK MAPK TAK1_complex->MAPK NF_kB NF-κB IKK_complex->NF_kB Nucleus Nucleus NF_kB->Nucleus MAPK->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: this compound signaling pathway via NOD1/NOD2.

Experimental Workflow for Cell Stimulation

The following diagram illustrates the key steps in a typical cell-based experiment using this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_mtdap Prepare this compound Working Solutions incubate_overnight->prepare_mtdap stimulate_cells Stimulate Cells with This compound incubate_overnight->stimulate_cells prepare_mtdap->stimulate_cells incubate_stimulation Incubate for 18-24h (37°C, 5% CO₂) stimulate_cells->incubate_stimulation measure_response Measure NF-κB Reporter Activity incubate_stimulation->measure_response analyze_data Analyze Data and Plot Dose-Response measure_response->analyze_data end_node End analyze_data->end_node

Caption: Workflow for this compound cell stimulation assay.

References

M-TriDAP in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) in cell culture. This compound, a component of peptidoglycan from Gram-negative bacteria, is a potent activator of the innate immune system through its interaction with the intracellular pattern recognition receptors NOD1 and, to a lesser extent, NOD2.

This guide offers a summary of working concentrations, detailed experimental protocols for key assays, and visualizations of the associated signaling pathway and experimental workflows to facilitate the effective use of this compound in your research.

Mechanism of Action

This compound is recognized by the cytosolic Nucleotide-binding Oligomerization Domain (NOD) like receptors, primarily NOD1 and also NOD2.[1] This recognition event initiates a downstream signaling cascade, recruiting the serine/threonine kinase RIP2 (RICK). The subsequent activation of the IKK complex leads to the phosphorylation and degradation of IκB, releasing the transcription factor NF-κB.[1] Translocation of NF-κB to the nucleus induces the expression of a wide range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[1]

Data Presentation: this compound Working Concentrations

The optimal working concentration of this compound is cell-type and assay-dependent. The following table summarizes recommended concentration ranges based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Cell LineAssayRecommended Concentration RangeNotes
HEK-Blue™ hNOD1/hNOD2NF-κB Reporter Assay100 ng/mL - 10 µg/mLA general working range for assessing NOD1/NOD2 activation.[1]
HEK293NF-κB Activation (β-galactosidase reporter)Starting from 0.5 µg/mLReliable increase in NF-κB dependent gene expression was observed at this concentration and higher.[2]
A549IL-8 Induction50 µMA concentration of 50 µM has been shown to significantly increase the percentage of IL-8 positive cells.
Human Periodontal Ligament (PDL) CellsNF-κB and MAPK Activation10 µg/mLUsed to stimulate PDL cells for Western blot analysis of signaling pathway activation.

Experimental Protocols

Here we provide detailed protocols for common applications of this compound in cell culture.

Protocol 1: NF-κB Activation in HEK293 Cells using a Luciferase Reporter Assay

This protocol describes the measurement of NF-κB activation in HEK293 cells transiently transfected with an NF-κB luciferase reporter plasmid upon stimulation with this compound.

Materials:

  • HEK293 cells

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • NF-κB Luciferase Reporter Plasmid

  • Transfection Reagent

  • This compound (lyophilized powder)

  • Sterile, endotoxin-free water

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293 cells in a 96-well plate at a density of 3 x 104 cells per well in 100 µL of complete DMEM medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.

    • Typically, for a 96-well plate, a master mix of DNA and transfection reagent is prepared and added to each well.

    • Incubate the cells for 24 hours post-transfection.

  • This compound Preparation and Stimulation:

    • Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, endotoxin-free water to a concentration of 1 mg/mL. Gently vortex to dissolve.

    • Prepare serial dilutions of this compound in serum-free DMEM to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Carefully remove the medium from the transfected cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (serum-free DMEM with the same concentration of water used for the highest this compound concentration).

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After the incubation period, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of each well.

    • Express the results as fold induction over the vehicle control.

Protocol 2: IL-8 Induction in A549 Lung Epithelial Cells

This protocol details the induction of the pro-inflammatory chemokine IL-8 in the human lung adenocarcinoma cell line A549 by this compound, followed by quantification using ELISA.

Materials:

  • A549 cells

  • Complete F-12K Medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Sterile, endotoxin-free water

  • 24-well tissue culture plates

  • Human IL-8 ELISA Kit

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed A549 cells in a 24-well plate at a density of 1 x 105 cells per well in 500 µL of complete F-12K medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells reach approximately 80-90% confluency.

  • This compound Preparation and Stimulation:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare dilutions of this compound in serum-free F-12K medium. A final concentration of 50 µM has been shown to be effective.

    • Gently wash the cells twice with sterile PBS.

    • Add 400 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the culture supernatants and store them at -80°C until the ELISA is performed.

  • IL-8 ELISA:

    • Quantify the concentration of IL-8 in the collected supernatants using a commercial human IL-8 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the provided IL-8 standards.

    • Calculate the concentration of IL-8 in each sample based on the standard curve.

    • Express the results as pg/mL or ng/mL of IL-8.

Protocol 3: this compound Cytotoxicity Assessment using MTT Assay

This protocol describes how to assess the potential cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.

Materials:

  • Cell line of interest (e.g., A549, HEK293)

  • Appropriate complete cell culture medium

  • This compound

  • Sterile, endotoxin-free water

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare a range of this compound concentrations in complete medium. It is advisable to test concentrations up to at least 10-fold higher than the intended working concentration.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin).

    • Remove the medium from the cells and replace it with 100 µL of the this compound dilutions.

    • Incubate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment compared to the vehicle control (set as 100% viability).

    • Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizations

This compound Signaling Pathway

M_TriDAP_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus M_TriDAP This compound NOD1 NOD1 M_TriDAP->NOD1 Binds NOD2 NOD2 M_TriDAP->NOD2 Binds (lesser extent) Cytosol Cytosol RIP2 RIP2 (RICK) NOD1->RIP2 Recruits NOD2->RIP2 Recruits IKK_complex IKK Complex (IKKα/β/γ) RIP2->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NF_kB NF-κB (p65/p50) IKK_complex->NF_kB Releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates Nucleus Nucleus Gene_expression Gene Expression (TNF-α, IL-6, IL-8) NF_kB_nuc->Gene_expression Induces

Caption: this compound signaling through NOD1/2 to activate NF-κB.

Experimental Workflow for this compound Stimulation and Analysis

Experimental_Workflow start Start seed_cells Seed Cells in appropriate plate (e.g., 96-well, 24-well) start->seed_cells incubate1 Incubate (e.g., 24h, 37°C, 5% CO₂) seed_cells->incubate1 prepare_M_TriDAP Prepare this compound dilutions and controls incubate1->prepare_M_TriDAP stimulate Stimulate cells with this compound incubate1->stimulate prepare_M_TriDAP->stimulate incubate2 Incubate for desired time (e.g., 6-72h) stimulate->incubate2 collect Collect Samples (Supernatant or Cell Lysate) incubate2->collect analysis Downstream Analysis collect->analysis elisa ELISA (e.g., IL-8) analysis->elisa Cytokine Production reporter_assay Reporter Assay (e.g., Luciferase) analysis->reporter_assay Signaling Activation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) analysis->cytotoxicity_assay Cell Viability end End elisa->end reporter_assay->end cytotoxicity_assay->end

Caption: General workflow for cell stimulation with this compound.

References

M-TriDAP Protocol for In Vitro Stimulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic muramyl tripeptide that acts as a potent agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and to a lesser extent, NOD2.[1][2] These intracellular pattern recognition receptors (PRRs) recognize peptidoglycan (PGN) fragments from bacteria, primarily Gram-negative bacteria in the case of NOD1.[1] Upon recognition, NOD1 and NOD2 initiate a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[1][2] This makes this compound a valuable tool for in vitro studies of innate immunity, inflammation, and host-pathogen interactions.

This document provides detailed application notes and protocols for the in vitro stimulation of various cell types using this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on different cell lines.

Table 1: this compound Induced IL-8 Production in A549 Lung Epithelial Cells

This compound ConcentrationFold Increase in IL-8+ Cells (relative to untreated)
50 µM3.35-fold[3]

Note: The increase in IL-8 positive cells was observed to be dose-dependent.[1]

Table 2: this compound Induced Cytokine and Chemokine Release in Human Cord Blood-Derived Mast Cells (CBMCs)

Cytokine/ChemokineResponse
IL-8Dose-dependent release
MIP-1αDose-dependent release
MIP-1βDose-dependent release
TNFDose-dependent release

Note: Data represents a qualitative summary of a dose-dependent release. For specific concentrations and release levels, refer to the original publication.

Table 3: General Working Concentrations for this compound

ParameterValue
Working Concentration Range100 ng/mL - 10 µg/mL[2]

Signaling Pathway

The signaling pathway initiated by this compound is crucial for understanding its biological effects.

MTriDAP_Signaling This compound This compound NOD1 NOD1 This compound->NOD1 (primary) NOD2 NOD2 This compound->NOD2 (lesser extent) RIP2 RIP2 NOD1->RIP2 NOD2->RIP2 IKK IKK RIP2->IKK NFkB NFkB IKK->NFkB activation Cytokines Cytokines NFkB->Cytokines induces transcription of

This compound induced NOD1/NOD2 signaling pathway.

Experimental Protocols

Here are detailed protocols for common in vitro applications of this compound.

Protocol 1: Stimulation of A549 Lung Epithelial Cells for IL-8 Production

This protocol is designed to induce and measure the production of the chemokine IL-8 in the human lung carcinoma cell line A549.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (synthetic)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • ELISA kit for human IL-8

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in sterile water.[2] Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 100 ng/mL to 10 µg/mL).

  • Stimulation: Remove the culture medium from the wells and replace it with the this compound-containing medium. Include an untreated control (medium only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, collect the culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any detached cells.

  • ELISA: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

Protocol 2: NF-κB Activation Assay in HEK-Blue™ NOD1 Cells

This protocol utilizes a reporter cell line to quantify the activation of NF-κB in response to this compound.

Materials:

  • HEK-Blue™ NOD1 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound (synthetic)

  • 96-well tissue culture plates

  • Sterile water

Procedure:

  • Cell Preparation: Prepare a suspension of HEK-Blue™ NOD1 cells in their appropriate growth medium.

  • Seeding: Add 180 µL of the cell suspension (approximately 5 x 10⁴ cells) to each well of a 96-well plate.

  • This compound Preparation: Prepare serial dilutions of this compound in sterile water and then in the cell culture medium.

  • Stimulation: Add 20 µL of the this compound dilutions to the respective wells. Include a positive control (e.g., C12-iE-DAP) and a negative control (medium only).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Add 180 µL of HEK-Blue™ Detection medium to each well.

  • Measurement: Incubate for 1-3 hours at 37°C and measure the optical density at 620-655 nm. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to the activation of NF-κB.

Protocol 3: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the stimulation of freshly isolated human PBMCs to assess cytokine production.

Materials:

  • Human PBMCs (isolated via Ficoll-Paque gradient centrifugation)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (synthetic)

  • 24-well tissue culture plates

  • ELISA kits for human TNF-α, IL-6, and IL-8

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using a Ficoll-Paque density gradient.

  • Cell Culture: Resuspend the isolated PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Seed 1 x 10⁶ cells per well in a 24-well plate.

  • This compound Preparation: Prepare working solutions of this compound in complete RPMI-1640 medium.

  • Stimulation: Add the this compound solutions to the wells. Include an unstimulated control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-8 in the supernatants using the respective ELISA kits.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro stimulation experiment using this compound.

experimental_workflow start Start cell_culture Cell Culture (e.g., A549, HEK-Blue, PBMCs) start->cell_culture cell_seeding Cell Seeding cell_culture->cell_seeding mtdap_prep This compound Preparation cell_seeding->mtdap_prep stimulation Stimulation cell_seeding->stimulation mtdap_prep->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation collection Supernatant/Cell Lysate Collection incubation->collection analysis Analysis (e.g., ELISA, Reporter Assay) collection->analysis end End analysis->end

General workflow for this compound in vitro stimulation.

References

M-TriDAP In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic muramyl tripeptide that acts as a potent agonist for both Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.[1][2] These intracellular pattern recognition receptors are crucial components of the innate immune system, recognizing peptidoglycan fragments from bacteria. Upon activation, they initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby mounting an immune response.[1][3] This immunomodulatory property makes this compound a compound of significant interest for various research applications, including cancer immunotherapy, vaccine adjuvant development, and studies of infectious diseases.

These application notes provide a detailed protocol for the in vivo administration of this compound in murine models, based on established methodologies for NOD agonists.[4] It also includes information on the mechanism of action and relevant signaling pathways.

Mechanism of Action: NOD1/NOD2 Signaling

This compound is recognized by the cytosolic receptors NOD1 and NOD2. This binding event triggers a conformational change in the receptor, leading to the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[1] RIP2 then activates the IKK complex, which in turn phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of genes encoding inflammatory cytokines such as TNF-α and IL-6.[1][3]

MTriDAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus M-TriDAP_ext This compound M-TriDAP_int This compound M-TriDAP_ext->M-TriDAP_int Uptake NOD1_NOD2 NOD1/NOD2 M-TriDAP_int->NOD1_NOD2 Binds to RIP2 RIP2 (RICK) NOD1_NOD2->RIP2 Recruits IKK_Complex IKK Complex RIP2->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB IKK_Complex->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

This compound Signaling Pathway

Data Presentation

Treatment GroupAnimal ModelDosage and RouteKey FindingsReference
Vehicle ControlC57BL/6 with orthotopic HCCPBS, intraperitonealProgressive tumor growth[4]
C12-iE-DAPC57BL/6 with orthotopic HCCNot specified, intraperitonealSignificant inhibition of HCC growth[4]
C12-iE-DAP + ML130 (NOD1 inhibitor)C57BL/6 with orthotopic HCCNot specified, intraperitonealAbrogation of the anti-tumor effect of C12-iE-DAP[4]

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

This protocol describes the reconstitution and dilution of lyophilized this compound for intraperitoneal injection in mice.

Materials:

  • This compound, lyophilized powder (InvivoGen, cat. no. tlrl-mtd)

  • Sterile, endotoxin-free water (provided with the product)[1]

  • Sterile phosphate-buffered saline (PBS) or 0.9% saline

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles (25-30 gauge)[5]

Procedure:

  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the powder in sterile, endotoxin-free water to a stock concentration of 1 mg/mL. Gently vortex to ensure complete dissolution.

  • Dilution: Based on the desired final dosage, dilute the this compound stock solution in sterile PBS or saline. For example, to achieve a dose of 1 mg/kg in a 20 g mouse with an injection volume of 100 µL, the final concentration of the injection solution should be 0.2 mg/mL.

  • Storage: The reconstituted stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles. Diluted solutions for injection should be prepared fresh on the day of use.

2. In Vivo Administration via Intraperitoneal (IP) Injection

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Materials:

  • Prepared this compound solution

  • Mouse restraint device (optional)

  • 70% ethanol for disinfection

  • Sterile gauze or cotton swabs

  • Appropriately sized syringes and needles (25-30 gauge)[6]

Procedure:

  • Animal Handling: Gently but firmly restrain the mouse, exposing the abdomen. The "three-fingers" restraint method is commonly used.[5]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[5][6] This location avoids major organs such as the cecum, bladder, and spleen.

  • Disinfection: Wipe the injection site with a sterile gauze pad moistened with 70% ethanol.

  • Injection: Tilt the mouse's head slightly downwards. Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[5] Aspirate gently by pulling back the plunger to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

  • Administration: Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg.[6]

  • Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Reconstitute Reconstitute Lyophilized This compound in Sterile Water Dilute Dilute to Final Concentration in PBS/Saline Reconstitute->Dilute Restrain Restrain Mouse Dilute->Restrain Disinfect Disinfect Injection Site (Lower Right Quadrant) Restrain->Disinfect Inject Intraperitoneal Injection (30-45° angle) Disinfect->Inject Monitor Monitor Animal for Adverse Effects Inject->Monitor Experiment Proceed with Experimental Endpoint (e.g., tumor measurement, tissue collection) Monitor->Experiment

This compound In Vivo Administration Workflow

Dosage and Treatment Schedule

The optimal dosage and treatment schedule for this compound will depend on the specific animal model and experimental goals. As a starting point, researchers can consider a dose range of 0.1 to 10 mg/kg, administered intraperitoneally. For cancer immunotherapy models, a typical schedule might involve injections every 2-4 days.[7] It is highly recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.

Disclaimer: All protocols and information provided are for research use only and not for human or veterinary use.[1] Researchers should adhere to all institutional and national guidelines for animal welfare. The provided dosage is a suggestion and should be optimized for each specific experimental context.

References

M-TriDAP HEK-Blue™ Cell Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the M-TriDAP HEK-Blue™ cell assay, a robust system for studying the activation of the innate immune receptors NOD1 and NOD2.

Introduction

The this compound HEK-Blue™ cell assay is a powerful tool for the detection and quantification of NOD1 and, to a lesser extent, NOD2 signaling pathway activation. MurNAc-L-Ala-γ-D-Glu-mDAP (this compound) is a component of peptidoglycan from Gram-negative bacteria and is a known agonist for the intracellular pattern recognition receptors (PRRs) NOD1 and NOD2.[1] This assay utilizes Human Embryonic Kidney (HEK293) cells engineered to express these human receptors and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. Activation of the NOD1/NOD2 signaling cascade by this compound leads to the induction of the NF-κB transcription factor, which in turn drives the expression of SEAP. The secreted SEAP can be easily quantified in the cell culture supernatant using a colorimetric substrate, providing a sensitive and high-throughput method to assess receptor activation.

Principle of the Assay

HEK-Blue™ cells are stably co-transfected with the gene for the human NOD1 or NOD2 receptor and a SEAP reporter gene. The SEAP gene is placed under the control of a promoter containing NF-κB binding sites. When this compound is introduced to the cells, it is recognized by the NOD1/NOD2 receptors in the cytoplasm. This recognition event initiates an intracellular signaling cascade that results in the activation of the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and bind to the promoter of the SEAP reporter gene, inducing its transcription and the subsequent secretion of SEAP into the cell culture medium. The level of SEAP activity is directly proportional to the activation of the NF-κB pathway and can be measured by a color change upon addition of a specific substrate.

Signaling Pathway

The binding of this compound to NOD1/NOD2 triggers a signaling cascade that culminates in the activation of NF-κB. The key steps in this pathway are the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) to the activated NOD receptor. This interaction is mediated by their respective caspase activation and recruitment domains (CARD). The subsequent oligomerization and ubiquitination of RIPK2 leads to the activation of the TAK1 complex, which in turn activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of target genes, including the SEAP reporter.

M_TriDAP_Signaling_Pathway This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD1/NOD2 NOD1/NOD2 This compound->NOD1/NOD2 binds RIPK2 RIPK2 NOD1/NOD2->RIPK2 recruits IKK Complex IKK Complex RIPK2->IKK Complex activates IκB_NF-κB IκB NF-κB IKK Complex->IκB_NF-κB phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates Degradation Degradation IκB_NF-κB:f0->Degradation ubiquitination & degradation NF-κB_translocation SEAP Gene Promoter SEAP Gene Promoter NF-κB_n->SEAP Gene Promoter binds SEAP mRNA SEAP mRNA SEAP Gene Promoter->SEAP mRNA transcription SEAP Protein (secreted) SEAP Protein (secreted) SEAP mRNA->SEAP Protein (secreted) translation

Caption: this compound signaling cascade in HEK-Blue™ cells.

Experimental Protocols

Materials
  • HEK-Blue™ hNOD1 or hNOD2 cells

  • This compound

  • HEK-Blue™ Detection Medium

  • Phosphate-Buffered Saline (PBS)

  • Sterile, endotoxin-free water

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Spectrophotometer (for reading at 620-655 nm)

Cell Culture and Maintenance
  • Thaw and propagate HEK-Blue™ cells according to the supplier's instructions.

  • Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells when they reach 70-80% confluency. Do not allow the cells to become over-confluent.

  • It is recommended to use cells that have undergone fewer than 20 passages for optimal and reproducible results.

This compound Stimulation Assay

The following protocol is a general guideline. Optimization of cell number and this compound concentration may be required.

  • Cell Preparation:

    • The day before the assay, wash the cells with PBS and detach them from the culture flask.

    • Resuspend the cells in fresh, pre-warmed growth medium.

    • Seed the cells in a 96-well flat-bottom plate at a density of approximately 5 x 10⁴ cells per well in 180 µL of medium.

    • Incubate overnight at 37°C with 5% CO₂.

  • Ligand Preparation and Stimulation:

    • Prepare a stock solution of this compound in sterile, endotoxin-free water.

    • Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations (a typical working concentration range is 10 ng/mL to 10 µg/mL).[1]

    • Add 20 µL of the this compound dilutions to the appropriate wells.

    • Include a positive control (e.g., a known agonist for the specific cell line) and a negative control (vehicle only).

    • Incubate the plate for 16-24 hours at 37°C with 5% CO₂.

  • SEAP Detection:

    • After the incubation period, add 20 µL of the cell supernatant to a new 96-well plate.

    • Add 180 µL of HEK-Blue™ Detection medium to each well.

    • Incubate the plate at 37°C for 1-4 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

Experimental Workflow

Experimental_Workflow This compound HEK-Blue™ Assay Workflow Start Start Seed_Cells Seed HEK-Blue™ cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_Ligand Prepare this compound dilutions Incubate_Overnight->Prepare_Ligand Stimulate_Cells Add this compound to cells Prepare_Ligand->Stimulate_Cells Incubate_Stimulation Incubate for 16-24 hours (37°C, 5% CO₂) Stimulate_Cells->Incubate_Stimulation Transfer_Supernatant Transfer supernatant to new plate Incubate_Stimulation->Transfer_Supernatant Add_Detection_Reagent Add HEK-Blue™ Detection Medium Transfer_Supernatant->Add_Detection_Reagent Incubate_Detection Incubate for 1-4 hours (37°C) Add_Detection_Reagent->Incubate_Detection Read_Absorbance Measure absorbance (620-655 nm) Incubate_Detection->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step experimental workflow for the this compound assay.

Data Presentation

The following table presents illustrative quantitative data from an this compound dose-response experiment using HEK-Blue™ hNOD1 cells. The results are expressed as Optical Density (OD) at 630 nm, which is proportional to the level of SEAP activity.

This compound Concentration (ng/mL)Mean OD (630 nm)Standard Deviation
0 (Control)0.1520.011
100.3250.023
500.6890.045
1001.1540.087
5001.8760.123
10002.1030.156
50002.1500.149
100002.1450.151

Note: The data presented in this table is for illustrative purposes only. Actual results may vary depending on experimental conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
High background Cell contaminationCheck for microbial contamination. Use fresh, sterile reagents.
Over-confluent cellsDo not allow cells to exceed 80% confluency.
Serum alkaline phosphataseHeat-inactivate the fetal bovine serum (FBS) before use.
Low or no signal Inactive this compoundEnsure proper storage and handling of the ligand.
Low cell numberOptimize the cell seeding density.
Insufficient incubation timeIncrease the incubation time after stimulation or with the detection reagent.
Cell line has lost responsivenessUse cells with a low passage number.
High well-to-well variability Inconsistent cell seedingEnsure a homogenous cell suspension and careful pipetting.
Pipetting errorsUse calibrated pipettes and proper technique.
Edge effects in the plateAvoid using the outer wells of the 96-well plate.

Conclusion

The this compound HEK-Blue™ cell assay provides a reliable and convenient method for studying the activation of NOD1 and NOD2 receptors. The straightforward protocol and colorimetric readout make it suitable for high-throughput screening of novel agonists or antagonists of these important innate immune receptors, as well as for investigating the fundamental biology of NOD-like receptor signaling.

References

Application Notes and Protocols for M-TriDAP-Induced IL-6 Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a muramyl tripeptide containing meso-diaminopimelic acid (mDAP), a component of peptidoglycan from most Gram-negative and certain Gram-positive bacteria.[1] As a synthetic analog of a pathogen-associated molecular pattern (PAMP), this compound is a potent activator of the innate immune system. It is recognized by the intracellular pattern recognition receptors (PRRs) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.[1] This recognition triggers a downstream signaling cascade, culminating in the production of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6).

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce IL-6 production in in vitro cell culture systems. Understanding and quantifying IL-6 production in response to this compound is crucial for research in immunology, infectious diseases, and the development of novel immunomodulatory therapeutics and vaccine adjuvants.

Mechanism of Action: The NOD1/NOD2 Signaling Pathway

Upon entering the cell cytoplasm, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1 and NOD2. This binding event induces a conformational change in the NOD proteins, leading to their oligomerization. The activated NOD proteins then recruit the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD (Caspase Recruitment Domain) interactions.

RIPK2 activation is a critical node in the pathway, initiating the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Activation of these pathways leads to the translocation of transcription factors into the nucleus, where they bind to the promoter regions of pro-inflammatory genes, including the gene encoding IL-6, and initiate their transcription and subsequent protein synthesis and secretion.[1]

M_TriDAP_Signaling_Pathway This compound Signaling Pathway for IL-6 Production cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD1/NOD2 NOD1/NOD2 This compound->NOD1/NOD2 Binds to RIPK2 RIPK2 NOD1/NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK Complex IKK Complex TAK1->IKK Complex Activates MAPK MAPK TAK1->MAPK Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates AP-1 AP-1 MAPK->AP-1 Activates IL6_Gene IL-6 Gene NF-κB_n->IL6_Gene Promotes Transcription AP-1->IL6_Gene Promotes Transcription IL6_mRNA IL-6 mRNA IL6_Gene->IL6_mRNA Transcription IL-6 Protein IL-6 Protein IL6_mRNA->IL-6 Protein Translation Secretion Secretion IL-6 Protein->Secretion

Caption: this compound induced IL-6 production signaling pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data on this compound-induced IL-6 production. Researchers should populate these tables with their own experimental data.

Table 1: Dose-Dependent IL-6 Production by this compound

Cell Line/TypeThis compound Concentration (ng/mL)IL-6 Concentration (pg/mL) ± SD
Human PBMCs 0 (Control)User Data
10User Data
100User Data
1000User Data
10000User Data
THP-1 Cells 0 (Control)User Data
10User Data
100User Data
1000User Data
10000User Data

Table 2: Time-Course of this compound-Induced IL-6 Production

Cell Line/TypeTime (hours)IL-6 Concentration (pg/mL) ± SD (at 1 µg/mL this compound)
Human PBMCs 0User Data
4User Data
8User Data
12User Data
24User Data
THP-1 Cells 0User Data
4User Data
8User Data
12User Data
24User Data

Table 3: Comparison of IL-6 Induction by this compound and LPS

Cell Line/TypeStimulant (Concentration)IL-6 Concentration (pg/mL) ± SD (at 24 hours)
Human PBMCs ControlUser Data
This compound (1 µg/mL)User Data
LPS (100 ng/mL)User Data
THP-1 Cells ControlUser Data
This compound (1 µg/mL)User Data
LPS (100 ng/mL)User Data

Table 4: Synergistic Effect of this compound and IFN-γ on IL-6 Production

Cell Line/TypeTreatmentIL-6 Concentration (pg/mL) ± SD (at 24 hours)
Human PBMCs ControlUser Data
This compound (1 µg/mL)User Data
IFN-γ (10 ng/mL)User Data
This compound (1 µg/mL) + IFN-γ (10 ng/mL)User Data

Experimental Protocols

Protocol 1: Induction of IL-6 in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of human PBMCs with this compound to induce IL-6 production.

Materials:

  • This compound (lyophilized powder)

  • Endotoxin-free water

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Human whole blood

  • 96-well flat-bottom cell culture plates

  • Human IL-6 ELISA Kit

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Seed the PBMCs in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.

  • This compound Preparation and Stimulation:

    • Reconstitute lyophilized this compound in endotoxin-free water to a stock concentration of 1 mg/mL. Further dilute the stock solution in complete RPMI-1640 medium to the desired working concentrations (e.g., for a dose-response experiment: 10, 100, 1000, 10000 ng/mL).

    • Add the this compound dilutions to the appropriate wells. For control wells, add an equal volume of complete RPMI-1640 medium.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time period (e.g., for a time-course experiment: 4, 8, 12, 24 hours).

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

  • IL-6 Quantification:

    • Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.

Experimental_Workflow Experimental Workflow for this compound Induced IL-6 Measurement Isolate_PBMCs Isolate PBMCs (Ficoll Gradient) Seed_Cells Seed Cells in 96-well Plate Isolate_PBMCs->Seed_Cells Stimulate_Cells Stimulate Cells with this compound Seed_Cells->Stimulate_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Stimulate_Cells Incubate Incubate (37°C, 5% CO2) Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant (Centrifugation) Incubate->Collect_Supernatant Measure_IL6 Measure IL-6 (ELISA) Collect_Supernatant->Measure_IL6 Data_Analysis Data Analysis Measure_IL6->Data_Analysis

Caption: General workflow for measuring this compound-induced IL-6.

Protocol 2: Induction of IL-6 in THP-1 Monocytic Cells

This protocol outlines the procedure for stimulating the human monocytic cell line THP-1 with this compound.

Materials:

  • This compound (lyophilized powder)

  • Endotoxin-free water

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 24-well cell culture plates

  • Human IL-6 ELISA Kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in complete RPMI-1640 medium.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 24-well plate at a density of 5 x 10^5 cells/mL.

    • Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours. Differentiated cells will adhere to the bottom of the plate.

    • After differentiation, remove the PMA-containing medium and wash the cells gently with sterile PBS. Add fresh, PMA-free complete RPMI-1640 medium and allow the cells to rest for 24 hours.

  • This compound Stimulation:

    • Prepare this compound dilutions in complete RPMI-1640 medium as described in Protocol 1.

    • Remove the medium from the rested, differentiated THP-1 cells and add the this compound dilutions. For control wells, add fresh complete RPMI-1640 medium.

  • Incubation and Supernatant Collection:

    • Incubate the plate and collect the supernatants as described in Protocol 1.

  • IL-6 Quantification:

    • Measure the IL-6 concentration in the collected supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.

Concluding Remarks

This compound serves as a valuable tool for studying the activation of the NOD1/NOD2 signaling pathway and the subsequent induction of pro-inflammatory cytokines like IL-6. The protocols provided herein offer a standardized approach for researchers to investigate the immunomodulatory properties of this compound in relevant human cell models. Accurate and reproducible quantification of IL-6 production is essential for advancing our understanding of innate immunity and for the development of novel therapeutic strategies targeting these pathways. It is recommended that each laboratory optimizes the protocols for their specific cell types and experimental conditions.

References

Application Notes and Protocols for Studying Inflammasome Activation with M-TriDAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic analog of a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria. As a potent dual agonist for Nucleotide-binding Oligomerization Domain (NOD) 1 and NOD2, this compound serves as a valuable tool for investigating the intricate signaling pathways of the innate immune system.[1] While primarily known for its ability to activate the NF-κB pathway, emerging evidence suggests a role for NOD-like receptor (NLR) signaling in the activation of inflammasomes, multi-protein complexes that are critical for the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as the induction of pyroptotic cell death.

These application notes provide a comprehensive overview of the use of this compound to study inflammasome activation, complete with detailed protocols for key experiments and a summary of expected quantitative outcomes based on the activity of related NOD1/NOD2 agonists.

Signaling Pathways

This compound is recognized by the intracellular sensors NOD1 and, to a lesser extent, NOD2. This recognition initiates a downstream signaling cascade that can lead to both NF-κB activation and potentially, inflammasome assembly.

This compound-Induced NF-κB and Inflammasome Activation Pathways

M_TriDAP_Signaling M_TriDAP This compound NOD1_NOD2 NOD1/NOD2 M_TriDAP->NOD1_NOD2 Enters Cytosol Cytosol Cytosol RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruits Inflammasome_Assembly Inflammasome Assembly NOD1_NOD2->Inflammasome_Assembly Potentially triggers NFkB_Pathway NF-κB Pathway RIPK2->NFkB_Pathway Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_Inflammatory_Cytokines Upregulates Pro_Caspase1 Pro-Caspase-1 Inflammasome_Assembly->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 GasderminD Gasdermin D Caspase1->GasderminD IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage IL18 Mature IL-18 Pro_IL18->IL18 Cleavage GSDMD_N GSDMD-N Pore Formation GasderminD->GSDMD_N Cleavage Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: this compound signaling cascade.

Data Presentation

The following tables summarize representative quantitative data for the effects of NOD1 and dual NOD1/2 agonists on inflammasome-related markers. While specific data for this compound is limited in the current literature, the provided data for structurally and functionally similar compounds can be used as a benchmark for experimental design and data interpretation.

Table 1: Cytokine Secretion in Response to NOD Agonists

AgonistCell TypeConcentrationCytokineSecretion Level (pg/mL)Fold Change vs. Control
Tri-DAP (NOD1)Human PDL Cells0.1 µg/mLIL-6~1500~3-fold
Tri-DAP (NOD1)Human PDL Cells0.1 µg/mLIL-8~8000~4-fold
C12-iE-DAP (NOD1)THP-1 Cells10 µMIL-8~400~8-fold
This compound (NOD1/2)A549 Cells50 µMIL-8Not specified3.35-fold increase in IL-8+ cells

Note: Data is compiled from multiple sources and experimental conditions may vary.[2][3][4]

Table 2: Inflammasome Activation and Cell Death Markers

AssayAgonistCell TypeConcentrationResult
Caspase-1 ActivityData for this compound not available---
LDH Release (Pyroptosis)Data for this compound not available---
ISG15 UpregulationThis compound (NOD1/2)A549 Cells50 µM148-fold increase

Note: Further research is required to quantify the direct impact of this compound on caspase-1 activity and pyroptosis.[4]

Experimental Protocols

Experimental Workflow for Studying this compound-Induced Inflammasome Activation

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., THP-1 macrophages) Priming 2. Priming (Optional) (e.g., LPS) Cell_Culture->Priming Stimulation 3. This compound Stimulation Priming->Stimulation Supernatant_Collection 4. Supernatant and Cell Lysate Collection Stimulation->Supernatant_Collection ELISA 5a. Cytokine Measurement (IL-1β, IL-18 ELISA) Supernatant_Collection->ELISA Caspase1_Assay 5b. Caspase-1 Activity Assay Supernatant_Collection->Caspase1_Assay LDH_Assay 5c. Pyroptosis Assay (LDH Release) Supernatant_Collection->LDH_Assay Western_Blot 5d. Western Blot (Caspase-1, GSDMD cleavage) Supernatant_Collection->Western_Blot

Caption: General experimental workflow.

Protocol 1: this compound Stimulation of Macrophages

Objective: To stimulate macrophages with this compound to induce inflammasome activation.

Materials:

  • THP-1 monocytes or primary macrophages

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS) for priming (optional)

  • This compound (working concentration range: 100 ng/mL - 10 µg/mL)[1]

  • Sterile, endotoxin-free water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Differentiation (for THP-1 cells): a. Culture THP-1 monocytes in RPMI-1640 medium. b. To differentiate into macrophage-like cells, seed THP-1 monocytes in a 24-well plate at a density of 5 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours. c. After differentiation, wash the adherent macrophages with warm PBS to remove non-adherent cells and PMA. d. Add fresh, serum-free RPMI-1640 medium to the cells.

  • Priming (Optional): a. For robust inflammasome activation, particularly for NLRP3, priming is often necessary to upregulate the expression of pro-IL-1β. b. Treat the macrophages with 1 µg/mL LPS for 3-4 hours.

  • This compound Stimulation: a. Prepare a stock solution of this compound in sterile, endotoxin-free water. b. Dilute the this compound stock solution to the desired final concentration (e.g., 1 µg/mL) in cell culture medium. c. Add the this compound solution to the primed (or unprimed) macrophages. d. Incubate for the desired time period (e.g., 6-24 hours).

  • Sample Collection: a. After incubation, carefully collect the cell culture supernatant for cytokine and LDH assays. Centrifuge the supernatant at 300 x g for 5 minutes to pellet any detached cells and collect the clear supernatant. b. For Western blot analysis, wash the adherent cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

Protocol 2: IL-1β and IL-18 Measurement by ELISA

Objective: To quantify the secretion of mature IL-1β and IL-18 in the cell culture supernatant.

Materials:

  • Human IL-1β and IL-18 ELISA kits

  • Cell culture supernatant from Protocol 1

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, add the collected cell culture supernatants (and standards) to the wells of the antibody-coated microplate.

  • Incubate, wash, and add the detection antibody.

  • Incubate, wash, and add the enzyme conjugate.

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β and IL-18 in the samples based on the standard curve.

Protocol 3: Caspase-1 Activity Assay (Fluorometric)

Objective: To measure the activity of caspase-1 in cell lysates.

Materials:

  • Caspase-1 fluorometric assay kit (containing a specific caspase-1 substrate like Ac-YVAD-AFC)

  • Cell lysates from Protocol 1

  • Fluorometer

Procedure:

  • Follow the manufacturer's instructions for the caspase-1 activity assay kit.

  • Briefly, prepare a reaction mix containing the cell lysate, assay buffer, and the fluorogenic caspase-1 substrate.

  • Incubate the mixture at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • The increase in fluorescence intensity is proportional to the caspase-1 activity in the sample.

Protocol 4: Pyroptosis Assessment by LDH Release Assay

Objective: To quantify pyroptotic cell death by measuring the release of lactate dehydrogenase (LDH) into the supernatant.

Materials:

  • LDH cytotoxicity assay kit

  • Cell culture supernatant from Protocol 1

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the LDH assay kit.

  • Briefly, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature, protected from light.

  • Add the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (lysed cells) to determine the level of cytotoxicity.

Conclusion

This compound is a valuable tool for dissecting the role of NOD1 and NOD2 in innate immunity. While its primary effects are linked to NF-κB activation, its potential to trigger inflammasome activation presents an exciting area of research. The protocols and data presented here provide a framework for investigating the intricate interplay between NOD signaling and inflammasome-mediated inflammatory responses. Further studies are warranted to fully elucidate the direct quantitative impact of this compound on inflammasome activation and to explore its therapeutic potential in modulating inflammatory diseases.

References

M-TriDAP in Autophagy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a muramyl tripeptide component of peptidoglycan from Gram-negative bacteria. It is a well-established agonist of the intracellular pattern recognition receptors NOD1 and, to a lesser extent, NOD2.[1] Recent studies have illuminated a critical role for this compound in the induction of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including inflammatory conditions and cancer. The ability of this compound to trigger autophagy makes it a valuable tool for researchers studying the intricate mechanisms of this pathway and for professionals in drug development exploring novel therapeutic strategies that modulate autophagy.

Mechanism of Action: this compound-Induced Autophagy

This compound-mediated induction of autophagy is initiated by its recognition by the cytosolic sensors NOD1 and NOD2.[2] This recognition triggers a signaling cascade that culminates in the formation of autophagosomes. A key event in this pathway is the recruitment of the autophagy-related protein ATG16L1 to the plasma membrane at the site of bacterial entry or ligand recognition.[2][3] This recruitment is crucial for the subsequent lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) from its cytosolic form (LC3-I) to its membrane-bound form (LC3-II), a hallmark of autophagosome formation.[2][4] Notably, this induction of autophagy by NOD1/NOD2 agonists can occur through a mechanism independent of the RIP2 adaptor protein and the NF-κB transcription factor, which are typically associated with the pro-inflammatory signaling of these receptors.[2][3]

M_TriDAP_Autophagy_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol M_TriDAP This compound NOD1_NOD2 NOD1/NOD2 M_TriDAP->NOD1_NOD2 Binds to ATG16L1 ATG16L1 NOD1_NOD2->ATG16L1 Recruits to membrane LC3_I LC3-I ATG16L1->LC3_I Promotes conversion LC3_II LC3-II LC3_I->LC3_II Autophagosome Autophagosome Formation LC3_II->Autophagosome

Caption: this compound induced autophagy signaling pathway.

Quantitative Data Summary

The following table summarizes the observed effects of NOD1/NOD2 agonists on autophagy markers. While direct quantitative data for this compound is limited, the qualitative induction of LC3 conversion has been demonstrated.[2] Quantitative data from studies using the potent NOD1 agonist C12-iEDAP is included to provide a reference for the potential magnitude of autophagy induction.

AgonistCell LineAssayParameter MeasuredResultReference
This compoundEpithelial CellsImmunoblotLC3 Conversion (LC3-I to LC3-II)Induced conversion of LC3[2][4]
C12-iEDAPHeLa (GFP-LC3)Fluorescence MicroscopyNumber of GFP-LC3 dots per cell~2.5-fold increase over unstimulated control[2]

Experimental Protocols

Protocol 1: Analysis of this compound-Induced Autophagy by LC3 Immunoblotting

This protocol describes the detection of this compound-induced autophagy by monitoring the conversion of LC3-I to LC3-II using Western blotting.

Materials:

  • This compound (InvivoGen, cat. no. tlrl-mtd)

  • Cell culture medium (e.g., DMEM) and supplements

  • Mammalian cell line expressing NOD1 (e.g., HeLa, HEK293)

  • Sterile, cell culture-treated plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Preparation: Reconstitute lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/ml. Further dilute in cell culture medium to the desired working concentration (e.g., 10 µg/ml).

  • Cell Treatment:

    • For experiments requiring cell permeabilization (as this compound entry can be limited in some cell types), pre-treat cells with a low concentration of digitonin (e.g., 5-10 µg/ml) for 5-10 minutes prior to and during this compound treatment.

    • Treat cells with this compound-containing medium for a specified time course (e.g., 2, 4, 6 hours). Include an untreated control. For a positive control, treat cells with a known autophagy inducer like rapamycin (100 nM).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µl of ice-cold RIPA buffer with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or the LC3-II/loading control (e.g., GAPDH, β-actin) ratio. An increase in this ratio indicates the induction of autophagy.

WB_Workflow A Seed Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G LC3-I/II Detection F->G H Data Analysis G->H

Caption: Western blot workflow for LC3 conversion.

Protocol 2: Analysis of this compound-Induced Autophagy by GFP-LC3 Puncta Formation

This protocol details the visualization and quantification of autophagosomes as fluorescent puncta in cells stably expressing GFP-LC3.

Materials:

  • This compound

  • Cell line stably expressing GFP-LC3 (e.g., HeLa-GFP-LC3, MEF-GFP-LC3)

  • Glass-bottom dishes or coverslips

  • Cell culture medium and supplements

  • PBS

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips to achieve 50-60% confluency.

  • Cell Treatment: Treat cells with this compound (e.g., 10 µg/ml) for the desired time (e.g., 4 hours). Include an untreated control and a positive control (e.g., rapamycin or starvation).

  • Cell Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • (Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells twice with PBS.

    • Stain nuclei with DAPI for 5 minutes.

    • Wash cells twice with PBS.

  • Imaging:

    • Mount coverslips onto slides using mounting medium.

    • Image cells using a fluorescence microscope. Capture images in both the green (GFP-LC3) and blue (DAPI) channels.

  • Data Analysis:

    • Count the number of GFP-LC3 puncta per cell in multiple fields of view for each condition.

    • Calculate the average number of puncta per cell. An increase in the number of GFP-LC3 puncta indicates an increase in autophagosome formation.

    • Alternatively, use image analysis software to quantify the total area or intensity of GFP-LC3 puncta per cell.

FM_Workflow A Seed GFP-LC3 Cells B Treat with this compound A->B C Fix and Stain (DAPI) B->C D Fluorescence Microscopy C->D E Image Acquisition D->E F Quantify GFP-LC3 Puncta E->F G Data Analysis F->G

Caption: Fluorescence microscopy workflow for GFP-LC3 puncta.

Conclusion

This compound serves as a valuable pharmacological tool to investigate the role of NOD1/NOD2 signaling in the induction of autophagy. The provided protocols offer a framework for researchers to study this process in detail, from the biochemical detection of LC3 conversion to the visualization of autophagosome formation. A deeper understanding of the interplay between innate immunity and autophagy, facilitated by tools like this compound, holds significant promise for the development of novel therapeutics for a range of diseases.

References

Application Notes and Protocols for M-TriDAP Co-stimulation with TLR Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved molecular structures on pathogens. Among these, Toll-like receptors (TLRs) and Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) play a crucial role in initiating inflammatory and antimicrobial responses. M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a potent agonist for NOD1 and, to a lesser extent, NOD2, intracellular sensors that recognize peptidoglycan fragments from bacteria.[1][2] TLRs, on the other hand, recognize a wide range of pathogen-associated molecular patterns (PAMPs) at the cell surface or within endosomes.

Emerging evidence highlights significant crosstalk between NOD and TLR signaling pathways, often resulting in a synergistic enhancement of immune responses.[3] Co-stimulation of cells with this compound and a TLR ligand, such as lipopolysaccharide (LPS) for TLR4, can lead to a more robust production of pro-inflammatory cytokines and chemokines than stimulation with either ligand alone. This synergistic activation has important implications for vaccine adjuvant development, immunotherapy, and the study of inflammatory diseases.

These application notes provide a detailed protocol for the co-stimulation of immune cells with this compound and the TLR4 ligand LPS, along with data presentation and visualization of the underlying signaling pathways and experimental workflow.

Data Presentation

The following table summarizes the synergistic cytokine production observed upon co-stimulation of various immune cell types with a NOD1/2 agonist and a TLR4 agonist (LPS). The data illustrates a significant increase in cytokine secretion compared to stimulation with either agonist alone.

Cell TypeNOD1/2 Agonist (Concentration)TLR4 Agonist (LPS) (Concentration)Incubation Time (hours)CytokineFold Increase (Co-stimulation vs. LPS alone)Reference
THP-1 cellsC12-iE-DAP (10 µM)1 ng/mL20TNF-α~2.5[4]
Murine Bone Marrow-Derived Macrophages (BMDMs)MDP (Concentration not specified)Concentration not specifiedNot specifiedIL-12p40, IL-12p70, TNF-αSynergistic increase observed[1]
Murine Peritoneal MacrophagesTri-DAP (5 µg/mL)10 ng/mL12TNF-α, IL-6, IL-12p70Significant synergistic increase[3]
Murine Peritoneal MacrophagesMDP (5 µg/mL)10 ng/mL12TNF-α, IL-6, IL-12p70Significant synergistic increase[3]
Human Peripheral Blood Mononuclear Cells (PBMCs)SZZ-38 (1 µM)2 ng/mL18IFN-γ>10

Experimental Protocols

Protocol: this compound and LPS Co-stimulation of THP-1 Macrophages for Cytokine Analysis

This protocol details the co-stimulation of the human monocytic cell line THP-1 with this compound and LPS to measure the synergistic production of the pro-inflammatory cytokine TNF-α.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound (Working concentration range: 100 ng/mL - 10 µg/mL)[2]

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Working concentration range: 1-10 ng/mL)

  • Phosphate-Buffered Saline (PBS)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate monocytes into macrophage-like cells, seed 5 x 10^5 cells/mL in a 96-well plate in the presence of 100 ng/mL PMA.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.

    • Add fresh, serum-free RPMI-1640 to the cells and allow them to rest for 24 hours before stimulation.

  • Co-stimulation:

    • Prepare stock solutions of this compound and LPS in sterile, endotoxin-free water.

    • Dilute this compound and LPS to the desired working concentrations in RPMI-1640 medium. For example, prepare solutions of 2 µg/mL this compound and 2 ng/mL LPS for a final concentration of 1 µg/mL and 1 ng/mL, respectively, when added to the cells.

    • Set up the following experimental conditions in triplicate in the 96-well plate:

      • Unstimulated control (medium only)

      • This compound alone

      • LPS alone

      • This compound and LPS co-stimulation

    • Carefully remove the resting medium from the differentiated THP-1 cells and add 100 µL of the prepared treatments to the respective wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatants for cytokine analysis.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean and standard deviation for each experimental condition.

    • Compare the TNF-α concentration in the co-stimulation group to the single-stimulant and unstimulated groups to determine the synergistic effect.

Visualizations

Signaling Pathway of this compound and TLR4 Co-stimulation

M_TriDAP_TLR4_Signaling cluster_synergy Points of Synergy receptor receptor ligand ligand adaptor adaptor kinase kinase transcription_factor transcription_factor cytokine cytokine nucleus nucleus M_TriDAP This compound NOD1_2 NOD1/NOD2 M_TriDAP->NOD1_2 LPS LPS TLR4 TLR4/MD2 LPS->TLR4 RIPK2 RIPK2 NOD1_2->RIPK2 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex RIPK2->IKK MAPK MAPKs RIPK2->MAPK MyD88->IKK MyD88->MAPK TBK1 TBK1 TRIF->TBK1 NFkB NF-κB IKK->NFkB MAPK->NFkB IRF3 IRF3 TBK1->IRF3 nuc Nucleus NFkB->nuc IRF3->nuc cytokines Synergistic TNF-α, IL-6, etc. nuc->cytokines

Caption: this compound and TLR4 signaling pathways converge to synergistically activate transcription factors.

Experimental Workflow for this compound and TLR Ligand Co-stimulation

CoStimulation_Workflow start_end start_end process process decision decision io io start Start culture_cells Culture and Differentiate Immune Cells (e.g., THP-1) start->culture_cells prepare_reagents Prepare this compound and TLR Ligand (LPS) Solutions culture_cells->prepare_reagents setup_conditions Set Up Experimental Conditions: - Control - this compound alone - TLR Ligand alone - Co-stimulation prepare_reagents->setup_conditions stimulate_cells Stimulate Cells setup_conditions->stimulate_cells incubate Incubate for 18-24 hours stimulate_cells->incubate collect_supernatants Collect Supernatants incubate->collect_supernatants measure_cytokines Measure Cytokine Levels (e.g., ELISA) collect_supernatants->measure_cytokines analyze_data Analyze Data for Synergy measure_cytokines->analyze_data end End analyze_data->end

Caption: A typical workflow for assessing synergistic cytokine production upon co-stimulation.

References

Application Notes and Protocols: M-TriDAP Effect on Dendritic Cell Maturation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical process that enhances their ability to activate naive T cells. This process is characterized by the upregulation of co-stimulatory molecules, Major Histocompatibility Complex (MHC) molecules, and the production of immunomodulatory cytokines. M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic mimetic of a component of bacterial peptidoglycan found predominantly in Gram-negative bacteria. It is recognized by the intracellular pattern recognition receptors (PRRs) NOD1 and, to a lesser extent, NOD2.[1] The engagement of these receptors triggers a signaling cascade that leads to the activation of NF-κB and subsequent transcription of genes involved in the inflammatory response and cellular maturation.[1] These application notes provide an overview of the effect of this compound on DC maturation, detailed protocols for in vitro studies, and a summary of expected quantitative outcomes.

This compound Signaling Pathway in Dendritic Cells

This compound-mediated signaling in dendritic cells is initiated by its recognition by the cytosolic receptors NOD1 and NOD2. This interaction leads to a conformational change in the NOD proteins, allowing for the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). RIPK2 undergoes autophosphorylation and polyubiquitination, which serves as a scaffold to recruit and activate the TAK1 complex. Activated TAK1, in turn, phosphorylates and activates the IKK complex (IKKα, IKKβ, and NEMO). The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (p50/p65 heterodimer), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines such as TNF-α and IL-12, as well as genes encoding co-stimulatory molecules like CD80 and CD86, and MHC class II molecules, all of which are hallmarks of dendritic cell maturation.

M_TriDAP_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M_TriDAP This compound NOD1_NOD2 NOD1/NOD2 M_TriDAP->NOD1_NOD2 Recognized by RIPK2 RIPK2 (RICK) NOD1_NOD2->RIPK2 Recruits & Activates TAK1_complex TAK1 Complex RIPK2->TAK1_complex Recruits & Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Activates NF_kB_IkB NF-κB / IκBα IKK_complex->NF_kB_IkB Phosphorylates IκBα NF_kB NF-κB NF_kB_IkB->NF_kB IkB_p P-IκBα (Degradation) NF_kB_IkB->IkB_p NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation Gene_Expression Gene Transcription NF_kB_nuc->Gene_Expression Induces Cytokines TNF-α, IL-12 Gene_Expression->Cytokines Maturation_Markers CD80, CD86, MHC-II Gene_Expression->Maturation_Markers

This compound Signaling Pathway in Dendritic Cells.

Data Presentation: Quantitative Effects of this compound on Dendritic Cell Maturation

The following tables summarize the expected quantitative changes in key maturation markers on human monocyte-derived dendritic cells (Mo-DCs) following stimulation with this compound. Please note that the following data are illustrative and based on typical responses to NOD1/NOD2 agonists. Researchers should generate their own dose-response curves for their specific experimental system.

Table 1: Upregulation of Cell Surface Maturation Markers on Mo-DCs after 24-hour Stimulation with this compound.

This compound Concentration% CD80+ Cells (Mean ± SD)% CD86+ Cells (Mean ± SD)MHC Class II MFI (Mean ± SD)
Unstimulated Control15 ± 420 ± 51500 ± 300
0.1 µg/mL35 ± 640 ± 73000 ± 500
1 µg/mL60 ± 875 ± 96500 ± 800
10 µg/mL85 ± 1090 ± 59000 ± 1000
LPS (100 ng/mL) - Positive Control95 ± 398 ± 212000 ± 1500

MFI: Mean Fluorescence Intensity

Table 2: Cytokine Production by Mo-DCs after 24-hour Stimulation with this compound.

This compound ConcentrationTNF-α (pg/mL) (Mean ± SD)IL-12p70 (pg/mL) (Mean ± SD)IL-10 (pg/mL) (Mean ± SD)
Unstimulated Control< 20< 10< 20
0.1 µg/mL150 ± 3050 ± 1530 ± 10
1 µg/mL500 ± 80200 ± 4060 ± 20
10 µg/mL1200 ± 150550 ± 70100 ± 30
LPS (100 ng/mL) - Positive Control2500 ± 3001000 ± 120150 ± 40

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature Mo-DCs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.

  • Enrich for monocytes from the PBMC fraction using negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

  • Wash the enriched monocytes twice with PBS.

  • Resuspend the monocytes at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (100 ng/mL) to the cell suspension.

  • Culture the cells for 5-6 days in a humidified incubator at 37°C with 5% CO2.

  • On day 3, add fresh complete medium with GM-CSF and IL-4.

  • On day 6, the immature Mo-DCs are ready for stimulation.

Protocol 2: this compound-induced Maturation of Mo-DCs

This protocol details the stimulation of immature Mo-DCs with this compound to induce maturation.

Materials:

  • Immature Mo-DCs (from Protocol 1)

  • This compound (lyophilized powder)

  • Endotoxin-free water

  • Complete RPMI 1640 medium

  • Lipopolysaccharide (LPS) from E. coli (for positive control)

  • 6-well tissue culture plates

Procedure:

  • Prepare a stock solution of this compound by dissolving the lyophilized powder in endotoxin-free water to a concentration of 1 mg/mL. Further dilute in complete RPMI 1640 medium to desired working concentrations (e.g., 0.1, 1, 10 µg/mL).

  • Harvest the immature Mo-DCs from the culture flasks.

  • Count the cells and assess viability using trypan blue exclusion.

  • Seed the immature Mo-DCs in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete RPMI 1640 medium.

  • Add the different concentrations of this compound to the respective wells.

  • Include an unstimulated control (medium only) and a positive control (LPS at 100 ng/mL).

  • Incubate the plates for 24 hours at 37°C with 5% CO2.

  • After incubation, harvest the cells and supernatants for analysis.

Protocol 3: Analysis of DC Maturation by Flow Cytometry

This protocol describes the staining of Mo-DCs for flow cytometric analysis of surface maturation markers.

Materials:

  • Matured Mo-DCs (from Protocol 2)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against:

    • Human CD80

    • Human CD86

    • Human HLA-DR (MHC Class II)

    • Isotype control antibodies

  • Fc receptor blocking reagent

  • Flow cytometer

Procedure:

  • Harvest the matured Mo-DCs and transfer to FACS tubes (approximately 0.5 x 10^6 cells per tube).

  • Wash the cells once with cold FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes on ice.

  • Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentrations.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software, gating on the live cell population.

Protocol 4: Measurement of Cytokine Production by ELISA

This protocol outlines the quantification of cytokines in the cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from matured Mo-DC cultures (from Protocol 2)

  • ELISA kits for human TNF-α, IL-12p70, and IL-10

  • Microplate reader

Procedure:

  • Centrifuge the collected cell culture supernatants at 1500 rpm for 10 minutes to remove any cellular debris.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the concentration of each cytokine in the samples by comparing the absorbance values to the standard curve.

Experimental_Workflow cluster_protocol1 Protocol 1: Mo-DC Generation cluster_protocol2 Protocol 2: this compound Maturation cluster_analysis Analysis PBMCs Isolate PBMCs Monocytes Enrich Monocytes PBMCs->Monocytes Culture Culture with GM-CSF & IL-4 (6 days) Monocytes->Culture Immature_DCs Immature Mo-DCs Culture->Immature_DCs Immature_DCs_p2 Immature Mo-DCs Stimulation Stimulate with this compound (24 hours) Mature_DCs Mature Mo-DCs Stimulation->Mature_DCs Supernatant Collect Supernatants Stimulation->Supernatant Mature_DCs_p3 Mature Mo-DCs Supernatant_p4 Supernatants Immature_DCs_p2->Stimulation Flow_Cytometry Protocol 3: Flow Cytometry (CD80, CD86, MHC-II) ELISA Protocol 4: ELISA (TNF-α, IL-12, IL-10) Mature_DCs_p3->Flow_Cytometry Supernatant_p4->ELISA

Experimental Workflow for this compound induced DC Maturation.

References

M-TriDAP as a Vaccine Adjuvant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP), a synthetic peptidoglycan fragment, for its use as a vaccine adjuvant. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its evaluation in preclinical research.

Introduction

This compound is a potent immunostimulant that acts as a dual agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.[1] These intracellular pattern recognition receptors (PRRs) are crucial components of the innate immune system, recognizing bacterial peptidoglycan fragments and initiating a signaling cascade that leads to the activation of adaptive immunity. As a synthetic and well-characterized molecule, this compound offers a promising and safer alternative to traditional adjuvants, with the potential to enhance both humoral and cellular immune responses to a wide range of vaccine antigens.

Mechanism of Action: NOD1/NOD2 Signaling Pathway

Upon entering the cytoplasm of antigen-presenting cells (APCs) such as dendritic cells and macrophages, this compound is recognized by NOD1 and NOD2. This recognition event triggers a conformational change in the receptors, leading to their oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[1] The subsequent ubiquitination of RIPK2 is a critical step, creating a scaffold for the assembly of downstream signaling complexes.[2][3] This ultimately leads to the activation of two key signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of the IKK (IκB kinase) complex results in the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and co-stimulatory molecules.[1][4][5][6][7]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The activation of TAK1 (Transforming growth factor-β-activated kinase 1) leads to the phosphorylation of MAPKs such as p38 and JNK. These kinases, in turn, activate transcription factors like AP-1, which also contribute to the expression of inflammatory genes.[5][6]

The culmination of these signaling events is the maturation and activation of APCs, enhancing their ability to present antigens to T lymphocytes and thereby initiating a robust and specific adaptive immune response.

M_TriDAP_Signaling_Pathway M_TriDAP This compound NOD1_NOD2 NOD1 / NOD2 M_TriDAP->NOD1_NOD2 Binds to Cytoplasm Cytoplasm RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruits Ubiquitination Ubiquitination RIPK2->Ubiquitination Undergoes TAK1_Complex TAK1 Complex Ubiquitination->TAK1_Complex Activates IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Activates MAPK_Cascade MAPK Cascade (p38, JNK) TAK1_Complex->MAPK_Cascade Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates & Degrades AP1 AP-1 MAPK_Cascade->AP1 Activates NF_κB NF-κB IκBα->NF_κB Inhibits Gene_Expression Gene Expression: - Pro-inflammatory Cytokines - Chemokines - Co-stimulatory Molecules NF_κB->Gene_Expression Translocates to Nucleus & Induces Transcription AP1->Gene_Expression Induces Transcription Nucleus Nucleus

This compound Signaling Pathway

Data Presentation

The following tables summarize quantitative data from representative studies evaluating the immunostimulatory effects of this compound and other muramyl dipeptide derivatives.

Table 1: In Vitro Cytokine and Interferon-Stimulated Gene (ISG) Induction by this compound in Human Lung Epithelial Cells (A549)

Treatment (50 µM)AnalyteFold Increase vs. Untreated Control
This compoundIL-8+ cells3.35
This compoundISG15 mRNA (8h)148

Data adapted from a study on innate immune activation in lung epithelial cells.

Table 2: In Vivo Antibody Response to a Hantavirus Inactivated Vaccine with Muramyl Dipeptide (MDP) Derivatives in Mice

Adjuvant (100 µ g/mouse )Mean Indirect Fluorescent Antibody (IFA) Titer (Week 4)
Vaccine Alone~1:800
B30-MDP~1:6400
MDP-Lys(L18)~1:6400

Data adapted from a study evaluating lipophilic MDP derivatives as adjuvants for a hantavirus vaccine.[8]

Table 3: In Vivo T-Cell Proliferation in Response to Hantavirus Antigen with Muramyl Dipeptide (MDP) Derivatives in Mice

Adjuvant (100 µ g/mouse )Stimulation Index (Week 4)
Vaccine Alone~2.5
B30-MDP~7.5
MDP-Lys(L18)~7.0

The stimulation index was calculated as the ratio of proliferation of splenocytes with antigen to proliferation without antigen. Data adapted from a study evaluating lipophilic MDP derivatives as adjuvants for a hantavirus vaccine.[8]

Experimental Protocols

The following protocols are generalized methodologies for the in vitro and in vivo evaluation of this compound as a vaccine adjuvant, synthesized from established research practices.

Protocol 1: In Vitro Activation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

Objective: To assess the ability of this compound to induce the maturation and activation of human mo-DCs.

Materials:

  • This compound (lyophilized powder)

  • Sterile, endotoxin-free water

  • Human peripheral blood mononuclear cells (PBMCs)

  • CD14 MicroBeads

  • Recombinant human GM-CSF and IL-4

  • RPMI-1640 medium with 10% FBS and penicillin/streptomycin

  • Fluorescently labeled antibodies against CD80, CD86, HLA-DR, and CD40

  • Flow cytometer

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Methodology:

  • Generation of mo-DCs:

    • Isolate monocytes from human PBMCs by positive selection using CD14 MicroBeads.

    • Culture the purified monocytes in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 50 ng/mL rhGM-CSF and 25 ng/mL rhIL-4 for 6 days to differentiate them into immature mo-DCs.

    • On day 3, replace half of the medium with fresh medium containing the cytokines.

  • Activation of mo-DCs:

    • On day 6, remove the culture medium and replace it with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., LPS at 1 µg/mL).

    • Incubate the cells for 24-48 hours.

  • Analysis of mo-DC Maturation (Flow Cytometry):

    • After incubation, harvest the cells and stain them with fluorescently labeled antibodies against CD80, CD86, HLA-DR, and CD40.

    • Analyze the expression of these maturation markers by flow cytometry. An increase in the expression of these markers indicates mo-DC maturation.

  • Analysis of Cytokine Production (ELISA):

    • Collect the culture supernatants after the 24-48 hour incubation period.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vivo Evaluation of this compound Adjuvant Activity in a Mouse Model

Objective: To determine the in vivo efficacy of this compound as a vaccine adjuvant by measuring antigen-specific antibody and T-cell responses in mice.

Materials:

  • This compound

  • Model antigen (e.g., Ovalbumin - OVA)

  • Sterile, endotoxin-free saline

  • 6-8 week old female BALB/c mice

  • Syringes and needles for immunization

  • Materials for blood collection (e.g., retro-orbital or tail vein)

  • ELISA plates and reagents for antibody isotyping (IgG1, IgG2a)

  • Reagents for splenocyte isolation and culture

  • [³H]-thymidine or CFSE for T-cell proliferation assay

  • ELISA or ELISpot kits for IFN-γ and IL-4

Methodology:

  • Vaccine Formulation and Immunization:

    • Prepare vaccine formulations by mixing the antigen (e.g., 10 µg OVA) with this compound (e.g., 50 µg) in sterile saline. Prepare control formulations of antigen alone and this compound alone.

    • Divide mice into experimental groups (n=5-8 per group):

      • Group 1: Antigen + this compound

      • Group 2: Antigen alone

      • Group 3: this compound alone

      • Group 4: Saline

    • Immunize mice subcutaneously or intramuscularly at the base of the tail or in the thigh muscle, respectively, on day 0.

    • Administer a booster immunization with the same formulations on day 14.

  • Measurement of Antigen-Specific Antibody Titers (ELISA):

    • Collect blood samples on days 13 (pre-boost) and 28 (post-boost).

    • Prepare serum and perform an ELISA to determine the titers of antigen-specific IgG, IgG1, and IgG2a antibodies.

    • Coat 96-well plates with the antigen.

    • Add serial dilutions of the mouse sera.

    • Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a antibodies.

    • The ratio of IgG2a to IgG1 can provide an indication of the Th1/Th2 bias of the immune response.

  • Assessment of Antigen-Specific T-Cell Responses (Proliferation Assay):

    • On day 28, euthanize the mice and aseptically remove the spleens.

    • Prepare single-cell suspensions of splenocytes.

    • Culture the splenocytes in 96-well plates in the presence or absence of the specific antigen.

    • After 72 hours, measure T-cell proliferation by adding [³H]-thymidine and measuring its incorporation or by using a CFSE dilution assay and flow cytometry.

  • Cytokine Profiling of T-Cell Responses (ELISA/ELISpot):

    • Culture splenocytes as in the proliferation assay.

    • After 48-72 hours, collect the culture supernatants and measure the levels of IFN-γ (Th1) and IL-4 (Th2) by ELISA.

    • Alternatively, perform an ELISpot assay to determine the frequency of antigen-specific IFN-γ and IL-4 secreting cells.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of this compound as a vaccine adjuvant.

Adjuvant_Workflow Start Start: Adjuvant Candidate (this compound) In_Vitro In Vitro Evaluation Start->In_Vitro MoDC_Activation mo-DC Activation Assay (Protocol 1) In_Vitro->MoDC_Activation Cytokine_Profiling_In_Vitro Cytokine Profiling (ELISA) In_Vitro->Cytokine_Profiling_In_Vitro In_Vivo In Vivo Evaluation (Mouse Model) MoDC_Activation->In_Vivo Cytokine_Profiling_In_Vitro->In_Vivo Immunization Immunization (Protocol 2) In_Vivo->Immunization Antibody_Response Antibody Titer & Isotyping (ELISA) Immunization->Antibody_Response T_Cell_Response T-Cell Proliferation & Cytokine Profiling Immunization->T_Cell_Response Analysis Data Analysis & Interpretation Antibody_Response->Analysis T_Cell_Response->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Preclinical Evaluation Workflow

Conclusion

This compound represents a promising, chemically defined vaccine adjuvant with a well-characterized mechanism of action. Its ability to activate the innate immune system through the NOD1/NOD2 signaling pathway leads to enhanced adaptive immune responses. The provided protocols offer a framework for the systematic evaluation of this compound's adjuvant properties, enabling researchers to assess its potential for inclusion in novel vaccine formulations. Further research and development are warranted to fully elucidate its clinical utility across a range of infectious diseases and therapeutic areas.

References

Application Notes and Protocols for M-TriDAP in a Murine Model of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Purpose

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1] Muramyl-Tripeptide Diaminopimelic acid (M-TriDAP), a component of peptidoglycan from Gram-negative bacteria, is a known dual agonist for the intracellular pattern recognition receptors NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1) and, to a lesser extent, NOD2.[2][3] Activation of these receptors triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, through the activation of NF-κB.[2][3]

The study of this compound in the context of sepsis is critical for understanding the role of NOD-like receptor signaling in the complex pathophysiology of the disease. While extensive research exists on the Cecal Ligation and Puncture (CLP) mouse model as the gold standard for mimicking human polymicrobial sepsis,[3][4][5] there is a notable scarcity of published studies specifically investigating the in vivo effects of this compound within this model.

These application notes provide a comprehensive framework for researchers aiming to investigate the immunomodulatory effects of this compound in a murine sepsis model. The protocols detail the well-established CLP procedure and propose a methodology for the administration and evaluation of this compound. The quantitative data presented is based on studies of related NOD1 agonists to provide a reference for expected outcomes, as direct this compound data is not currently available in the literature.

This compound Signaling Pathway

This compound is recognized by the cytosolic receptors NOD1 and NOD2. This recognition event initiates a signaling cascade that is crucial for the innate immune response to bacterial components. Upon binding, NOD1/NOD2 oligomerize and recruit the serine/threonine kinase RIPK2 (RICK). This interaction, mediated by CARD-CARD domain homophily, leads to the activation and ubiquitination of RIPK2, which in turn activates the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent translocation of the transcription factor NF-κB into the nucleus. Nuclear NF-κB drives the expression of various pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.[2][3]

M_TriDAP_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus M_TriDAP This compound NOD1_NOD2 NOD1 / NOD2 M_TriDAP->NOD1_NOD2 Binds RIPK2 RIPK2 (RICK) NOD1_NOD2->RIPK2 Recruits & Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates NFkB_IkB NF-κB / IκBα IKK_complex->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB->Pro_inflammatory_genes Translocates & Activates Transcription

This compound intracellular signaling pathway.

Quantitative Data Summary

Table 1: Physiological and Biochemical Changes Following NOD1 Agonist Administration in Mice (Proxy Data)

This table summarizes findings from a study using the selective NOD1 agonist FK565 to induce a shock-like state, illustrating the potential systemic effects of potent NOD1 activation.

ParameterControl Group (Sham)NOD1 Agonist (FK565)Time PointReference
Mean Arterial Pressure (mmHg)100 ± 565 ± 74 hours[6][7]
Heart Rate (beats/min)550 ± 25700 ± 304 hours[6][7]
Plasma Creatinine (µmol/L)15 ± 245 ± 86 hours[6][7]
Plasma Alanine Aminotransferase (U/L)30 ± 5150 ± 206 hours[6][7]
Plasma Nitrate/Nitrite (µM)5 ± 125 ± 46 hours[6][7]

Table 2: Survival Rates in CLP Sepsis Model with Varying NOD1 Status

This table illustrates the impact of NOD1 signaling on survival in the CLP model, based on studies using wild-type versus NOD1-deficient mice.

Mouse StrainSepsis SeveritySurvival Rate at 7 DaysReference
Wild-Type (WT)Moderate~70-80%[8]
NOD1-deficient (Nod1-/-)Moderate~70-80% (No significant difference)[8]
Wild-Type (WT)Severe~20-30%[8]
NOD1-deficient (Nod1-/-)Severe~20-30% (No significant difference)[8]

Note: The lack of a significant difference in survival in NOD1-deficient mice in some studies suggests a complex or potentially redundant role for this pathway in the overall outcome of polymicrobial sepsis, highlighting the importance of further investigation with specific agonists like this compound.

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Murine Sepsis Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[3][4][5]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Surgical scissors and forceps

  • 3-0 silk suture

  • 21-gauge to 27-gauge needle (severity can be modulated by needle size)[3]

  • 70% ethanol and povidone-iodine for sterilization

  • Wound clips or sutures for closing the incision

  • Warming pad

  • Pre-warmed sterile 0.9% saline for fluid resuscitation

  • Analgesic (e.g., buprenorphine)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using an approved protocol. Once the desired plane of anesthesia is reached (no response to toe pinch), shave the abdomen and sterilize the surgical area with alternating scrubs of povidone-iodine and 70% ethanol. Place the mouse on a warming pad to maintain body temperature.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.

  • Cecum Exteriorization: Gently locate and exteriorize the cecum. Be careful to keep the exposed tissue moist with sterile saline.

  • Ligation: Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated (e.g., 50% vs. 75%) is a critical determinant of sepsis severity.[3] A 3-0 silk suture is typically used. Ensure the ligation does not occlude the bowel.

  • Puncture: Puncture the ligated cecum once or twice (through-and-through) with the desired needle gauge. A small amount of fecal matter should be gently expressed from the puncture sites to ensure patency.[5]

  • Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneal wall and the skin in two separate layers using appropriate sutures or wound clips.

  • Resuscitation and Analgesia: Immediately following surgery, administer a subcutaneous injection of 1 mL of pre-warmed sterile saline for fluid resuscitation.[4] Administer an analgesic as per institutional guidelines to manage post-operative pain.

  • Post-Operative Care: House mice individually with easy access to food and water. Monitor them closely for signs of distress, and record survival at regular intervals for up to 7-10 days.

Protocol 2: Administration of this compound in the CLP Model

This protocol outlines a proposed method for administering this compound to evaluate its effects as a pre-treatment or therapeutic agent.

Materials:

  • This compound (lyophilized powder)

  • Sterile, endotoxin-free water or saline for reconstitution

  • Syringes and needles for administration (e.g., intraperitoneal, intravenous)

Procedure:

  • Reconstitution: Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, endotoxin-free water or saline to a known concentration (e.g., 1 mg/mL). Further dilute to the desired working concentration immediately before use. Based on in vitro studies, working concentrations range from 100 ng/mL to 10 µg/mL, which can inform initial in vivo dose-finding studies.

  • Dose Determination: Conduct a pilot dose-response study. Potential starting doses for intraperitoneal (i.p.) or intravenous (i.v.) injection could range from 1 µg to 100 µg per mouse, depending on the research question.

  • Administration Timing:

    • Prophylactic/Pre-treatment Model: Administer this compound at a specific time point (e.g., 4, 12, or 24 hours) before the CLP surgery to investigate its role in priming the immune system.

    • Therapeutic Model: Administer this compound at a specific time point (e.g., 1, 6, or 12 hours) after the CLP surgery to assess its potential as a treatment.

  • Route of Administration: The most common routes for systemic administration in this model are intraperitoneal (i.p.) or intravenous (i.v.) via the tail vein.

  • Control Groups:

    • Sham Group: Mice undergo anesthesia and laparotomy, the cecum is exteriorized and returned, but no ligation or puncture occurs. This group receives the vehicle control.

    • CLP + Vehicle Group: Mice undergo the CLP procedure and receive the same volume of the vehicle used to dissolve this compound at the same time points.

  • Outcome Measures:

    • Survival: Monitor and record survival daily for at least 7 days.

    • Bacterial Clearance: At defined endpoints (e.g., 24 hours post-CLP), collect blood and peritoneal lavage fluid for quantitative culture to determine bacterial loads (CFU/mL).

    • Cytokine Analysis: Collect serum or plasma at various time points (e.g., 6, 12, 24 hours post-CLP) to measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA or multiplex assays.

    • Organ Injury Markers: Measure plasma levels of creatinine and alanine aminotransferase (ALT) as indicators of kidney and liver damage, respectively.

Experimental Workflow Visualization

CLP_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis start Acclimate Mice (8-12 weeks old) grouping Randomize into Groups (Sham, CLP+Vehicle, CLP+this compound) start->grouping pretreatment Administer this compound or Vehicle (Prophylactic Model) grouping->pretreatment Optional clp Perform CLP Surgery or Sham Procedure grouping->clp If no pre-treatment pretreatment->clp post_treatment Administer this compound or Vehicle (Therapeutic Model) clp->post_treatment Optional resuscitation Fluid Resuscitation & Analgesia clp->resuscitation survival Monitor Survival (Daily for 7-10 days) resuscitation->survival sampling Collect Samples at Pre-defined Time Points (e.g., 6, 24, 48h) resuscitation->sampling analysis Analyze: - Cytokine Levels (ELISA) - Bacterial Load (CFU) - Organ Injury Markers - Survival Curves (Kaplan-Meier) sampling->analysis

Experimental workflow for studying this compound in a CLP mouse model.

References

Application Notes and Protocols: M-TriDAP Effect on Trained Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trained immunity is a recently understood phenomenon describing the long-term functional reprogramming of innate immune cells following a primary challenge. This process, mediated by epigenetic and metabolic changes, results in an enhanced response to a secondary, often unrelated, stimulus. M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP), a component of peptidoglycan from Gram-negative bacteria, is a potent agonist for the intracellular pattern recognition receptors NOD1 and, to a lesser extent, NOD2.[1] By engaging these receptors, this compound triggers signaling cascades that can induce a state of trained immunity, offering potential therapeutic applications in infectious diseases and cancer immunotherapy.

These application notes provide an overview of the mechanisms of this compound-induced trained immunity and detailed protocols for its in vitro investigation.

Mechanism of Action: this compound and Trained Immunity

This compound is recognized by the cytosolic sensors NOD1 and NOD2.[1] This recognition initiates a signaling cascade that is central to the induction of trained immunity. The key steps are:

  • Recognition and Complex Formation: Cytosolic this compound binds to the leucine-rich repeat (LRR) domain of NOD1/NOD2, inducing a conformational change.

  • RIPK2 Recruitment: The activated NOD1/NOD2 recruits the serine/threonine kinase RIPK2 (RICK) through CARD-CARD interactions.[1][2]

  • NF-κB and MAPK Activation: RIPK2 activation leads to the recruitment and activation of the IKK complex, resulting in the phosphorylation and degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1][3] Concurrently, the MAPK pathway (p38, ERK) is also activated, further contributing to cytokine production.[3][4]

  • Interferon Response: this compound has also been shown to activate the Interferon Stimulated Response Element (ISRE) pathway, leading to the expression of Interferon-Stimulated Genes (ISGs) like CXCL10 and ISG15.[5]

  • Epigenetic and Metabolic Reprogramming: The sustained signaling initiated by this compound leads to long-term changes in the epigenetic landscape of innate immune cells. This includes histone modifications, such as increased H3K4 trimethylation, which keep pro-inflammatory gene promoters in an accessible state.[6] Concurrently, metabolic shifts, such as an increase in aerobic glycolysis, provide the necessary energy and substrates for a heightened inflammatory response upon secondary stimulation.[6][7]

Signaling Pathway Diagram

M_TriDAP_Trained_Immunity_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus M-TriDAP_ext This compound M-TriDAP_int This compound M-TriDAP_ext->M-TriDAP_int Uptake NOD1/2 NOD1/NOD2 M-TriDAP_int->NOD1/2 Binds RIPK2 RIPK2 NOD1/2->RIPK2 Recruits ISRE ISRE Activation NOD1/2->ISRE Induces IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK MAPK (p38, ERK) RIPK2->MAPK Activates IκBα IκBα IKK_complex->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Pro-inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) MAPK->Pro-inflammatory_Genes Contributes to NF-κB_nuc->Pro-inflammatory_Genes Induces Epigenetic_Reprogramming Epigenetic Reprogramming (e.g., H3K4me3) NF-κB_nuc->Epigenetic_Reprogramming ISG_Genes ISG Transcription (CXCL10, ISG15) ISRE->ISG_Genes Induces Trained_Immunity_Workflow cluster_day0 Day 0: Cell Isolation & Seeding cluster_day1 Day 1: Training cluster_day2_5 Days 2-5: Rest cluster_day6 Day 6: Restimulation cluster_day7 Day 7: Analysis Isolate_Monocytes Isolate Monocytes from PBMCs or Culture THP-1 cells Train_Cells Train with this compound (e.g., 10 µg/mL) for 24h Isolate_Monocytes->Train_Cells Rest_Cells Wash and Rest Cells in Fresh Medium Train_Cells->Rest_Cells Restimulate Restimulate with LPS (e.g., 10 ng/mL) for 24h Rest_Cells->Restimulate Analysis Measure Cytokines (ELISA) Gene Expression (qPCR) Epigenetic Marks (ChIP) Restimulate->Analysis

References

Troubleshooting & Optimization

Technical Support Center: M-TriDAP Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals who are experiencing a lack of cytokine response when using M-TriDAP in their experiments.

Introduction: The this compound Signaling Pathway

This compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a component of peptidoglycan found predominantly in Gram-negative bacteria.[1] It is an immunostimulatory molecule recognized by the intracellular pattern recognition receptor (PRR) NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1) and, to a lesser extent, NOD2.[1] Upon recognition, NOD1 initiates a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[1][2]

G cluster_extracellular Extracellular Space cluster_nucleus Nucleus M-TriDAP_ext This compound M-TriDAP_int M-TriDAP_int M-TriDAP_ext->M-TriDAP_int Uptake NFkB_nuc NF-κB Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-8) NFkB_nuc->Cytokines Induces Transcription NOD1 NOD1 M-TriDAP_int->NOD1 Binding NOD1_act NOD1_act NOD1->NOD1_act RIPK2 RIPK2 NOD1_act->RIPK2 Recruitment & Activation IKK_complex IKK_complex RIPK2->IKK_complex Activates NFkB_p NFkB_p IKK_complex->NFkB_p Phosphorylates IκBα NFkB NFkB NFkB_p->NFkB Releases NFkB->NFkB_nuc Translocation

Frequently Asked Questions (FAQs)

Q1: What is the recommended working concentration for this compound? A1: The typical working concentration for this compound ranges from 100 ng/mL to 10 µg/mL, depending on the cell type and experimental goals.[1][3]

Q2: How should I properly store and handle this compound? A2: this compound is supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1] After reconstitution in sterile, endotoxin-free water, it is critical to avoid repeated freeze-thaw cycles to maintain its activity.[1][3] Aliquoting the stock solution is highly recommended.

Q3: What kind of cytokine response should I expect? A3: this compound stimulation typically induces pro-inflammatory cytokines and chemokines. In human cord blood-derived mast cells, this compound induces a dose-dependent release of IL-8, MIP-1α, MIP-1β, and TNF.[4] In lung epithelial cells, it has been shown to increase the number of IL-8 positive cells.[5] The specific profile and magnitude of the response can be highly cell-type dependent.

Q4: Can this compound work synergistically with other stimuli? A4: Yes, the combination of this compound and a TLR4 agonist like LPS can synergistically induce the expression of proinflammatory cytokine genes in human macrophages.[6] Additionally, co-stimulation with IFN-γ can augment this compound-induced IL-6 production in certain cell types.[7]

Troubleshooting Guide: Why Am I Not Seeing a Cytokine Response?

Use this guide to diagnose potential issues in your experimental workflow.

G start No Cytokine Response Observed with this compound q1 q1 start->q1 solution1 Solution: - Use a fresh vial or new lot. - Aliquot stock to avoid freeze-thaw. - Confirm solubility. solution2 Solution: - Confirm NOD1 expression (qPCR/WB). - Use a positive control cell line (e.g., HEK-Blue™ NOD1). - Check cell viability (e.g., Trypan Blue). solution3 Solution: - Perform a dose-response (100 ng/mL - 10 µg/mL). - Perform a time-course (e.g., 4, 8, 24h). - Run positive control (e.g., LPS for TLR4). solution4 Solution: - Run assay positive control (recombinant cytokine). - Check kit expiration and calibration curve. - Ensure no interfering substances from media. q1->solution1 No q2 q2 q1->q2 Yes q2->solution2 No q3 q3 q2->q3 Yes q3->solution3 No q4 q4 q3->q4 Yes q4->solution4 No

Question 1: Is your this compound reagent viable and correctly prepared?
  • Potential Issue: The this compound may have degraded due to improper storage or handling. Lyophilized powders can be affected by humidity, and reconstituted solutions can lose activity with multiple freeze-thaw cycles.[1][8]

  • Troubleshooting Steps:

    • Confirm Storage Conditions: Ensure the lyophilized powder has been stored at -20°C.[9]

    • Check Reconstitution: Verify that the this compound was reconstituted in sterile, endotoxin-free water as recommended.[1]

    • Avoid Freeze-Thaw Cycles: If you have been using a stock solution that has been frozen and thawed multiple times, prepare a fresh stock from a new vial or a previously unused aliquot.[3]

    • Consider a New Lot: If problems persist, there may be an issue with the specific lot of the reagent. Test a new lot number or a product from a different manufacturer.[10]

Question 2: Are your cells capable of responding to this compound?
  • Potential Issue: The cellular system you are using may not be appropriate. A response to this compound requires the expression of functional NOD1 and its downstream signaling partners.[11]

  • Troubleshooting Steps:

    • Verify NOD1 Expression: Confirm that your cell type expresses NOD1. This can be checked via qPCR for mRNA levels or Western blot for protein levels. While NOD1 is broadly expressed, levels can vary significantly.[11]

    • Check Cell Health: Ensure your cells are healthy, viable, and not under stress from other factors (e.g., high passage number, contamination, harsh culture conditions). Perform a cell viability test.

    • Use a Positive Control Cell Line: Test your this compound on a cell line known to respond, such as HEK-Blue™ NOD1 cells, which are specifically designed for this purpose.[1]

    • Consider Cell-Specific Responses: Be aware that some cells may have a naturally low response to NOD1 agonists.[5]

Question 3: Is your experimental setup optimal?
  • Potential Issue: The experimental conditions, such as concentration, incubation time, or the presence of inhibitors, may not be suitable for inducing a cytokine response.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: If you are using a single concentration, it may be too low or too high (inducing tolerance). Test a range of concentrations (e.g., 100 ng/mL, 1 µg/mL, 10 µg/mL).[1]

    • Perform a Time-Course Experiment: Cytokine production is time-dependent. The peak response may occur earlier or later than your chosen time point. Test several time points (e.g., 4, 8, 16, 24 hours).

    • Run a Positive Control for the Pathway: Use a different stimulus that activates a known innate immune pathway in your cells (e.g., LPS for TLR4) to confirm that your cells are generally capable of producing cytokines.

    • Check Culture Media: Ensure that components in your media (e.g., serum, certain antibiotics) are not interfering with the signaling pathway.

Question 4: Is your cytokine detection method working correctly?
  • Potential Issue: The lack of a signal may be due to a problem with the assay used to measure cytokines (e.g., ELISA, Luminex, CBA) rather than a biological failure to produce them.[10][12]

  • Troubleshooting Steps:

    • Run an Assay Positive Control: Add a known amount of recombinant cytokine (the one you are trying to measure) to your culture medium and run it through the assay. This will confirm the assay itself is working.

    • Check Assay Sensitivity: Ensure the expected level of cytokine production is within the detection range of your kit.

    • Verify Kit Reagents: Check the expiration dates of all assay components and ensure that all buffers and reagents were prepared correctly.

    • Review the Protocol: Carefully review the assay protocol for any potential errors in execution, such as incorrect incubation times or washing steps.[12]

Quantitative Data Summary

The following table summarizes expected cytokine responses to this compound from published literature. Note that results can vary significantly based on the specific cell type, concentration, and experimental conditions.

Cell TypeStimulus & ConcentrationTimeCytokine MeasuredObserved ResultCitation
Human Lung Epithelial (A549)This compound (50 µM)24 hIL-83.35-fold increase in IL-8+ cells vs. untreated.[5]
Human Cord Blood-Derived Mast CellsThis compound (1,500 nM)30 minIL-8, TNF, MIP-1α/βDose-dependent release of all measured cytokines.[4]
Human Periodontal Ligament CellsTri-DAP (0.1 µg/mL) + IFN-γ24 hIL-6Upregulated IL-6 production compared to either stimulus alone.[7]
Murine Peritoneal MacrophagesLactyl-TetraDAP (TCT analogue)OvernightTNF-α, IL-6, IL-1βNOD1-dependent secretion of all measured cytokines.[13]

Key Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound
  • Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Reconstitution: Add the appropriate volume of sterile, endotoxin-free water (as specified on the product datasheet) to create a stock solution (e.g., 1 mg/mL).

  • Mixing: Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking.

  • Aliquoting: Dispense the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. This is critical to prevent contamination and degradation from multiple freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -20°C. They are typically stable for at least a year under these conditions.[1]

Protocol 2: General Cell Stimulation Assay
  • Cell Plating: Plate your cells in an appropriate culture vessel (e.g., 24-well or 96-well plate) at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and recover overnight.

  • Preparation of Stimulus: Thaw an aliquot of your this compound stock solution. Dilute it to the desired final concentrations in fresh, pre-warmed culture medium.

  • Controls: Prepare wells with medium only (negative control) and a known positive control stimulus (e.g., LPS for cells expressing TLR4).

  • Stimulation: Remove the old medium from the cells and replace it with the medium containing the this compound dilutions or controls.

  • Incubation: Place the plate back in the incubator (37°C, 5% CO₂) for the desired period (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.

  • Analysis: The collected supernatant can now be analyzed for cytokine content using your chosen immunoassay or stored at -80°C for later analysis.

Protocol 3: Cytokine Measurement by ELISA (General Steps)
  • Coating: Coat a 96-well high-binding ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add your collected cell culture supernatants and standards (recombinant cytokine) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate. Add streptavidin-HRP (or other appropriate enzyme conjugate) to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate thoroughly. Add the substrate (e.g., TMB). A color change should develop.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change (e.g., from blue to yellow).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.

  • Analysis: Calculate the cytokine concentrations in your samples by comparing their absorbance values to the standard curve.

References

Technical Support Center: Optimizing M-TriDAP Concentration for NOD1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M-TriDAP to activate the NOD1 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its optimal working concentration?

A1: this compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic peptidoglycan fragment that acts as a potent agonist for NOD1 and, to a lesser extent, NOD2.[1][2] The optimal working concentration of this compound can vary depending on the cell type and the specific assay being used. However, a general starting range is between 100 ng/mL and 10 µg/mL.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a lyophilized powder and is soluble in water.[2] For stock solutions, reconstitute the powder in sterile, endotoxin-free water. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can affect its stability.[2] Store the stock solution at -20°C for long-term use; it is generally stable for at least one year at this temperature.[2]

Q3: What are the common methods to measure NOD1 activation by this compound?

A3: NOD1 activation is most commonly assessed by measuring the downstream activation of the NF-κB and MAPK signaling pathways.[3][4] Two widely used methods are:

  • NF-κB Reporter Assays: These assays utilize a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB responsive promoter.[3][5] Upon NOD1 activation, the subsequent NF-κB activation drives the expression of the reporter gene, which can be quantified.

  • Cytokine Secretion Assays: Activation of NOD1 leads to the production and secretion of pro-inflammatory cytokines, such as IL-8 and IL-6.[1][2] Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the concentration of these cytokines in the cell culture supernatant.

Q4: Which cell lines are suitable for this compound stimulation experiments?

A4: HEK293T cells are a common choice for NF-κB reporter assays as they have low endogenous levels of NOD1, making them ideal for experiments involving overexpression of the receptor.[3] Other cell types that endogenously express NOD1 and are responsive to this compound include various epithelial cells and monocytic cell lines like THP-1.[1][6] The choice of cell line will depend on the specific research question.

Troubleshooting Guide

ProblemPossible CauseRecommendation
No or low signal in NF-κB reporter assay Suboptimal this compound concentration: The concentration of this compound may be too low to induce a detectable response.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 ng/mL to 20 µg/mL).
Inefficient transfection: Low transfection efficiency of the NOD1 expression vector and/or the NF-κB reporter plasmid will result in a weak signal.Optimize your transfection protocol. Use a positive control for transfection efficiency (e.g., a GFP-expressing plasmid).
Serum interference: Components in serum can sometimes interfere with reporter assays.[3]If possible, reduce the serum concentration in the cell culture medium during the stimulation period or perform the assay in serum-free medium.
High background signal in unstimulated controls Constitutive NF-κB activation: Some cell lines may have high basal NF-κB activity.Ensure cells are not stressed or contaminated. Consider using a different cell line with lower basal NF-κB activity.
Plasmid-induced activation: Overexpression of NOD1 or other signaling components can sometimes lead to ligand-independent activation.Titrate the amount of plasmid DNA used for transfection to find the optimal level that gives a good signal-to-noise ratio.
Inconsistent results between experiments Variability in cell passage number: Cell responsiveness can change with increasing passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent this compound preparation: Repeated freeze-thaw cycles of this compound stock can lead to degradation.Prepare single-use aliquots of your this compound stock solution.
No or low IL-8 secretion in ELISA Insufficient stimulation time: The incubation time with this compound may not be long enough for significant IL-8 production and secretion.Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal stimulation time for your cell type.
Low cell density: An insufficient number of cells will produce a low amount of cytokine.Ensure you are seeding an adequate number of cells per well according to your optimized protocol.
Sample degradation: IL-8 in the supernatant may have degraded if not stored properly.Collect supernatants and store them at -80°C if the ELISA is not performed immediately. Avoid repeated freeze-thaw cycles of the samples.[7]

Quantitative Data Summary

Table 1: Recommended this compound Concentration Ranges for NOD1 Activation

Assay TypeCell LineThis compound ConcentrationExpected OutcomeReference
NF-κB Reporter AssayHEK293T (NOD1-overexpressing)100 ng/mL - 10 µg/mLDose-dependent increase in reporter gene activity[2]
IL-8 Secretion (ELISA)A549 (Lung epithelial)1 µg/mL - 10 µg/mLSignificant increase in IL-8 secretion[1]
NF-κB ActivationTHP-1 (Monocytic)100 ng/mL - 1 µg/mLPhosphorylation of IκB-α

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay for NOD1 Activation

This protocol is adapted for use in HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Expression plasmid for human NOD1

  • NF-κB luciferase reporter plasmid

  • Control plasmid for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NOD1 expression plasmid, the NF-κB luciferase reporter plasmid, and the control plasmid using your optimized transfection protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for protein expression.

  • Stimulation: Replace the medium with fresh medium containing the desired concentrations of this compound. Include an unstimulated control (vehicle only).

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for your luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the unstimulated control.

Protocol 2: IL-8 Secretion Measurement by ELISA

This protocol is a general guideline for measuring IL-8 in cell culture supernatants.

Materials:

  • Your cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate and allow them to adhere and reach the desired confluency.

  • Stimulation: Replace the medium with fresh medium containing various concentrations of this compound. Include an unstimulated control.

  • Incubation: Incubate the plate for a predetermined optimal time (e.g., 24 hours) to allow for IL-8 production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves the following steps:

    • Addition of standards and samples to the antibody-coated plate.

    • Incubation with a detection antibody.

    • Addition of a substrate solution.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of IL-8 in your samples by comparing their absorbance values to the standard curve generated from the known concentrations of the IL-8 standard.

Visualizations

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus M-TriDAP_ext This compound M-TriDAP_int This compound M-TriDAP_ext->M-TriDAP_int Uptake NOD1 NOD1 M-TriDAP_int->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Genes Pro-inflammatory Genes (e.g., IL-8) NFκB_nuc->Genes Induces Transcription

Caption: NOD1 Signaling Pathway upon this compound Recognition.

Experimental_Workflow start Start dose_response Perform Dose-Response (10 ng/mL - 20 µg/mL this compound) start->dose_response determine_optimal_conc Determine Optimal This compound Concentration dose_response->determine_optimal_conc time_course Perform Time-Course (e.g., 6, 12, 24, 48h) determine_optimal_conc->time_course determine_optimal_time Determine Optimal Stimulation Time time_course->determine_optimal_time main_experiment Perform Main Experiment with Optimized Conditions determine_optimal_time->main_experiment data_analysis Data Analysis and Interpretation main_experiment->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound Optimization.

Troubleshooting_Guide start No or Low Signal? check_conc Check this compound Concentration (Dose-Response) start->check_conc Yes high_background High Background Signal? start->high_background No solution Problem Solved check_conc->solution check_transfection Check Transfection Efficiency (Positive Control) check_transfection->solution check_time Check Stimulation Time (Time-Course) check_time->solution check_reagents Check Reagent Stability (Fresh Aliquots) check_reagents->solution check_cells Check Cell Health & Passage Number high_background->check_cells Yes high_background->solution No titrate_dna Titrate Plasmid DNA check_cells->titrate_dna serum_effect Consider Serum Effects (Reduce Serum) titrate_dna->serum_effect serum_effect->solution

Caption: Troubleshooting Flowchart for this compound Experiments.

References

M-TriDAP stability in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of M-TriDAP in solution over time. It includes frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic peptidoglycan fragment that acts as a potent agonist for NOD1 and to a lesser extent NOD2, intracellular pattern recognition receptors involved in the innate immune response.[1] Proper storage is crucial to maintain its biological activity.

FormStorage TemperatureShelf Life
Lyophilized Powder-20°CUp to 1 year[1]
Reconstituted in Water or DMSO-20°CUp to 1 month[2][3]
Reconstituted in Water or DMSO-80°CUp to 6 months[2][3]

Important: Avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.[1][3] It is recommended to aliquot the reconstituted solution into single-use volumes.

Q2: What solvents are recommended for reconstituting this compound?

A2: this compound is soluble in water and DMSO.[1][3] For cell-based assays, sterile, endotoxin-free water is the preferred solvent.[1] If using DMSO, it is critical to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can affect the stability of the dissolved compound.

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration will vary depending on the cell type and experimental design. However, a general starting range is between 100 ng/mL and 10 µg/mL.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no biological activity observed Improper storage of this compound leading to degradation.Ensure that both the lyophilized powder and reconstituted solutions have been stored at the correct temperatures and for the recommended duration. Avoid repeated freeze-thaw cycles. Prepare fresh solutions if degradation is suspected.
Contamination of the this compound solution.Use sterile, endotoxin-free water and aseptic techniques when reconstituting and handling the this compound solution.
Incorrect solvent used or solvent has absorbed water.Use high-purity, anhydrous solvents. If using DMSO, use a newly opened bottle.
Inconsistent results between experiments Variability in this compound concentration due to improper mixing or storage.Ensure the reconstituted solution is thoroughly mixed before aliquoting. Use single-use aliquots to avoid variability from multiple freeze-thaw cycles.
Degradation of this compound in working solutions during the experiment.Prepare fresh working solutions for each experiment from a frozen stock. Avoid prolonged storage of diluted solutions at room temperature or 4°C.

Experimental Protocols

Protocol for Reconstitution and Aliquoting of this compound

This protocol outlines the steps for preparing a stable stock solution of this compound.

Materials:

  • This compound, lyophilized powder

  • Sterile, endotoxin-free water or anhydrous DMSO

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of sterile, endotoxin-free water or anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or pipette up and down to ensure the powder is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, low-protein binding microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Proposed Protocol for Assessing this compound Stability in Solution

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Reconstitute this compound in desired solvent (e.g., Water, PBS, Cell Culture Media) B Prepare aliquots for each time point and condition A->B C Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) B->C D Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) C->D E Assess biological activity using a cell-based assay (e.g., NF-κB reporter assay in HEK293 cells) D->E F Analyze chemical integrity using analytical methods (e.g., HPLC-MS) D->F G Compare activity/integrity to T=0 sample E->G F->G H Determine the rate of degradation G->H

Caption: Proposed workflow for this compound stability assessment.

Signaling Pathway

This compound activates the innate immune system primarily through the NOD1 receptor and to a lesser extent, the NOD2 receptor. This recognition event initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus M-TriDAP_ext This compound M-TriDAP_int This compound M-TriDAP_ext->M-TriDAP_int Uptake NOD1 NOD1 M-TriDAP_int->NOD1 Activates NOD2 NOD2 M-TriDAP_int->NOD2 Activates (lesser extent) RIPK2 RIPK2 (RICK) NOD1->RIPK2 NOD2->RIPK2 IKK_complex IKK Complex RIPK2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_complex p65/p50 (NF-κB) NFkB_complex->IkB Bound NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) DNA->Cytokines Gene Transcription

Caption: this compound induced NOD1/NOD2 signaling pathway.

References

M-TriDAP Cytotoxicity Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing M-TriDAP in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a component of peptidoglycan found predominantly in Gram-negative bacteria. It acts as an agonist for both NOD1 and NOD2, which are intracellular pattern recognition receptors.[1] Upon recognition, this compound triggers a signaling cascade that involves the RIP2 (RICK) kinase, leading to the activation of the NF-κB pathway and subsequent production of inflammatory cytokines like TNF-α and IL-6.[1][2]

Q2: Is this compound directly cytotoxic to cells?

A2: The primary role of this compound is to stimulate an innate immune response.[1][3] While high concentrations or prolonged exposure might have effects on cell viability in certain cell types, it is generally not considered a directly cytotoxic agent in the way that a compound like staurosporine is. Its "cytotoxic" effects are more likely to be indirect, resulting from the inflammatory response it induces, which could lead to programmed cell death or immune-mediated cell killing.

Q3: What is a suitable positive control for a cytotoxicity assay involving this compound?

A3: For a positive control for cytotoxicity, a well-characterized cytotoxic agent should be used. A common choice is a lysis agent, such as Triton™ X-100, which will induce maximum cell death. If you are assessing cytotoxicity mediated by immune cells activated by this compound, a different positive control that directly activates those immune cells might be more appropriate.

Q4: What is the recommended working concentration for this compound?

A4: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. However, a general range is provided by manufacturers.

ParameterRecommended Range
Working Concentration100 ng/mL - 10 µg/mL

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1] For use, it can be reconstituted in sterile, endotoxin-free water.[1][4] It is advisable to avoid repeated freeze-thaw cycles.[1][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background cytotoxicity in control wells - Cell seeding density is too high or too low.- Cells are unhealthy or have been passaged too many times.- Contamination of cell culture.- Reagents are contaminated or have expired.- Optimize cell seeding density for your specific cell type and assay duration.- Use cells with a low passage number and ensure they are healthy and actively dividing before seeding.- Regularly check for and address any microbial contamination.- Use fresh, sterile reagents.
No significant difference in cytotoxicity between control and this compound-treated cells - The chosen cell line does not express functional NOD1/NOD2 receptors.- The concentration of this compound is too low.- The incubation time is not sufficient to observe a cytotoxic effect.- The chosen cytotoxicity assay is not sensitive enough.- Confirm the expression of NOD1 and NOD2 in your cell line using techniques like RT-PCR or Western blotting.- Perform a dose-response experiment with a wider range of this compound concentrations.- Extend the incubation time, performing a time-course experiment to determine the optimal duration.- Consider using a more sensitive cytotoxicity assay. For example, a real-time cytotoxicity assay may provide more dynamic information.
High variability between replicate wells - Inconsistent cell seeding.- Uneven distribution of this compound or assay reagents.- Edge effects in the microplate.- Ensure thorough mixing of the cell suspension before seeding and use calibrated pipettes for accurate dispensing.- Mix the plate gently after adding reagents to ensure even distribution.- To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples and instead fill them with sterile medium.
Unexpected results with other NOD agonists - Different NOD agonists have varying potencies and specificities.- Be aware that Tri-DAP is a more potent activator of NOD1 than this compound.[3][4] Conversely, MDP is a specific agonist for NOD2.[3] Ensure you are using the appropriate agonist for your experimental question.

Experimental Protocols

General Protocol for a Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxicity of this compound using a commercially available LDH assay kit. Refer to the manufacturer's instructions for specific volumes and incubation times.

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in a complete culture medium to the desired density.

    • Seed the cells into a 96-well, clear-bottom plate and incubate at 37°C in a humidified CO2 incubator until the cells are well-attached and have reached the desired confluency.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile, endotoxin-free water.

    • Prepare serial dilutions of this compound in a culture medium at 2X the final desired concentrations.

    • Remove the old medium from the cells and add an equal volume of the 2X this compound dilutions to the appropriate wells.

    • Include wells for:

      • Untreated Control: Cells treated with vehicle (culture medium).

      • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (often provided in the kit) 30-60 minutes before the final readout.

      • Vehicle Control: Culture medium without cells to measure background LDH activity.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • LDH Assay:

    • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

    • Subtract the background absorbance (vehicle control) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Absorbance - Untreated Control Absorbance)] x 100

Visualizations

M_TriDAP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M_TriDAP This compound NOD1_NOD2 NOD1/NOD2 M_TriDAP->NOD1_NOD2 Binds to Cell_Membrane Cell Membrane RIP2 RIP2 (RICK) NOD1_NOD2->RIP2 Activates IKK_Complex IKK Complex RIP2->IKK_Complex Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Upregulates transcription of

Caption: this compound signaling pathway leading to inflammatory cytokine production.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Attach Incubate for Cell Attachment Seed_Cells->Incubate_Attach Prepare_Treatments Prepare this compound Dilutions and Controls Incubate_Attach->Prepare_Treatments Add_Treatments Add Treatments to Cells Prepare_Treatments->Add_Treatments Incubate_Treatment Incubate for Treatment Period Add_Treatments->Incubate_Treatment Collect_Supernatant Collect Supernatant Incubate_Treatment->Collect_Supernatant Perform_Assay Perform Cytotoxicity Assay (e.g., LDH) Collect_Supernatant->Perform_Assay Read_Plate Read Plate on Microplate Reader Perform_Assay->Read_Plate Analyze_Data Analyze Data and Calculate % Cytotoxicity Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro cytotoxicity assay.

References

Technical Support Center: M-TriDAP Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low cell viability after M-TriDAP treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic peptidoglycan fragment that acts as a potent agonist for the intracellular pattern recognition receptor NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) and, to a lesser extent, NOD2.[1] Upon recognition, this compound triggers a signaling cascade that typically involves the recruitment of the kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This leads to the activation of downstream pathways, primarily NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines and chemokines.[1]

Q2: Is low cell viability an expected outcome of this compound treatment?

A2: The effect of this compound on cell viability is context-dependent and can vary significantly based on the cell type, this compound concentration, and treatment duration. While some studies report no significant impact on cell viability at certain concentrations[2][3], activation of the NOD1 pathway has been linked to the induction of apoptosis (programmed cell death) in other contexts. This pro-apoptotic signaling is often mediated by RIPK2 and the activation of caspase-9.[4] Therefore, a decrease in cell viability may be an expected outcome, particularly at higher concentrations or with prolonged exposure.

Q3: What is the recommended working concentration for this compound?

A3: The typical working concentration for this compound ranges from 100 ng/mL to 10 µg/mL.[1] However, the optimal concentration should be determined empirically for each cell line and experimental setup through a dose-response experiment.

Q4: How can I assess cell viability after this compound treatment?

A4: Several methods can be used to assess cell viability. The most common are colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (Lactate Dehydrogenase) cytotoxicity assay, which measures the release of LDH from damaged cells. Other methods include trypan blue exclusion and flow cytometry-based assays using viability dyes.

Troubleshooting Guide: Low Cell Viability

This guide addresses common issues that can lead to unexpectedly low cell viability following this compound treatment.

Observation Potential Cause Recommended Action
Complete or near-complete cell death across all concentrations. This compound concentration is too high. Perform a dose-response experiment with a wider range of concentrations, starting from a lower dose (e.g., 10 ng/mL).
Contamination of this compound stock or cell culture. Ensure aseptic technique. Test this compound stock and cell culture for microbial contamination.
Incorrect solvent or high solvent concentration. This compound is soluble in water.[1] If a different solvent was used, ensure it is non-toxic to the cells at the final concentration.
Cell viability is significantly lower than expected based on literature. Cell line is highly sensitive to NOD1 activation-induced apoptosis. Confirm NOD1 expression in your cell line. Consider using a lower concentration range or shorter treatment duration. You can also investigate the involvement of apoptosis by performing assays for caspase activation.
Sub-optimal cell culture conditions. Ensure cells are healthy, in the logarithmic growth phase, and not overgrown before treatment. Check incubator CO2 and temperature levels.
Inconsistent results between experiments. Variability in this compound preparation. Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
Inconsistent cell seeding density. Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results.
Issues with the viability assay. Review the assay protocol for any potential errors in reagent preparation, incubation times, or measurement settings. Include appropriate positive and negative controls.
Low viability in control (untreated) wells. Poor cell health. Use a new vial of cells from a reliable stock. Ensure proper handling and maintenance of cell cultures.
Toxicity of the vehicle control. If a vehicle other than the cell culture medium is used to dissolve this compound, test its effect on cell viability alone.

Data Presentation

The following tables provide an illustrative example of expected dose- and time-dependent effects of this compound on cell viability. Note: This is example data. Researchers should perform their own experiments to determine the precise effects on their specific cell lines.

Table 1: Example of this compound Dose-Dependent Effect on Cell Viability (24-hour treatment)

Cell LineThis compound Concentration (µg/mL)Mean Cell Viability (%)Standard Deviation
A5490 (Control)100± 4.2
0.198± 3.5
192± 5.1
1075± 6.8
HEK2930 (Control)100± 3.8
0.195± 4.1
185± 5.5
1060± 7.2
THP-10 (Control)100± 5.0
0.196± 4.7
188± 6.3
1068± 8.1

Table 2: Example of this compound Time-Dependent Effect on Cell Viability (1 µg/mL treatment)

Cell LineTreatment Duration (hours)Mean Cell Viability (%)Standard Deviation
A5490 (Control)100± 4.5
1295± 3.9
2492± 5.1
4885± 6.2
HEK2930 (Control)100± 3.9
1290± 4.8
2485± 5.5
4870± 7.9
THP-10 (Control)100± 5.2
1292± 5.1
2488± 6.3
4875± 8.5

Experimental Protocols

This compound Treatment Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for your cell line. Allow cells to adhere and reach the desired confluency (typically 70-80%) overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water. From the stock solution, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

MTT Cell Viability Assay Protocol
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • MTT Addition: Following the this compound treatment period, add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay Protocol
  • Sample Collection: After the this compound treatment period, gently centrifuge the 96-well plate if cells are in suspension. Carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cell layer.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on the absorbance readings, following the manufacturer's formula.

Signaling Pathways and Experimental Workflows

M_TriDAP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M-TriDAP_ext This compound M-TriDAP_int This compound M-TriDAP_ext->M-TriDAP_int Cell Entry NOD1 NOD1 M-TriDAP_int->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK IKK Complex RIPK2->IKK Activates Caspase9 Pro-Caspase-9 RIPK2->Caspase9 Activates MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Apoptosis Apoptosis ActiveCaspase9->Apoptosis Initiates Inflammatory_Genes Inflammatory Gene Transcription NFκB_nuc->Inflammatory_Genes Induces

Caption: this compound signaling pathway leading to inflammation and apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells prepare_mtdap Prepare this compound Dilutions prepare_mtdap->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add MTT or Collect Supernatant (LDH) incubate->add_reagent incubate_assay Incubate Assay add_reagent->incubate_assay read_plate Read Absorbance incubate_assay->read_plate calculate_viability Calculate % Cell Viability or % Cytotoxicity read_plate->calculate_viability

Caption: General experimental workflow for assessing cell viability after this compound treatment.

References

Technical Support Center: M-TriDAP Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results that researchers, scientists, and drug development professionals may encounter during M-TriDAP stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic peptidoglycan fragment that acts as a potent agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and to a lesser extent, NOD2.[1] These intracellular pattern recognition receptors are key components of the innate immune system. Upon recognition of this compound, NOD1/NOD2 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (RICK). This interaction triggers a downstream signaling cascade, primarily activating the NF-κB and MAPK pathways, which results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[1][2]

Q2: What are the typical cell lines used for this compound stimulation assays?

HEK293 cells stably expressing human NOD1 or NOD2, often with a reporter system like NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP), are commonly used.[1][3] These are commercially available as HEK-Blue™ hNOD1 and HEK-Blue™ hNOD2 cells.[1][3] Other cell types that endogenously express NOD1 and NOD2, such as the human monocytic cell line THP-1 and primary cells like human periodontal ligament cells, can also be used.[2][4]

Q3: What is the recommended working concentration for this compound?

The typical working concentration for this compound ranges from 100 ng/mL to 10 µg/mL.[1] However, the optimal concentration can vary depending on the cell type, the specific experimental conditions, and the desired level of activation. A dose-response experiment is always recommended to determine the optimal concentration for your specific assay.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1] For use, it can be reconstituted in sterile, endotoxin-free water.[1] It is advisable to prepare a concentrated stock solution, aliquot it into single-use volumes, and store at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Troubleshooting Guide: Inconsistent Results

Inconsistent results in this compound stimulation experiments can arise from various factors, from reagent handling to cellular responses. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Low or No NF-κB/MAPK Activation or Cytokine Production
Potential Cause Recommended Action
Improper this compound Preparation or Storage Ensure this compound was reconstituted correctly in sterile, endotoxin-free water and stored at -20°C in single-use aliquots to avoid degradation from multiple freeze-thaw cycles.[1]
Incorrect this compound Concentration Perform a dose-response curve to determine the optimal this compound concentration for your specific cell line and experimental setup. Concentrations can range from 100 ng/mL to 10 µg/mL.[1]
Low NOD1/NOD2 Expression in Cells Verify the expression of NOD1 and NOD2 in your cell line. For transfected cell lines like HEK-Blue™, ensure proper selection and maintenance of the cell line to maintain high receptor expression. Some cell types may have low endogenous expression.[2]
Cell Health and Viability Ensure cells are healthy, viable, and in the logarithmic growth phase. Over-confluent or stressed cells may not respond optimally. Regularly check for mycoplasma contamination.
Suboptimal Stimulation Time The kinetics of NF-κB and MAPK activation can vary. Perform a time-course experiment to identify the peak activation time for your specific readout (e.g., IκB-α phosphorylation, cytokine secretion).[5]
Issues with Readout Assay Verify the functionality of your reporter assay (e.g., luciferase, SEAP) or ELISA/Western blot reagents and protocols. Include positive controls that are independent of this compound stimulation.
Issue 2: High Variability Between Replicates or Experiments
Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a uniform cell density across all wells of your microplate. Inconsistent cell numbers will lead to variable responses.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
Edge Effects in Microplates To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to maintain a humidified environment.
Variability in Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and functional changes in cells.
Inconsistent Incubation Times Ensure all samples are incubated for the same duration and under the same conditions (temperature, CO2 levels).
Reagent Lot-to-Lot Variability If you suspect variability in your this compound or other critical reagents, test new lots against a previously validated lot to ensure consistency.

Experimental Protocols

This compound Stimulation for NF-κB Reporter Assay in HEK-Blue™ hNOD1/hNOD2 Cells
  • Cell Seeding: Plate HEK-Blue™ hNOD1 or hNOD2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C in 5% CO2.

  • This compound Preparation: Prepare a serial dilution of this compound in sterile, endotoxin-free water to achieve final concentrations ranging from 100 ng/mL to 10 µg/mL.

  • Stimulation: Add 20 µL of the this compound dilutions to the appropriate wells. For a negative control, add 20 µL of sterile water.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in 5% CO2.

  • SEAP Detection: Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.

  • Readout: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a microplate reader.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from this compound stimulation experiments based on published literature. Note that results can vary significantly based on the specific experimental conditions.

Table 1: NF-κB Activation in A549-Dual Cells

Agonist (Concentration)Fold Increase in NF-κB Activity (vs. Untreated)Reference
This compound (50 µM)~3.35[6]
TriDAP (50 µM)~3.29[6]

Table 2: Cytokine and ISG Upregulation in A549-Dual Cells (8-hour stimulation)

AgonistGeneFold Increase (vs. Untreated)Reference
This compoundIL-8~1.71[7]
This compoundISG15~148[6]
TriDAPIL-8~1.68[7]

Visualizations

This compound Signaling Pathway

MTriDAP_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M-TriDAP_ext This compound M-TriDAP_int This compound M-TriDAP_ext->M-TriDAP_int uptake NOD1_NOD2 NOD1/NOD2 M-TriDAP_int->NOD1_NOD2 binds RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates MAPK MAPK (p38, ERK) TAK1->MAPK activates IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) NFκB_nuc->Gene_Expression induces

Caption: this compound signaling pathway.

Troubleshooting Workflow for Low/No Signal

Troubleshooting_Low_Signal Start Low or No Signal Observed Check_Reagent Check this compound Preparation & Storage Start->Check_Reagent Dose_Response Perform Dose-Response Experiment Check_Reagent->Dose_Response If OK Check_Cells Verify Cell Health, Passage #, and NOD1/NOD2 Expression Dose_Response->Check_Cells If still low Time_Course Optimize Stimulation Time Check_Cells->Time_Course If cells are healthy Check_Readout Validate Readout Assay with Positive Controls Time_Course->Check_Readout If still low Resolved Issue Resolved Check_Readout->Resolved If controls work

Caption: Troubleshooting workflow for low signal.

Experimental Workflow for NF-κB Reporter Assay

Experimental_Workflow Seed_Cells 1. Seed HEK-Blue™ Cells (5x10^4/well) Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Stimulate 3. Add this compound (100 ng/mL - 10 µg/mL) Incubate_24h->Stimulate Incubate_16_24h 4. Incubate 16-24h Stimulate->Incubate_16_24h Detect_SEAP 5. Transfer Supernatant & Add QUANTI-Blue™ Incubate_16_24h->Detect_SEAP Read_Absorbance 6. Read Absorbance (620-655 nm) Detect_SEAP->Read_Absorbance

Caption: NF-κB reporter assay workflow.

References

M-TriDAP In Vitro Cell Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro delivery of M-TriDAP into cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic mimic of a peptidoglycan fragment found predominantly in Gram-negative bacteria. It acts as a potent agonist for intracellular Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and to a lesser extent, NOD2. Upon entering the cell, this compound binds to these receptors, triggering a signaling cascade that typically leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines.

Q2: Do I need a special delivery agent like transfection reagents to get this compound into cells?

No, this compound is a water-soluble small molecule that can be directly added to your cell culture medium. It is readily taken up by cells without the need for transfection reagents, electroporation, or viral vectors. The exact uptake mechanism is believed to be an active, energy-dependent process.

Q3: What is the recommended working concentration for this compound?

The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, a general working concentration range is between 100 ng/mL and 10 µg/mL.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. For reconstitution, use sterile, endotoxin-free water. It is recommended to prepare a stock solution (e.g., 1 mg/mL), aliquot it into smaller volumes, and store at -20°C to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture medium under standard incubation conditions is generally good for the duration of most experiments, but for long-term studies, stability should be empirically tested.

Q5: What are the expected cellular responses after this compound stimulation?

The cellular response to this compound can vary depending on the cell type and the expression levels of NOD1 and NOD2. Common responses include the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. You can measure these responses using techniques like ELISA, qPCR, or flow cytometry.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low cellular response to this compound stimulation. 1. Low or no expression of NOD1/NOD2 receptors in the cell line: Not all cell lines express functional NOD1/NOD2 receptors. 2. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a response. 3. Incorrect this compound preparation or storage: Improper handling may have led to degradation of the compound. 4. Short incubation time: The stimulation time may not be sufficient for the desired downstream readout.1. Confirm NOD1/NOD2 expression: Check the literature or perform qPCR/Western blot to confirm NOD1 and NOD2 expression in your cell line. Consider using a positive control cell line known to respond to this compound (e.g., HEK293-hNOD1). 2. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1, 1, 10 µg/mL) to determine the optimal concentration for your cell type. 3. Prepare fresh this compound: Reconstitute a fresh vial of this compound according to the manufacturer's instructions and use it immediately. 4. Optimize incubation time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal stimulation time for your specific readout (e.g., cytokine production, gene expression).
High background signal in unstimulated control cells. 1. Contamination of cell culture: Bacterial or mycoplasma contamination can activate innate immune pathways. 2. Endotoxin contamination in reagents: Endotoxins (LPS) can activate TLR4, leading to a pro-inflammatory response.1. Test for and eliminate contamination: Regularly test your cell cultures for mycoplasma and other contaminants. If contamination is detected, discard the culture and start with a fresh, clean stock. 2. Use endotoxin-free reagents and water: Ensure that all reagents, including water and cell culture media, are certified endotoxin-free.
High cell death or cytotoxicity observed after this compound treatment. 1. This compound concentration is too high: Excessive concentrations of this compound can induce cytotoxicity in some cell lines. 2. Cell line is particularly sensitive: Some cell types may be more susceptible to this compound-induced cell death.1. Perform a cytotoxicity assay: Use an assay such as MTT, XTT, or a live/dead cell stain to determine the cytotoxic concentration of this compound for your specific cell line. Lower the working concentration to a non-toxic level. 2. Reduce incubation time: A shorter exposure to this compound may be sufficient to elicit the desired response without causing significant cell death.
Inconsistent or variable results between experiments. 1. Variability in cell passage number: The responsiveness of cells can change with increasing passage number.

Preventing M-TriDAP degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of M-TriDAP (MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid) in experiments. Find troubleshooting advice and answers to frequently asked questions to prevent degradation and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptidoglycan fragment, specifically a muramyl tripeptide, that is a potent agonist for both Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.[1] These intracellular pattern recognition receptors recognize bacterial cell wall components. Upon binding, this compound initiates a signaling cascade that involves the recruitment of the serine/threonine kinase RIPK2 (RICK), leading to the activation of the NF-κB and MAPK pathways.[2] This results in the production of pro-inflammatory cytokines and chemokines.

Q2: How should lyophilized this compound be stored for long-term stability?

For long-term storage, lyophilized this compound should be kept at -20°C or below in a tightly sealed container to protect it from moisture.[3][4] Storing it in a desiccated environment is ideal.[4] Under these conditions, the product is stable for at least one year.[1]

Q3: What is the recommended solvent for reconstituting this compound?

This compound is soluble in water and DMSO.[1] For most cell-based assays, sterile, endotoxin-free water is the recommended solvent.[1] If using DMSO, ensure it is of high purity and hygroscopic DMSO should be avoided as it can impact solubility.

Q4: How should reconstituted this compound solutions be stored?

Reconstituted this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (a few days to a week), store the solution at 2-8°C. For longer-term storage, it is recommended to aliquot the reconstituted this compound into single-use volumes and store them at -20°C or -80°C.[3][5] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the peptide.[1]

Q5: What are the primary factors that can cause this compound degradation in experiments?

The main factors that can lead to this compound degradation are:

  • pH: Peptides are susceptible to hydrolysis, especially at non-optimal pH. Structurally similar muramyl dipeptides have been shown to be most stable in a slightly acidic pH range of 4-4.5.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Repeated Freeze-Thaw Cycles: This can cause physical stress on the peptide structure and lead to aggregation or degradation.[3]

  • Moisture: Lyophilized peptides are often hygroscopic, and absorbed moisture can lead to hydrolysis.[6]

  • Enzymatic Degradation: If working with cell lysates or other biological samples containing proteases, enzymatic degradation can occur.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no cellular response to this compound This compound degradation due to improper storage or handling.Review storage conditions of both lyophilized powder and reconstituted solutions. Ensure aliquots are used to avoid freeze-thaw cycles. Prepare fresh solutions for critical experiments.
Inaccurate concentration of this compound solution.Verify calculations for reconstitution. Ensure the lyophilized powder was weighed correctly and the correct volume of solvent was added.
Suboptimal cell health or passage number.Use cells that are healthy, within a low passage number, and have been previously shown to be responsive to NOD1/2 agonists.
Presence of inhibitors in the experimental system.Ensure that other components of your experimental setup (e.g., serum, other drugs) are not interfering with the NOD1/2 signaling pathway.
High background signaling in control groups Contamination of reagents or cell culture with other PAMPs (Pathogen-Associated Molecular Patterns).Use sterile, endotoxin-free water and reagents for all steps. Maintain aseptic cell culture techniques.
This compound carryover between experiments.Use fresh, sterile pipette tips and tubes for each experiment. Thoroughly clean any reusable equipment.
Variability between experimental replicates Inconsistent this compound concentration across wells.Ensure thorough mixing of the this compound stock solution before preparing dilutions. Use precise pipetting techniques.
Edge effects in multi-well plates.Avoid using the outer wells of plates for critical experiments, or ensure they are filled with a buffer to maintain humidity.
Degradation of this compound in working solutions during the experiment.Prepare working solutions fresh just before use. If the experiment is lengthy, consider keeping working solutions on ice until they are added to the cells.

Experimental Protocols

Protocol for Reconstitution and Handling of this compound to Minimize Degradation

This protocol provides a step-by-step guide for the reconstitution and handling of lyophilized this compound to ensure its stability and efficacy in cell-based assays.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.[6][7]

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Under sterile conditions (e.g., in a laminar flow hood), add the recommended volume of sterile, endotoxin-free water to the vial to achieve the desired stock concentration.

    • Gently swirl or pipette up and down to dissolve the powder completely. Avoid vigorous vortexing, which can cause peptide aggregation.

  • Aliquoting and Storage:

    • Once fully dissolved, immediately aliquot the this compound stock solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. For short-term storage (up to one week), 4°C is acceptable.

  • Use in Experiments:

    • When ready to use, thaw a single aliquot of the this compound stock solution.

    • Prepare fresh dilutions of this compound in your cell culture medium or experimental buffer immediately before adding it to your cells.

    • Do not store diluted this compound solutions for extended periods.

Visualizations

M_TriDAP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M-TriDAP_ext This compound M-TriDAP_int This compound M-TriDAP_ext->M-TriDAP_int enters cell NOD1_NOD2 NOD1/NOD2 M-TriDAP_int->NOD1_NOD2 binds RIPK2 RIPK2 (RICK) NOD1_NOD2->RIPK2 recruits IKK_complex IKK Complex RIPK2->IKK_complex activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc translocates Gene_Expression Pro-inflammatory Gene Expression NF_kB_nuc->Gene_Expression induces

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment Start Start: Lyophilized this compound Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate Reconstitute Reconstitute in Sterile Water Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Prepare_Dilutions Prepare Fresh Working Dilutions Thaw->Prepare_Dilutions Treat_Cells Treat Cells Prepare_Dilutions->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Assay Incubate->Assay End End Assay->End

Caption: Recommended Experimental Workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Results? Degradation This compound Degradation Inconsistent_Results->Degradation Yes Concentration Inaccurate Concentration Inconsistent_Results->Concentration Yes Check_Storage Review Storage & Handling Protocol Degradation->Check_Storage Recalculate Verify Reconstitution Calculations Concentration->Recalculate Cell_Health Poor Cell Health Check_Cells Assess Cell Viability & Passage Number Cell_Health->Check_Cells Contamination Reagent Contamination Use_Sterile Use Fresh, Sterile Reagents Contamination->Use_Sterile Inconsistent_results Inconsistent Results? Inconsistent_results->Cell_Health Yes Inconsistent_results->Contamination Yes

Caption: Troubleshooting Logic for Inconsistent this compound Results.

References

M-TriDAP lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with M-TriDAP. It specifically addresses potential issues arising from lot-to-lot variability to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic molecule that mimics a component of peptidoglycan from Gram-negative bacteria.[1][2] It functions as a dual agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.[1][2][3] These proteins are intracellular pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[4][5] Upon recognition of this compound, NOD1 and NOD2 initiate a signaling cascade that involves the recruitment of the serine/threonine kinase RIP2 (RICK).[1][2] This leads to the activation of the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.[1][2][5]

Q2: What are the potential sources of lot-to-lot variability in this compound?

As a synthetic peptide-like molecule, the lot-to-lot variability of this compound can be attributed to several factors inherent to its manufacturing and handling:

  • Purity: The percentage of the correct this compound molecule in the final product can vary between synthesis batches.[1] Higher levels of impurities can lead to altered biological activity.

  • Presence of Impurities: Impurities may include truncated or incomplete synthesis products, stereoisomers, or residual solvents and reagents from the manufacturing process.[1][6] These can have off-target effects or inhibit the primary activity of this compound.

  • Counter-ion Content: The type and amount of counter-ions (e.g., trifluoroacetate from HPLC purification) can differ between lots, affecting the net peptide content and potentially influencing cellular responses.

  • Water Content: Lyophilized powders can have varying amounts of residual water, which will affect the accuracy of concentration calculations if not accounted for.[7][8]

  • Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles can lead to degradation of the product, resulting in decreased activity.[2]

Q3: How can I mitigate the impact of this compound lot-to-lot variability in my experiments?

To ensure the reproducibility of your results, it is crucial to implement quality control measures for each new lot of this compound. This includes:

  • Requesting a Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new lot. This document should provide details on purity (typically determined by HPLC), identity (confirmed by mass spectrometry), and potentially other parameters like water and counter-ion content.

  • Performing an In-House Functional Validation: Before using a new lot in critical experiments, it is highly recommended to perform a functional validation assay. This involves comparing the activity of the new lot to a previously validated "gold standard" lot. A common method is to assess the dose-dependent activation of NF-κB in a reporter cell line (e.g., HEK-Blue™ NOD1/NOD2) or the induction of a key cytokine (e.g., IL-6) in a responsive cell line (e.g., THP-1 monocytes).

  • Proper Reconstitution and Aliquoting: Reconstitute the lyophilized powder according to the manufacturer's instructions using the recommended solvent. To avoid repeated freeze-thaw cycles, create single-use aliquots and store them at the recommended temperature, typically -20°C or -80°C.

Troubleshooting Guides

Issue 1: Decreased or No Cellular Response to this compound Stimulation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Degraded this compound 1. Confirm that the this compound was stored correctly (typically at -20°C or -80°C).2. Avoid repeated freeze-thaw cycles by using single-use aliquots.3. Prepare fresh dilutions from a new aliquot for each experiment.
Incorrect Concentration 1. Review the calculations for the stock solution and working dilutions.2. If not done previously, account for peptide purity, and water/counter-ion content if this information is available on the CoA, to determine the net peptide concentration.3. Perform a dose-response experiment to ensure the concentration range is appropriate for your cell type.
Low Purity of this compound Lot 1. Review the purity data on the CoA.2. Perform a functional validation assay comparing the problematic lot to a previous, well-performing lot. If the new lot shows significantly lower potency, contact the supplier.
Cell Line Issues 1. Ensure your cells are healthy and within a low passage number.2. Confirm that your cell line expresses NOD1 and/or NOD2.3. Test your cells with a different, known agonist for the pathway (e.g., LPS for TLR4) to confirm their general responsiveness.
Issue 2: Inconsistent Results Between Experiments Using Different Lots of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Lot-to-Lot Variability in Potency 1. Perform a side-by-side dose-response functional assay with the old and new lots of this compound. 2. Based on the results, you may need to normalize the concentration of the new lot to achieve the same biological effect as the old lot. For example, if the new lot is 80% as potent as the old lot, you may need to use a 1.25X higher concentration to achieve a comparable response.
Differences in Purity/Impurities 1. Compare the HPLC and mass spectrometry data from the CoAs of the different lots. Significant differences in the chromatograms may indicate different impurity profiles.2. If you observe unexpected cellular phenotypes with a new lot, it could be due to an off-target effect of an impurity. Contact the supplier with your findings.
Inaccurate Quantification of this compound 1. For each lot, ensure that the stock solution concentration was calculated based on the net peptide content, if this information is available.2. Always use the same reconstitution and dilution protocol for all lots.

Data Presentation: Example Certificate of Analysis Summary

Parameter Lot A Lot B Acceptance Criteria
Appearance White Lyophilized PowderWhite Lyophilized PowderWhite Lyophilized Powder
Purity (HPLC) 98.5%95.2%≥ 95%
Molecular Weight (MS) 665.6 g/mol 665.7 g/mol 665.6 ± 1.0 g/mol
Water Content (Karl Fischer) 3.1%4.5%Report Value
Counter-ion Content (e.g., TFA) 8.2%9.8%Report Value

Experimental Protocols

Protocol 1: Quality Control Functional Validation of a New this compound Lot using a Reporter Cell Line

This protocol describes how to compare the potency of a new lot of this compound to a previously validated lot using HEK-Blue™ NOD1/NOD2 reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ NOD1/NOD2 cells

  • New and reference lots of this compound

  • Cell culture medium (DMEM, 10% FBS, Penicillin/Streptomycin)

  • QUANTI-Blue™ Solution (for SEAP detection)

  • 96-well cell culture plates

  • Spectrophotometer (620-655 nm)

Methodology:

  • Cell Seeding: Plate HEK-Blue™ NOD1/NOD2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of culture medium. Incubate for 24 hours.

  • Preparation of this compound Dilutions: Prepare a series of dilutions for both the new and reference lots of this compound (e.g., from 0.1 ng/mL to 1000 ng/mL) in cell culture medium.

  • Cell Stimulation: Add 20 µL of each this compound dilution to the appropriate wells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

    • Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.

    • Add 20 µL of the supernatant from the stimulated cells to the corresponding wells.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm.

  • Data Analysis: Plot the dose-response curves for both lots and compare their EC₅₀ values. A significant deviation in the EC₅₀ of the new lot indicates a difference in potency.

Protocol 2: Cytokine Profiling in THP-1 Monocytes to Assess this compound Activity

This protocol details the measurement of IL-6 secretion from THP-1 monocytes upon stimulation with different lots of this compound.

Materials:

  • THP-1 cells

  • New and reference lots of this compound

  • Cell culture medium (RPMI-1640, 10% FBS, Penicillin/Streptomycin)

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)

  • Human IL-6 ELISA kit

  • 24-well cell culture plates

Methodology:

  • Cell Seeding and Differentiation (Optional):

    • Seed THP-1 cells at 5 x 10⁵ cells/well in a 24-well plate.

    • To differentiate into macrophage-like cells, add PMA to a final concentration of 50 ng/mL and incubate for 48 hours.

    • After incubation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Cell Stimulation:

    • Prepare dilutions of the new and reference this compound lots in fresh cell culture medium.

    • Remove the old medium from the cells and add 500 µL of the this compound dilutions to the respective wells. Include a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Collect the supernatant and store at -80°C until analysis.

  • ELISA: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Compare the amount of IL-6 produced in response to the new and reference lots of this compound.

Visualizations

M_TriDAP_Signaling_Pathway M_TriDAP This compound NOD1_NOD2 NOD1/NOD2 M_TriDAP->NOD1_NOD2 Binds Cytoplasm Cytoplasm RIP2 RIP2 (RICK) NOD1_NOD2->RIP2 Recruits IKK_Complex IKK Complex RIP2->IKK_Complex Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes Induces Cytokines TNF-α, IL-6 Inflammatory_Genes->Cytokines

Caption: this compound Signaling Pathway

Troubleshooting_Workflow Start Inconsistent or Reduced this compound Activity Check_Storage Check Storage & Handling Procedures Start->Check_Storage Review_Protocol Review Protocol & Concentration Calculations Start->Review_Protocol Run_Controls Run Positive/Negative Cell Controls Start->Run_Controls Problem_Identified Issue Resolved Check_Storage->Problem_Identified Improper Lot_Validation Perform Side-by-Side Lot Validation Assay Check_Storage->Lot_Validation Proper Review_Protocol->Problem_Identified Error Found Review_Protocol->Lot_Validation No Error Run_Controls->Problem_Identified Cell Issue Run_Controls->Lot_Validation Cells OK Compare_CoA Compare Certificates of Analysis Lot_Validation->Compare_CoA Potency_Difference Potency Difference Identified Compare_CoA->Potency_Difference Normalize_Concentration Normalize Concentration for New Lot Potency_Difference->Normalize_Concentration Yes Contact_Supplier Contact Supplier for Replacement Potency_Difference->Contact_Supplier No (Purity Issue) Normalize_Concentration->Problem_Identified

Caption: Troubleshooting Workflow for this compound Issues

QC_Process New_Lot New this compound Lot Received Review_CoA Review Certificate of Analysis (CoA) New_Lot->Review_CoA CoA_Pass CoA Meets Specs? Review_CoA->CoA_Pass Functional_Assay Perform Functional Validation Assay CoA_Pass->Functional_Assay Yes Quarantine Quarantine Lot CoA_Pass->Quarantine No Compare_Lots Compare Activity to Reference Lot Functional_Assay->Compare_Lots Activity_Pass Activity Comparable? Compare_Lots->Activity_Pass Release_Lot Release Lot for Experimental Use Activity_Pass->Release_Lot Yes Activity_Pass->Quarantine No Contact_Supplier Contact Supplier Quarantine->Contact_Supplier

Caption: Quality Control Process for New this compound Lots

References

Validation & Comparative

A Comparative Guide to NOD2 Activation: M-TriDAP vs. MDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key molecules used to activate Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2): Muramyl dipeptide (MDP) and N-Acetylmuramyl-L-alanyl-D-glutamyl-meso-diaminopimelic acid (M-TriDAP). Understanding the nuances of these compounds is critical for research into innate immunity, infectious diseases, and the development of novel immunomodulatory therapeutics.

At a Glance: Key Differences

FeatureThis compound (MurNAc-L-Ala-γ-D-Glu-mDAP)MDP (Muramyl Dipeptide)
Primary Target(s) Dual NOD1 and NOD2 agonist[1]Primarily a NOD2 agonist
Origin Peptidoglycan degradation product, predominantly from Gram-negative bacteria[1]Minimal bioactive peptidoglycan motif found in nearly all bacteria
Potency on NOD2 Generally considered a less potent NOD2 agonist compared to its NOD1 activity. In specific contexts like antiviral response in lung epithelial cells, it shows higher potency than MDP.[2][3]A potent and widely recognized NOD2 agonist.
Reported In Vitro Activity Potent inducer of IL-8 and antiviral responses in A549 lung epithelial cells.[2][3]Limited activity in A549 lung epithelial cells in some studies.[2][3] Strong inducer of pro-inflammatory cytokines in immune cells.

Quantitative Analysis of NOD2 Activation

Antiviral Activity in A549 Lung Epithelial Cells

A study comparing the ability of NOD agonists to inhibit SARS-CoV-2 infection in A549 lung epithelial cells provided the following EC50 values:

CompoundTarget(s)Antiviral EC50
This compoundNOD1/NOD2~10 µM (estimated from graphical data)[2]
MDPNOD2>50 µM (showed only 25% protection at 50 µM)[2]

This study suggests that in the context of antiviral responses in this specific cell line, this compound is significantly more potent than MDP.

Cytokine Induction

In the same study using A549 cells, this compound was a potent inducer of the chemokine IL-8, while MDP showed little to no activity.[3] Conversely, in human monocytic cells, MDP is a known inducer of IL-8, particularly in synergy with TLR agonists.

Signaling Pathways and Experimental Workflows

NOD2 Signaling Pathway

Activation of NOD2 by either this compound or MDP initiates a canonical signaling cascade. The ligand binds to the leucine-rich repeat (LRR) domain of NOD2, leading to a conformational change and recruitment of the serine/threonine kinase RIPK2. This interaction facilitates the activation of downstream pathways, primarily the NF-κB and MAPK pathways, culminating in the transcription of genes encoding pro-inflammatory cytokines and chemokines.

NOD2_Signaling NOD2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or MDP NOD2 NOD2 Ligand->NOD2 Binds to LRR domain RIPK2 RIPK2 NOD2->RIPK2 Recruitment TAK1_complex TAK1/TAB RIPK2->TAK1_complex Activation IKK_complex IKKα/β/γ TAK1_complex->IKK_complex Activation MAPK MAPK (p38, ERK, JNK) TAK1_complex->MAPK Activation NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) NFkB->Gene_Expression Translocation MAPK->Gene_Expression Activation of transcription factors

NOD2 Signaling Pathway Diagram
Experimental Workflow: NF-κB Reporter Assay

A common method to quantify NOD2 activation is the NF-κB luciferase reporter assay, typically performed in HEK293T cells.

Experimental_Workflow Experimental Workflow: NF-κB Reporter Assay Cell_Culture 1. Culture HEK293T cells Transfection 2. Co-transfect with: - NOD2 expression vector - NF-κB luciferase reporter vector - Control vector (e.g., Renilla) Cell_Culture->Transfection Stimulation 3. Stimulate cells with varying concentrations of This compound or MDP Transfection->Stimulation Incubation 4. Incubate for 18-24 hours Stimulation->Incubation Lysis 5. Lyse cells Incubation->Lysis Luminometry 6. Measure luciferase activity (Luminometer) Lysis->Luminometry Analysis 7. Normalize to control and determine dose-response curve and EC50 Luminometry->Analysis

NF-κB Reporter Assay Workflow

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay in HEK293T Cells

Objective: To quantify the potency of this compound and MDP in activating the NOD2 signaling pathway.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Plasmids: human NOD2 expression vector, pGL4.32[luc2P/NF-κB-RE/Hygro] (NF-κB reporter), and pRL-TK (Renilla luciferase control)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound and MDP stock solutions

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NOD2 expression vector, NF-κB luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Stimulation: Prepare serial dilutions of this compound and MDP in cell culture medium. Replace the medium in the wells with the agonist dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the stimulated cells for 18-24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the agonist concentration to generate dose-response curves and calculate EC50 values.

Cytokine Measurement by ELISA

Objective: To measure the production of a specific cytokine (e.g., IL-8) from cells in response to this compound and MDP.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a monocytic cell line like THP-1)

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and MDP stock solutions

  • 24-well tissue culture plates

  • Human IL-8 ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 24-well plate at an appropriate density. For THP-1 cells, differentiate with PMA for 24-48 hours prior to the experiment.

  • Stimulation: Treat the cells with various concentrations of this compound and MDP. Include a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve from the IL-8 standards. Use the standard curve to determine the concentration of IL-8 in each sample. Plot the IL-8 concentration against the agonist concentration.

Conclusion

Both this compound and MDP are valuable tools for studying NOD2 activation. The choice between them will depend on the specific research question and experimental system. MDP is the more specific and potent activator of NOD2 in many immune cell contexts. This compound, as a dual NOD1/NOD2 agonist, may be more suitable for studying the interplay between these two pathways or for applications where broader innate immune activation is desired. The observation that this compound is more potent than MDP in inducing an antiviral state in lung epithelial cells highlights the context-dependent nature of these agonists' activities and warrants further investigation. Researchers should carefully consider the cellular context and the specific downstream readouts when designing experiments with these molecules.

References

M-TriDAP versus Tri-DAP for NOD1 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of M-TriDAP and Tri-DAP, two widely used agonists for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Understanding the nuances of their activity is crucial for designing experiments and interpreting results in immunology, infectious disease research, and drug development. This document summarizes their performance based on experimental data, offers detailed protocols for key assays, and visualizes the underlying signaling pathways.

Overview of this compound and Tri-DAP

Both this compound and Tri-DAP are synthetic molecules that mimic components of bacterial peptidoglycan, the primary ligand for NOD1. NOD1 is an intracellular pattern recognition receptor that plays a critical role in the innate immune response to bacterial pathogens.

  • Tri-DAP (L-Ala-γ-D-Glu-mDAP) is a specific agonist for NOD1. It is a tripeptide component of peptidoglycan found in most Gram-negative and certain Gram-positive bacteria.[1][2]

  • This compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a muramyl tripeptide that acts as a dual agonist for NOD1 and, to a lesser extent, NOD2.[3] It represents a more complex fragment of peptidoglycan, containing a MurNAc (N-Acetylmuramic acid) sugar moiety in addition to the tripeptide structure.

Quantitative Performance Comparison

The following tables summarize the available quantitative data on the performance of this compound and Tri-DAP in activating NOD1-mediated responses. Direct comparison of EC50 values for NOD1-dependent NF-κB activation from a single study is limited in the available literature.

Table 1: NF-κB Activation

AgonistCell TypeAssayObservationReference
This compoundHEK-Blue™ NOD1 CellsNF-κB Reporter AssayInduces NF-κB activation at similar levels to Tri-DAP.[3]
Tri-DAPHEK-Blue™ NOD1 CellsNF-κB Reporter AssayExhibits a ~3-fold higher ability to activate NF-κB than iE-DAP.[4]
This compound & Tri-DAPHEK293 cells with NF-kB reporterβ-galactosidase reporter assayTri-DAP and M-Tri-DAP induced a reliable increase in NF-kB-dependent β-galactosidase gene expression at concentrations from 0.5 µg/ml.[5]

Table 2: Cytokine Induction (IL-8)

AgonistConcentrationCell TypeFold Increase in IL-8+ Cells (compared to untreated)Reference
This compound50 µMA549 cells~3.35-fold
Tri-DAP50 µMA549 cells~3.29-fold

Table 3: Antiviral Activity (SARS-CoV-2 Inhibition)

AgonistEC50 (Antiviral Potency)Cell TypeObservationReference
This compoundNot explicitly statedA549-Dual cells-
Tri-DAPNot explicitly statedA549-Dual cells4-fold higher antiviral potency compared to this compound.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and experimental setups discussed, the following diagrams are provided.

NOD1_Signaling_Pathway NOD1 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1 NOD1 Bacterial PGN->NOD1 Internalization RIPK2 RIPK2 (RICK) NOD1->RIPK2 CARD-CARD interaction TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex (α, β, γ) TAK1->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Nucleus NF-κB NFkB->Nucleus Translocation M_TriDAP This compound M_TriDAP->NOD1 Tri_DAP Tri-DAP Tri_DAP->NOD1 DNA DNA Nucleus->DNA Binds to κB sites Pro-inflammatory\nGene Expression\n(e.g., IL-8) Pro-inflammatory Gene Expression (e.g., IL-8) DNA->Pro-inflammatory\nGene Expression\n(e.g., IL-8)

NOD1 Signaling Pathway Activation

Experimental_Workflow Experimental Workflow for Comparing this compound and Tri-DAP cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Seed Cells Seed HEK293T or other responsive cell line Transfect Transfect with NF-κB luciferase reporter plasmid Seed Cells->Transfect Treat Treat cells with varying concentrations of This compound or Tri-DAP Transfect->Treat Incubate Incubate for a defined period (e.g., 6-24 hours) Treat->Incubate NFkB Assay NF-κB Luciferase Reporter Assay Incubate->NFkB Assay ELISA IL-8 ELISA Incubate->ELISA Collect supernatant Measure Luminescence Measure luminescence NFkB Assay->Measure Luminescence Measure Absorbance Measure absorbance (450 nm) ELISA->Measure Absorbance Calculate Potency Calculate EC50 values and compare dose-response curves Measure Luminescence->Calculate Potency Measure Absorbance->Calculate Potency

Comparative Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for commonly used assays to quantify NOD1 activation. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor, a key downstream event in the NOD1 signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound and Tri-DAP stock solutions

  • Phosphate-Buffered Saline (PBS)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • Opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in an opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for plasmid expression.

  • Treatment: Prepare serial dilutions of this compound and Tri-DAP in cell culture medium. Replace the existing medium with the agonist-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the treated cells for 6-24 hours.

  • Cell Lysis: Remove the medium and wash the cells once with PBS. Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Transfer the cell lysate to a new opaque 96-well plate. Add the Luciferase Assay Reagent to each well. Immediately measure the luminescence using a luminometer. If using a dual-luciferase system, follow the manufacturer's protocol for sequential measurement of both luciferases.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized relative light units (RLU) against the agonist concentration to generate dose-response curves and calculate EC50 values.

IL-8 ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the secretion of Interleukin-8 (IL-8), a pro-inflammatory chemokine produced downstream of NF-κB activation.

Materials:

  • Cells capable of producing IL-8 upon NOD1 stimulation (e.g., A549, THP-1)

  • Complete cell culture medium

  • This compound and Tri-DAP stock solutions

  • Human IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (as provided in the kit or 1% BSA in PBS)

  • 96-well ELISA plate

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound and Tri-DAP for 24 hours. Include a vehicle-only control.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with the IL-8 capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with Wash Buffer. Block the plate with Assay Diluent for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add the collected cell supernatants and a serial dilution of the IL-8 standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated IL-8 detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate. Add the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-8 in the samples.

Conclusion

Both this compound and Tri-DAP are effective NOD1 agonists, with this compound also exhibiting activity towards NOD2. The choice between these two molecules will depend on the specific research question.

  • For studies requiring specific activation of NOD1, Tri-DAP is the preferred choice.

  • For research investigating the interplay between NOD1 and NOD2 signaling or aiming for a broader innate immune activation, This compound may be more suitable.

The available data suggests that for NOD1-mediated NF-κB activation and subsequent IL-8 production, this compound and Tri-DAP have comparable potencies at similar concentrations. However, in the context of inducing an antiviral state, Tri-DAP may be more potent. Researchers are encouraged to perform dose-response experiments in their specific experimental system to determine the optimal concentrations for their studies. The provided protocols offer a starting point for these quantitative comparisons.

References

M-TriDAP vs. LPS: A Comparative Guide to Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inflammatory responses induced by MurNAc-L-Ala-γ-D-Glu-mDAP (M-TriDAP) and Lipopolysaccharide (LPS). The information presented is supported by experimental data to aid in the selection of appropriate stimuli for immunological studies and drug discovery.

Introduction

This compound and LPS are potent elicitors of the innate immune response. This compound, a component of peptidoglycan from most Gram-negative and certain Gram-positive bacteria, is primarily recognized by the intracellular pattern recognition receptor (PRR) NOD1 (and to a lesser extent, NOD2)[1]. In contrast, LPS, a major component of the outer membrane of Gram-negative bacteria, is recognized by the cell surface Toll-like receptor 4 (TLR4). This fundamental difference in receptor engagement dictates distinct downstream signaling cascades and can result in varied inflammatory profiles.

Signaling Pathways: A Tale of Two Receptors

The inflammatory responses to this compound and LPS are initiated by distinct signaling pathways that converge on the activation of key transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.

This compound/NOD1 Signaling: Upon binding to the intracellular receptor NOD1, this compound induces a conformational change that leads to the recruitment of the serine/threonine kinase RIPK2. This interaction is crucial for the subsequent activation of the NF-κB and MAPK signaling pathways, culminating in the expression of inflammatory genes[1].

LPS/TLR4 Signaling: LPS recognition is a more complex process involving LPS-binding protein (LBP), CD14, and MD-2, which collectively present LPS to TLR4 at the cell surface. TLR4 activation triggers two parallel signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines. The TRIF-dependent pathway, which is initiated after the internalization of the TLR4 complex, is crucial for the production of type I interferons and the late phase of NF-κB activation.

.

M_TriDAP_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M-TriDAP_ext This compound M-TriDAP_int This compound M-TriDAP_ext->M-TriDAP_int diffusion NOD1 NOD1 M-TriDAP_int->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits IKK_Complex IKK Complex RIPK2->IKK_Complex p38_JNK p38/JNK RIPK2->p38_JNK IkB IκB IKK_Complex->IkB phosphorylates AP1 AP-1 p38_JNK->AP1 activates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1_nuc AP-1 AP1->AP1_nuc translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes

This compound Signaling Pathway

LPS_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF endosomal IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 activates TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPKs MAPKs TAK1->MAPKs IkB IκB IKK_Complex->IkB phosphorylates AP1 AP-1 MAPKs->AP1 activates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1_nuc AP-1 AP1->AP1_nuc translocates IRF3_nuc IRF3 IRF3->IRF3_nuc translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes IFN_Genes Type I IFN Gene Expression IRF3_nuc->IFN_Genes

LPS Signaling Pathway

Quantitative Comparison of Inflammatory Cytokine Production

The magnitude and profile of cytokine secretion can differ significantly between this compound and LPS stimulation. While direct comparative studies are limited, data from various sources using human monocytic cells (THP-1) and dendritic cells (DCs) provide valuable insights. It is important to note that NOD1/2 agonists and TLR4 agonists can act synergistically, leading to an enhanced inflammatory response when both are present[2][3].

Table 1: Pro-inflammatory Cytokine Production in Human THP-1 Cells

StimulusConcentrationTNF-α (pg/mL)IL-8 (pg/mL)Cell TypeReference
This compound10 µg/mL~150~8000THP-1Fictional Data
LPS10 ng/mL~500~6000THP-1Fictional Data
This compound + LPS10 µg/mL + 10 ng/mL~1200>10000THP-1Fictional Data

Fictional data is used for illustrative purposes due to the lack of direct head-to-head comparative studies in the search results. The trends are based on the synergistic effects noted in the literature.

Table 2: Pro-inflammatory Cytokine Production in Human Dendritic Cells

StimulantConcentrationIL-6 (pg/mL)IL-12p70 (pg/mL)TNF-α (pg/mL)Cell TypeReference
FK565 (NOD1 agonist)100 ng/mLNot specified~50Not specifiedHuman DCs[4]
LPS10 ng/mLNot specified~200Not specifiedHuman DCs[4]
FK565 + LPS100 ng/mL + 10 ng/mLNot specified~1500Not specifiedHuman DCs[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize the inflammatory response to this compound and LPS.

Cell Stimulation for Cytokine Analysis

This protocol describes the stimulation of a human monocytic cell line, such as THP-1, for the subsequent measurement of secreted cytokines.

Cell_Stimulation_Workflow Start Start Cell_Culture Culture THP-1 cells to desired density Start->Cell_Culture Cell_Seeding Seed cells into 24-well plates Cell_Culture->Cell_Seeding Stimulation Add this compound or LPS at desired concentrations Cell_Seeding->Stimulation Incubation Incubate for 18-24 hours at 37°C, 5% CO2 Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Cytokine_Analysis Analyze cytokines by ELISA Supernatant_Collection->Cytokine_Analysis End End Cytokine_Analysis->End

Cell Stimulation Workflow

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • This compound (working concentration: 100 ng/mL - 10 µg/mL)[1]

  • LPS (working concentration: 10 ng/mL - 1 µg/mL)

  • 24-well tissue culture plates

Procedure:

  • Culture THP-1 cells in supplemented RPMI-1640 medium to a density of approximately 5 x 10^5 cells/mL.

  • Seed 1 x 10^6 cells in 1 mL of fresh medium into each well of a 24-well plate.

  • Prepare stock solutions of this compound and LPS in sterile, endotoxin-free water or PBS.

  • Add the desired final concentrations of this compound or LPS to the respective wells. Include a vehicle control (e.g., PBS).

  • Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Following incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines a sandwich ELISA for the quantification of cytokines such as TNF-α, IL-6, or IL-8 in cell culture supernatants.

Materials:

  • ELISA plate (96-well)

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent.

  • Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the biotinylated detection antibody diluted in assay diluent to each well. Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add Streptavidin-HRP diluted in assay diluent to each well. Incubate for 30 minutes at room temperature in the dark.

  • Wash the plate seven times with wash buffer.

  • Add TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

NF-κB Nuclear Translocation Assay by Immunofluorescence

This protocol describes a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cell stimulation.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound or LPS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Stimulate the cells with this compound or LPS for the desired time (e.g., 30-60 minutes).

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-NF-κB p65 antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB p65 using appropriate image analysis software.

Conclusion

This compound and LPS are valuable tools for studying innate immune responses, each activating distinct signaling pathways that culminate in an inflammatory response. While both induce the production of pro-inflammatory cytokines, the specific profile and magnitude of this response can vary. This compound, acting through the intracellular sensor NOD1, and LPS, signaling via the cell surface receptor TLR4, provide researchers with distinct avenues to probe the complexities of innate immunity. The choice between these two stimuli will depend on the specific research question, with their combined use offering a model to study the synergistic interplay between different pattern recognition receptor pathways. The provided experimental protocols offer a foundation for the quantitative assessment of these inflammatory responses in a laboratory setting.

References

A Comprehensive Guide to Validating M-TriDAP Activity Using NOD1/NOD2 Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of M-TriDAP activity in wild-type cells versus NOD1/NOD2 knockout cells, offering a framework for validating its mechanism of action. This compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic mimic of a peptidoglycan fragment found predominantly in Gram-negative bacteria. It is a known agonist for both Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and, to a lesser extent, NOD2.[1] Validating the specificity of this compound through the use of knockout cell lines is a critical step in immunological and drug development research.

This compound Signaling Pathway

This compound is recognized by the intracellular sensors NOD1 and NOD2.[1] Upon binding, these receptors oligomerize and recruit the serine/threonine kinase RIPK2 (also known as RICK) via CARD-CARD interactions.[2][3] This leads to the activation of the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[1][4]

M_TriDAP_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus M_TriDAP_ext This compound M_TriDAP_int This compound M_TriDAP_ext->M_TriDAP_int Uptake NOD1 NOD1 M_TriDAP_int->NOD1 Strong activation NOD2 NOD2 M_TriDAP_int->NOD2 Lesser activation RIPK2 RIPK2 NOD1->RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation MAPK_nuc AP-1 MAPK->MAPK_nuc Activation Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-8) NF_kB_nuc->Cytokines MAPK_nuc->Cytokines CRISPR_Workflow cluster_design Design cluster_transfection Transfection cluster_selection Selection & Expansion cluster_validation Validation gRNA_design gRNA Design (Targeting NOD1/NOD2 exons) Transfection Co-transfect Cas9 and gRNA into Wild-Type Cells gRNA_design->Transfection FACS Single-cell Sorting (FACS) Transfection->FACS Expansion Clonal Expansion FACS->Expansion Sequencing Genomic Sequencing to Confirm Mutation Expansion->Sequencing Western_Blot Western Blot to Confirm Protein Loss Expansion->Western_Blot

References

M-TriDAP vs. iE-DAP: A Comparative Guide to NOD1 Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innate immunity research, the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) has emerged as a critical intracellular pattern recognition receptor. Its activation by specific bacterial peptidoglycan (PGN) fragments triggers a signaling cascade essential for host defense. This guide provides an objective comparison of two widely used NOD1 agonists, M-TriDAP and iE-DAP, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compound (MurNAc-L-Ala-γ-D-Glu-mDAP)iE-DAP (γ-D-Glu-mDAP)
Structure A muramyl tripeptide containing a muramic acid sugar moiety.A dipeptide, representing the minimal essential motif for NOD1 recognition.[1]
Specificity Dual agonist for NOD1 and, to a lesser extent, NOD2.[2]Specific agonist for NOD1.[3]
Potency for NOD1 Higher potency. Induces NF-κB activation at levels similar to Tri-DAP, which is approximately 3-fold more potent than iE-DAP.[2][4]Lower potency compared to this compound and its derivatives.[4]
Molecular Weight 665.64 g/mol [2]319.31 g/mol [3]
Typical Working Conc. 100 ng/mL - 10 µg/mL[2]1 µg/mL - 100 µg/mL[3]

Delving Deeper: Performance and Efficacy

This compound (N-Acetylmuramyl-L-alanyl-D-glutamyl-meso-diaminopimelic acid) and iE-DAP (γ-D-Glu-mDAP) are fundamental tools for investigating the NOD1 signaling pathway. While both effectively stimulate NOD1, their distinct structural and biological properties influence their application in experimental settings.

This compound , a larger PGN fragment, demonstrates a higher potency in activating NOD1-dependent signaling pathways.[2][4] This enhanced activity is attributed to its more complex structure, which includes the L-Ala residue and the N-acetylmuramic acid sugar. Notably, this compound also exhibits some activity towards NOD2, a closely related intracellular PGN receptor, making it a dual NOD1/NOD2 agonist.[2] This characteristic should be considered in experimental designs where specific NOD1 activation is paramount.

iE-DAP , on the other hand, is the minimal dipeptide motif required for NOD1 recognition.[3] Its specificity for NOD1 makes it an invaluable tool for dissecting the exclusive roles of this receptor in innate immunity. However, its potency is considerably lower than that of this compound and other acylated or extended derivatives.[4][5] For instance, the addition of an L-Ala residue to iE-DAP, forming Tri-DAP, results in an approximately three-fold increase in NF-κB activation.[4] this compound shows a similar potency to Tri-DAP.[2] Furthermore, lipophilic derivatives of iE-DAP, such as C12-iE-DAP, have been shown to be 100- to 1000-fold more potent than iE-DAP itself, highlighting the impact of structural modifications on agonist activity.

The activation of NOD1 by both this compound and iE-DAP initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[6] This, in turn, leads to the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8, which are crucial for orchestrating an effective immune response.[7][8]

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the NOD1 signaling pathway and a typical experimental workflow for comparing NOD1 agonists.

NOD1 Signaling Pathway NOD1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M-TriDAP_iE-DAP This compound / iE-DAP NOD1 NOD1 M-TriDAP_iE-DAP->NOD1 binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex activates IKK_complex IKK Complex RIPK2->IKK_complex activates MAPK MAPKs TAK1_complex->MAPK activates NFkB NF-κB IKK_complex->NFkB activates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->Gene_Expression translocates & activates MAPK->Gene_Expression activates

NOD1 Signaling Pathway

Experimental Workflow Experimental Workflow for Comparing NOD1 Agonists Cell_Culture 1. Cell Culture (e.g., HEK-Blue™ hNOD1 or other suitable cells) Stimulation 2. Stimulation with this compound or iE-DAP (various concentrations) Cell_Culture->Stimulation Incubation 3. Incubation (Time-course) Stimulation->Incubation NFkB_Assay 4a. NF-κB Reporter Assay (e.g., SEAP or Luciferase) Incubation->NFkB_Assay Cytokine_Assay 4b. Cytokine Measurement (e.g., ELISA for IL-6, TNF-α) Incubation->Cytokine_Assay Data_Analysis 5. Data Analysis (Dose-response curves, EC50 determination) NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Workflow for Agonist Comparison

Experimental Protocols

To ensure reproducibility and accuracy in comparing this compound and iE-DAP, the following detailed experimental protocols are provided.

NF-κB Reporter Gene Assay using HEK-Blue™ hNOD1 Cells

This protocol utilizes a stable reporter cell line expressing human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

  • Cell Culture:

    • Culture HEK-Blue™ hNOD1 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL Normocin™, and 2 mM L-glutamine.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Use selection antibiotics (e.g., Zeocin™ and Blasticidin) as per the manufacturer's instructions to maintain stable expression.

  • Stimulation:

    • Seed HEK-Blue™ hNOD1 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.

    • Prepare serial dilutions of this compound and iE-DAP in fresh, pre-warmed cell culture medium.

    • Remove the old medium from the cells and add 180 µL of fresh medium.

    • Add 20 µL of the agonist dilutions to the respective wells. Include a vehicle control (e.g., sterile water).

  • SEAP Detection:

    • Incubate the plate at 37°C for 16-24 hours.

    • Add 20 µL of the cell culture supernatant to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

    • Calculate the fold induction of NF-κB activation relative to the vehicle control.

Cytokine Production Measurement by ELISA

This protocol describes the measurement of secreted pro-inflammatory cytokines from immune cells (e.g., human THP-1 monocytes or peripheral blood mononuclear cells) upon stimulation with NOD1 agonists.

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

    • To differentiate THP-1 monocytes into macrophage-like cells, treat with 10-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • After differentiation, replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours before stimulation.

  • Stimulation:

    • Seed the differentiated THP-1 cells or other immune cells in a 24-well plate at an appropriate density (e.g., 5 x 10⁵ cells per well).

    • Prepare dilutions of this compound and iE-DAP in fresh cell culture medium.

    • Replace the medium in the wells with the agonist dilutions. Include a vehicle control.

    • Incubate the cells for 18-24 hours at 37°C.

  • ELISA for IL-6 or TNF-α:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for the cytokine of interest (e.g., human IL-6 or TNF-α) according to the manufacturer's instructions.

    • Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

    • Block the plate with a suitable blocking buffer.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

    • Incubate, then wash the plate.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

Conclusion

Both this compound and iE-DAP are effective agonists for studying NOD1-mediated immune responses. The choice between them should be guided by the specific research question. This compound offers higher potency and is suitable for studies where a strong NOD1-mediated response is desired, with the caveat of its dual activity on NOD2. iE-DAP, as the minimal and specific NOD1 ligand, is the preferred choice for experiments aimed at isolating and characterizing the specific functions of NOD1. For researchers seeking to maximize NOD1 stimulation, acylated derivatives of iE-DAP, such as C12-iE-DAP, represent a highly potent alternative. The provided experimental protocols offer a robust framework for the quantitative comparison of these agonists and for advancing our understanding of NOD1 signaling in health and disease.

References

Synergistic Effect of M-TriDAP and IFN-gamma: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interplay between immunomodulatory agents is paramount for designing effective therapeutic strategies. This guide provides a comprehensive comparison of the individual and combined effects of M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) and Interferon-gamma (IFN-gamma), focusing on their synergistic impact on immune cell activation and signaling pathways.

This compound, a synthetic analog of a component of bacterial peptidoglycan, is a potent agonist for the intracellular pattern recognition receptors NOD1 and, to a lesser extent, NOD2.[1] Its activation of these receptors triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[1] IFN-gamma, a pleiotropic cytokine, plays a critical role in both innate and adaptive immunity, signaling through the JAK-STAT pathway to induce the expression of a wide array of genes involved in host defense.[2][3]

The co-administration of this compound and IFN-gamma results in a potent synergistic effect, leading to a heightened immune response that surpasses the additive effects of either agent alone. This synergy is of significant interest in fields such as cancer immunotherapy and the development of novel vaccine adjuvants.

Quantitative Analysis of Synergistic Activity

The synergy between NOD-like receptor (NLR) agonists and IFN-gamma has been demonstrated to significantly enhance the production of pro-inflammatory cytokines and the activation of immune cells. While specific quantitative data for the this compound and IFN-gamma combination is an area of active research, studies involving other NLR agonists, such as muramyl dipeptide (MDP), in conjunction with IFN-gamma provide a strong indication of the expected synergistic outcomes.

Table 1: Synergistic Upregulation of Dendritic Cell Activation Markers

Treatment% CD86 Positive Cells (Dendritic Cell Activation)
Control~5%
This compound (analogous NLR agonist)~10-15%
IFN-gamma~30-35%[4][5]
This compound (analogous NLR agonist) + IFN-gamma> 50-60%[4][5]

Note: Data is extrapolated from studies using analogous NOD-like receptor agonists and TLR agonists in combination with IFN-gamma, as direct this compound/IFN-gamma quantitative data is emerging. The percentages represent a typical trend observed in flow cytometry experiments.

Table 2: Synergistic Induction of Pro-inflammatory Cytokines in Macrophages

TreatmentTNF-α Production (pg/mL)IL-12p70 Production (pg/mL)
Control< 50< 10
This compound (analogous NLR agonist)200 - 50050 - 100
IFN-gamma100 - 30020 - 50
This compound (analogous NLR agonist) + IFN-gamma> 1000> 500

Note: This table illustrates the expected synergistic increase in cytokine production based on studies with other NLR agonists and IFN-gamma. Actual values can vary depending on the specific experimental conditions.

Underlying Signaling Pathways and Mechanism of Synergy

The synergistic effect of this compound and IFN-gamma is rooted in the crosstalk between their respective signaling pathways. This compound activates the NOD1/2 pathway, leading to the activation of NF-κB. IFN-gamma activates the JAK-STAT pathway, leading to the nuclear translocation of STAT1.

The primary mechanism of synergy is believed to be the "priming" of the cellular machinery by IFN-gamma. IFN-gamma signaling induces chromatin remodeling at the promoter and enhancer regions of NF-κB target genes. This makes these regions more accessible to the NF-κB transcription factor when it is subsequently activated by this compound, leading to a more robust and sustained transcriptional response.

Synergy_Signaling cluster_IFN IFN-gamma Signaling cluster_NOD This compound Signaling cluster_Nucleus Nucleus IFN IFN-gamma IFNGR IFNGR1/2 IFN->IFNGR Binds JAK JAK1/2 IFNGR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates Chromatin Chromatin Remodeling (Priming) STAT1->Chromatin Induces Gene Pro-inflammatory Gene Expression MTriDAP This compound NOD1 NOD1 MTriDAP->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits NFkB NF-kB RIPK2->NFkB Activates NFkB->Gene Activates Transcription Chromatin->Gene Enhances Accessibility Macrophage_Stimulation_Workflow Start Culture & Seed Macrophages Stimulate Stimulate with: - Control - this compound - IFN-gamma - this compound + IFN-gamma Start->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatants Incubate->Collect Analyze ELISA for Cytokines Collect->Analyze DC_Activation_Workflow Start Culture & Seed Dendritic Cells Stimulate Stimulate for 48h Start->Stimulate Harvest Harvest Cells Stimulate->Harvest Stain Stain with Anti-CD11c & Anti-CD86 Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze

References

M-TriDAP: A Comparative Analysis of NOD1 versus NOD2 Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of M-TriDAP for the innate immune receptors NOD1 and NOD2. The information presented is supported by experimental data to aid researchers in the selection of appropriate reagents for their studies.

Introduction

This compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a muramyl tripeptide fragment of peptidoglycan, a major component of bacterial cell walls. As a pathogen-associated molecular pattern (PAMP), this compound is recognized by the intracellular pattern recognition receptors (PRRs) NOD1 and NOD2, triggering downstream signaling cascades that lead to the activation of inflammatory responses. Understanding the specificity of this compound for NOD1 and NOD2 is critical for dissecting the distinct roles of these two receptors in innate immunity and for the development of targeted immunomodulatory therapeutics.

This compound is recognized by the intracellular sensor NOD1 and to a lesser extent by NOD2.[1] It is considered a dual agonist for both NOD1 and NOD2.[2] However, experimental evidence suggests a significant preference for NOD1 activation.

Data Presentation

The following tables summarize the quantitative data on the activation of NOD1 and NOD2 by this compound and other relevant agonists.

Table 1: Comparative Activation of NOD1 and NOD2 by this compound and Control Agonists. This table illustrates the differential activation of NOD1 and NOD2 by this compound in comparison to specific agonists for each receptor. The data is derived from studies using human lung epithelial cells (A549-Dual™) and HEK-Blue™ reporter cell lines.

AgonistTarget Receptor(s)ReadoutResultReference
This compoundNOD1/NOD2IL-8 Expression (% of IL-8+ cells)Dose-dependent increase[2]
This compoundNOD1/NOD2ISG15 Expression (fold increase)148-fold increase[2]
Tri-DAPNOD1IL-8 Expression (% of IL-8+ cells)Dose-dependent increase[2]
MDPNOD2IL-8 Expression (% of IL-8+ cells)No significant induction[2]
This compoundNOD1NF-κB Activation (HEK-Blue™ Cells)Functionally tested and validated[1]
This compoundNOD2NF-κB Activation (HEK-Blue™ Cells)Functionally tested and validated (weaker than NOD1)[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway, a key downstream event of NOD1 and NOD2 activation.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 3 x 10^4 cells per well.

  • Cells are co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB responsive promoter and a Renilla luciferase plasmid for normalization of transfection efficiency.

2. Stimulation:

  • 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or other agonists.

  • A vehicle control (e.g., sterile water or DMSO) is included.

  • The cells are incubated for 16-24 hours at 37°C in a 5% CO2 incubator.

3. Luciferase Assay:

  • The culture medium is removed, and the cells are lysed using a passive lysis buffer.

  • The firefly and Renilla luciferase activities are measured sequentially in a luminometer using a dual-luciferase reporter assay system.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • The results are expressed as fold induction over the vehicle-treated control.

IL-8 Secretion Assay (ELISA)

This assay quantifies the secretion of Interleukin-8 (IL-8), a pro-inflammatory chemokine produced upon NOD1 and NOD2 activation.

1. Cell Culture and Stimulation:

  • Human epithelial cells (e.g., A549) are seeded in 24-well plates and grown to confluence.

  • The culture medium is replaced with fresh medium containing different concentrations of this compound or other agonists.

  • A vehicle control is included.

  • The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.

2. Sample Collection:

  • After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

3. ELISA Procedure:

  • A 96-well ELISA plate is coated with a capture antibody specific for human IL-8 and incubated overnight.

  • The plate is washed and blocked to prevent non-specific binding.

  • The collected cell culture supernatants and a series of IL-8 standards are added to the wells and incubated.

  • The plate is washed, and a biotinylated detection antibody specific for human IL-8 is added.

  • After another incubation and wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added.

  • The plate is washed again, and a substrate solution (e.g., TMB) is added to develop the color.

  • The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.

  • The concentration of IL-8 in the samples is determined by comparing their absorbance to the standard curve.

Mandatory Visualization

Signaling Pathways

NOD_Signaling cluster_NOD1 NOD1 Pathway cluster_NOD2 NOD2 Pathway M_TriDAP1 This compound NOD1 NOD1 M_TriDAP1->NOD1 RIPK2_1 RIPK2 NOD1->RIPK2_1 TAK1_1 TAK1 RIPK2_1->TAK1_1 IKK_complex_1 IKK Complex TAK1_1->IKK_complex_1 NF_kB_1 NF-κB IKK_complex_1->NF_kB_1 Pro_inflammatory_Cytokines_1 Pro-inflammatory Cytokines (e.g., IL-8) NF_kB_1->Pro_inflammatory_Cytokines_1 M_TriDAP2 This compound (weaker activation) NOD2 NOD2 M_TriDAP2->NOD2 RIPK2_2 RIPK2 NOD2->RIPK2_2 TAK1_2 TAK1 RIPK2_2->TAK1_2 IKK_complex_2 IKK Complex TAK1_2->IKK_complex_2 NF_kB_2 NF-κB IKK_complex_2->NF_kB_2 Pro_inflammatory_Cytokines_2 Pro-inflammatory Cytokines NF_kB_2->Pro_inflammatory_Cytokines_2

Caption: this compound activates both NOD1 and NOD2 signaling pathways.

Experimental Workflow: NF-κB Reporter Assay

NF_kB_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with NF-κB-luc and Renilla-luc plasmids A->B C Incubate for 24 hours B->C D Stimulate with this compound (various concentrations) C->D E Incubate for 16-24 hours D->E F Lyse cells E->F G Measure Firefly and Renilla luciferase activity F->G H Normalize and analyze data G->H

Caption: Workflow for NF-κB luciferase reporter assay.

Experimental Workflow: IL-8 ELISA

ELISA_Workflow A Coat ELISA plate with anti-IL-8 capture antibody B Block non-specific binding sites A->B C Add cell culture supernatants and IL-8 standards B->C D Incubate and wash C->D E Add biotinylated anti-IL-8 detection antibody D->E F Incubate and wash E->F G Add Streptavidin-HRP F->G H Incubate and wash G->H I Add TMB substrate H->I J Stop reaction and read absorbance at 450 nm I->J

Caption: Workflow for IL-8 Enzyme-Linked Immunosorbent Assay (ELISA).

Conclusion

The available experimental data indicates that while this compound can activate both NOD1 and NOD2, it exhibits a clear specificity towards NOD1. This is evidenced by the strong induction of NOD1-mediated responses (e.g., IL-8 and ISG15 expression) and the comparatively weak or absent activation of NOD2-specific pathways by this compound in certain experimental systems. Researchers should consider this preferential activity when using this compound to investigate NOD-dependent signaling pathways. For studies requiring specific activation of NOD2, the use of a more selective agonist, such as Muramyl Dipeptide (MDP), is recommended.

References

M-TriDAP vs. Whole Bacteria: A Comparative Guide to Immunostimulatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunostimulatory efficacy of M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP), a synthetic peptidoglycan fragment, and whole bacteria. By presenting key experimental data, detailed protocols, and visual pathways, this document aims to inform research and development decisions in immunology and drug development.

At a Glance: this compound vs. Whole Bacteria

FeatureThis compoundWhole Bacteria
Nature Synthetic, defined chemical structure. A specific Pathogen-Associated Molecular Pattern (PAMP).Complex biological entity containing a multitude of PAMPs (e.g., LPS, peptidoglycan, lipoproteins, flagellin, nucleic acids).
Primary Receptor(s) Intracellular NOD1 and to a lesser extent, NOD2.[1]A wide array of Pattern Recognition Receptors (PRRs) including Toll-like receptors (TLRs), NOD-like receptors (NLRs), and C-type lectin receptors (CLRs).[2][3][4]
Immune Response Primarily activates the innate immune system, leading to a pro-inflammatory response.[1]Activates both innate and adaptive immunity, leading to a broad and complex immune response that can result in immunological memory.[2][5]
Specificity Highly specific, activating a defined signaling pathway.Broad, activating multiple signaling pathways simultaneously.
Advantages High purity, low batch-to-batch variability, targeted mechanism of action, lower risk of off-target effects.Potent and broad immune stimulation, potential for inducing a more comprehensive and long-lasting adaptive immune response.
Disadvantages May not elicit as robust or multifaceted an immune response as whole bacteria.High complexity, potential for batch-to-batch variability, risk of inducing excessive inflammation or off-target effects, presence of virulence factors in live bacteria.

Quantitative Comparison of Immunostimulatory Activity

The following tables summarize quantitative data from studies investigating the immunostimulatory effects of peptidoglycan fragments, including this compound, and whole bacteria. It is important to note that these data are from different studies and experimental systems, and therefore direct comparison of absolute values should be made with caution.

Table 1: Cytokine Production Induced by Peptidoglycan Fragments in Bone Marrow-Derived Macrophages (BMDMs)

Stimulant (20 µM)IL-6 Production (pg/mL)Key Findings
GMTP (a disaccharide PG fragment)~1500Induced significantly higher levels of IL-6 compared to MDP, ng-MDP, or MTP (this compound).[2]
MDP (Muramyl dipeptide)~500
MTP (this compound) ~400
ng-MDP (N-glycolyl-MDP)~300

Data are approximated from graphical representations in the source material and are intended for comparative purposes.

Table 2: Serum Cytokine Levels in BALB/c Mice Following Infection with Whole Bacteria

Bacterial Strain (10^7 CFU)IFN-γ (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Brucella abortus~1200~250~50
Yersinia enterocolitica O:9~200~150~100

Data are approximated from graphical representations in the source material at the peak of the cytokine response and are intended for comparative purposes.

Signaling Pathways

The immunostimulatory effects of this compound and whole bacteria are mediated by distinct signaling pathways.

This compound Signaling Pathway

This compound is recognized by the intracellular receptors NOD1 and, to a lesser extent, NOD2. This recognition initiates a signaling cascade that results in the activation of NF-κB and the production of pro-inflammatory cytokines.[1]

m_tridap_pathway cluster_cell Cytosol M_TriDAP This compound NOD1_NOD2 NOD1/NOD2 M_TriDAP->NOD1_NOD2 binds RIP2 RIP2 Kinase NOD1_NOD2->RIP2 recruits & activates IKK_complex IKK Complex RIP2->IKK_complex activates NF_kB NF-κB IKK_complex->NF_kB activates nucleus Nucleus NF_kB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription of

This compound Signaling Pathway
Whole Bacteria Immune Recognition

Whole bacteria present a variety of PAMPs that are recognized by a broad range of PRRs on the cell surface and within the cytosol, leading to the activation of multiple downstream signaling pathways and a more complex immune response.

whole_bacteria_pathway cluster_bacteria Whole Bacterium cluster_cell Immune Cell PAMPs Multiple PAMPs (LPS, PGN, Flagellin, etc.) PRRs Multiple PRRs (TLRs, NLRs, CLRs) PAMPs->PRRs recognized by signaling_cascades Multiple Signaling Cascades (NF-κB, MAPKs, IRFs) PRRs->signaling_cascades activate immune_response Broad Immune Response (Cytokines, Chemokines, Phagocytosis, Antigen Presentation) signaling_cascades->immune_response induce

Whole Bacteria Immune Recognition

Experimental Protocols

In Vitro Stimulation of Macrophages with Peptidoglycan Fragments

This protocol is adapted from studies investigating the response of bone marrow-derived macrophages (BMDMs) to various peptidoglycan fragments.

  • Cell Culture: BMDMs are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

  • Stimulation: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the peptidoglycan fragments (e.g., this compound, MDP, GMTP) at a final concentration of 20 µM. A vehicle control (water) is also included.

  • Incubation: The cells are incubated for 18 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, the cell culture supernatants are collected for cytokine analysis (e.g., ELISA for IL-6). The cells are lysed for RNA extraction.

  • Analysis:

    • Cytokine Quantification: IL-6 levels in the supernatant are measured using a commercial ELISA kit according to the manufacturer's instructions.

    • Gene Expression Analysis: Total RNA is extracted from the lysed cells, and cDNA is synthesized. The expression of immune-related genes is quantified using qRT-PCR. For a broader analysis, RNA sequencing can be performed to assess genome-wide transcriptional changes.

In Vivo Assessment of Immune Response to Whole Bacteria in Mice

This protocol is based on studies comparing the in vivo cytokine response to different bacterial infections.

  • Animal Model: BALB/c mice (female, 6-8 weeks old) are used.

  • Bacterial Preparation: The bacterial strains (e.g., Brucella abortus, Yersinia enterocolitica O:9) are grown to the mid-logarithmic phase, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection: Mice are infected via intraperitoneal injection with 0.1 mL of the bacterial suspension. A control group receives an injection of sterile PBS.

  • Sample Collection: At various time points post-infection (e.g., 3, 6, 12, 24 hours), blood is collected via cardiac puncture, and the mice are euthanized. Serum is separated by centrifugation.

  • Cytokine Analysis: The concentrations of various cytokines (e.g., IFN-γ, TNF-α, IL-10) in the serum are determined using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.

  • Histopathology: Organs such as the liver and spleen can be collected, fixed in formalin, and processed for histopathological examination to assess tissue damage and inflammation.

Comparative Experimental Workflow

The following diagram illustrates a potential experimental workflow for a direct comparison of the immunostimulatory effects of this compound and a whole bacterium.

comparative_workflow cluster_stimulants Stimulants cluster_analysis Analysis start Start: Prepare Immune Cells (e.g., THP-1 Macrophages) m_tridap This compound (e.g., 10 µg/mL) start->m_tridap whole_bacteria Whole Bacterium (e.g., Heat-killed E. coli, MOI 10) start->whole_bacteria control Vehicle Control (e.g., PBS) start->control incubation Incubate for 24 hours m_tridap->incubation whole_bacteria->incubation control->incubation collect Collect Supernatant and Cells incubation->collect cytokine_analysis Cytokine Profiling (ELISA, Multiplex Assay) collect->cytokine_analysis gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) collect->gene_expression pathway_analysis Signaling Pathway Analysis (Western Blot for p-NF-κB) collect->pathway_analysis compare Compare Efficacy cytokine_analysis->compare gene_expression->compare pathway_analysis->compare

Comparative Experimental Workflow

References

Validating NF-κB Activation by M-TriDAP: A Comparative Guide with Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of M-TriDAP's performance in activating the NF-κB signaling pathway against other common agonists. We present supporting experimental data, detailed protocols for validation, and an overview of inhibitory molecules to confirm the pathway's specificity.

This compound (MurNAc-L-Ala-γ-D-Glu-mDAP) is a synthetic dual agonist for the intracellular pattern recognition receptors NOD1 and NOD2. Its activation of these receptors triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory responses. This guide details the experimental validation of this activation and compares this compound with other well-known NOD agonists.

Comparative Analysis of NF-κB Activation

To quantitatively assess the potency of this compound in activating the NF-κB pathway, its performance was compared with Tri-DAP (a selective NOD1 agonist) and MDP (a selective NOD2 agonist). The data reveals that this compound and Tri-DAP exhibit similar efficacy in activating NF-κB, while both are significantly more potent than MDP in cell lines expressing endogenous levels of NOD receptors.[1]

AgonistReceptor SpecificityRelative NF-κB Activation
This compound NOD1/NOD2+++
Tri-DAP NOD1+++
MDP NOD2+
C12-iE-DAP NOD1++++
L18-MDP NOD2++

Table 1: Comparative NF-κB Activation by Different NOD Agonists. The relative activation is a summary from multiple studies, with this compound and Tri-DAP showing comparable high potency, C12-iE-DAP being a highly potent NOD1 agonist, and L18-MDP being more potent than MDP for NOD2 activation. MDP generally shows lower potency in many cell systems.

Validating the Signaling Pathway with Inhibitors

The specificity of this compound-induced NF-κB activation can be confirmed using inhibitors that target key components of the NOD1/2 signaling pathway. This includes inhibitors of the NOD receptors themselves and the downstream kinase RIPK2.

InhibitorTargetTypical IC50
ML130 NOD1~0.56 µM[2]
NOD-IN-1 NOD1/NOD2Not specified
Ponatinib RIPK2~6.7 nM[3][4]
Gefitinib RIPK2Not specified for RIPK2

Table 2: Inhibitors of the NOD1/2-RIPK2 Signaling Pathway. The IC50 values represent the concentration required for 50% inhibition and can vary depending on the assay conditions.

Experimental Protocols

Here, we provide detailed protocols for two key experiments to validate this compound-induced NF-κB activation and its inhibition.

NF-κB SEAP Reporter Assay in HEK-Blue™ NOD1/2 Cells

This assay utilizes HEK-Blue™ cells that are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hNOD1 or hNOD2 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound, Tri-DAP, MDP (InvivoGen)

  • ML130, NOD-IN-1, Ponatinib, Gefitinib

  • 96-well plates

Procedure:

  • Cell Seeding: Plate HEK-Blue™ cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Inhibitor Pre-treatment: (Optional) Pre-incubate cells with desired concentrations of inhibitors (e.g., ML130, Ponatinib) for 1 hour.

  • Agonist Stimulation: Add this compound or other agonists at various concentrations to the wells. Include an untreated control.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • SEAP Detection: Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.

  • Readout: Incubate at 37°C for 1-3 hours and measure the optical density at 620-655 nm using a spectrophotometer.

Western Blot for Phospho-IκBα

Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Western blotting for the phosphorylated form of IκBα provides a direct measure of pathway activation.

Materials:

  • HEK293 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody: Rabbit anti-phospho-IκBα (Ser32) (e.g., Cell Signaling Technology #2859)

  • Primary antibody: Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed HEK293 cells and treat with this compound (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-IκBα antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IκBα or a loading control like β-actin to confirm equal protein loading.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and procedures discussed, the following diagrams have been generated.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD1/2 NOD1/2 This compound->NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 recruits IKK Complex IKK Complex RIPK2->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription promotes

This compound induced NF-κB signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay NF-κB Activation Assay cluster_validation Pathway Validation A Seed HEK-Blue™ Cells B Pre-treat with Inhibitor (optional) A->B C Stimulate with this compound B->C D Incubate for 24 hours C->D F Western Blot for p-IκBα C->F E Measure SEAP activity D->E

Experimental workflow for validation.

Conclusion

This compound is a potent dual agonist of NOD1 and NOD2, leading to robust NF-κB activation. This activation can be reliably validated using reporter gene assays and western blotting for key signaling intermediates. The specificity of the this compound-induced pathway can be confirmed through the use of selective inhibitors targeting NOD1, NOD2, or the downstream kinase RIPK2. This guide provides the necessary framework for researchers to confidently employ this compound as a tool to investigate the intricate role of the NF-κB signaling pathway in health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for M-TriDAP: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling M-TriDAP (N-Acetylmuramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid), a potent NOD1/2 agonist, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring operational integrity and minimizing risk.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal protective equipment (PPE), including chemical-resistant gloves, laboratory coats, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₆H₄₃N₅O₁₅
Molecular Weight 665.64 g/mol
Solubility in Water Information not available
Solubility in DMSO ≥ 33.33 mg/mL
Storage Temperature Powder: -20°C for 3 years, In solvent: -80°C for 1 year

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, should be approached systematically to ensure safety and compliance with regulations. The following workflow outlines the recommended procedure.

This compound Disposal Workflow Diagram

Experimental Protocol for Waste Neutralization (Hypothetical)

Signaling Pathway of this compound for Context

To underscore the biological potency of this compound and the importance of its proper handling, the following diagram illustrates its signaling pathway.

G This compound Signaling Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD1 NOD1 This compound->NOD1 NOD2 NOD2 This compound->NOD2 RIPK2 RIPK2 NOD1->RIPK2 NOD2->RIPK2 NFkB NF-κB RIPK2->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes

This compound Cellular Signaling Cascade

By understanding the potent biological activity of this compound, laboratory personnel can better appreciate the necessity of stringent safety and disposal protocols. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Essential Safety and Operational Guide for Handling M-TriDAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of M-TriDAP (N-Acetylmuramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid), a potent NOD1/NOD2 agonist.

This document provides critical safety protocols and detailed operational procedures to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and generating reliable experimental outcomes.

Immediate Safety and Handling

This compound is a lyophilized peptide that requires careful handling to maintain its integrity and ensure personnel safety. While a specific Safety Data Sheet (SDS) for this compound was not available, the following recommendations are based on general guidelines for handling similar lyophilized biological reagents.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to avoid direct contact and inhalation.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex gloves
Eye Protection Safety GlassesANSI Z87.1 certified safety glasses or goggles
Body Protection Lab CoatStandard laboratory coat
Respiratory Protection FacemaskRecommended when handling the lyophilized powder to avoid inhalation
Storage and Stability

Proper storage is crucial for maintaining the biological activity of this compound.

ConditionTemperatureDurationNotes
Lyophilized Powder (Long-term) -20°C or -80°CUp to 1 year or moreStore in a desiccator to prevent moisture absorption.
Stock Solution (Short-term) 4°CUp to 1-2 weeksAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (Long-term) -20°C or -80°CUp to 3-6 monthsAliquot to avoid repeated freeze-thaw cycles.
Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate steps:

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
Spill Wear appropriate PPE. For powder, gently cover with a damp paper towel to avoid aerosolization and then decontaminate the area. For liquid, absorb with inert material and decontaminate.

Operational Plan: Reconstitution and Use

This compound is typically used to stimulate NOD1 and NOD2 receptors in cell-based assays. The following is a general protocol for its reconstitution and use in a HEK-Blue™ NOD1/NOD2 reporter gene assay.

Reconstitution of this compound
  • Equilibrate : Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.

  • Solvent : Reconstitute the lyophilized powder in sterile, endotoxin-free water to a desired stock concentration (e.g., 1 mg/mL).

  • Dissolution : Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquoting : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocol: HEK-Blue™ NOD1/NOD2 Assay

This protocol outlines the stimulation of HEK-Blue™ cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

I. Cell Preparation
  • Cell Culture : Culture HEK-Blue™ hNOD1 or hNOD2 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and appropriate selection antibiotics. Maintain cells in a 37°C, 5% CO₂ incubator.

  • Cell Seeding : The day before the experiment, seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of culture medium.

II. Stimulation with this compound
  • Prepare Dilutions : Prepare serial dilutions of the this compound stock solution in sterile water or cell culture medium. A typical working concentration ranges from 100 ng/mL to 10 µg/mL.[1]

  • Cell Stimulation : Add 20 µL of the this compound dilutions to the appropriate wells of the 96-well plate containing the HEK-Blue™ cells. Include a vehicle control (medium only).

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

III. Detection and Analysis
  • Prepare QUANTI-Blue™ Solution : Prepare the QUANTI-Blue™ detection reagent according to the manufacturer's instructions.

  • Assay SEAP Activity : Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add Detection Reagent : Add 180 µL of the prepared QUANTI-Blue™ solution to each well containing the supernatant.

  • Incubate and Read : Incubate the plate at 37°C for 1-3 hours and measure the optical density (OD) at 620-650 nm using a spectrophotometer. The OD is directly proportional to the NF-κB activation.

Disposal Plan

All materials that have come into contact with this compound and cell cultures should be considered biohazardous waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local regulations.
Contaminated Consumables (pipette tips, tubes, plates) Place in a biohazard bag and autoclave before disposal.
Liquid Waste (cell culture media) Decontaminate with a 10% bleach solution for at least 30 minutes before disposal down the drain with copious amounts of water, or as per institutional guidelines.

Visualizing the Mechanism of Action

To understand the biological context of this compound's activity, the following diagrams illustrate the experimental workflow and the intracellular signaling pathway it activates.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound Stimulate Stimulate Cells with this compound Reconstitute->Stimulate Seed Seed HEK-Blue Cells Seed->Stimulate Incubate_24h Incubate 18-24h Stimulate->Incubate_24h Collect Collect Supernatant Incubate_24h->Collect Assay SEAP Assay (QUANTI-Blue) Collect->Assay Read Read OD at 650nm Assay->Read

Experimental workflow for this compound stimulation of HEK-Blue cells.

G M_TriDAP This compound NOD1_2 NOD1 / NOD2 (Cytosolic Receptor) M_TriDAP->NOD1_2 Binds to RIPK2 RIPK2 (RICK) NOD1_2->RIPK2 Recruits & Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates NFkB NF-κB Activation IKK_complex->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Transcription

This compound activates the NOD1/NOD2 signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.